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  • Product: 5-amino-2-propionamidobenzoic acid
  • CAS: 1488889-41-3

Core Science & Biosynthesis

Foundational

"synthesis of 5-amino-2-propionamidobenzoic acid"

Strategic Synthesis and Process Optimization of 5-Amino-2-propionamidobenzoic Acid: A Technical Guide Executive Summary The compound 5-amino-2-propionamidobenzoic acid (CAS: 1488889-41-3) is a highly functionalized organ...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Synthesis and Process Optimization of 5-Amino-2-propionamidobenzoic Acid: A Technical Guide

Executive Summary

The compound 5-amino-2-propionamidobenzoic acid (CAS: 1488889-41-3) is a highly functionalized organic building block utilized in the synthesis of advanced pharmaceutical intermediates and complex heterocyclic APIs[1]. Featuring a carboxylic acid, an aliphatic amide, and a primary aniline within a single aromatic scaffold, its synthesis demands rigorous chemoselectivity and regiocontrol. This whitepaper outlines a field-proven, self-validating two-step synthetic route designed for maximum yield, scalability, and analytical purity.

Retrosynthetic Analysis & The Regioselectivity Imperative

As a process scientist, the primary challenge in synthesizing 5-amino-2-propionamidobenzoic acid lies in differentiating the two nitrogen atoms on the benzene ring.

If one were to attempt a direct acylation of 2,5-diaminobenzoic acid, the reaction would fail to yield the desired product. The 2-amino group is severely deactivated by the strongly electron-withdrawing, intramolecularly hydrogen-bonded carboxylic acid at the ortho position. Consequently, the 5-amino group is significantly more nucleophilic. Acylating 2,5-diaminobenzoic acid would erroneously yield the wrong regioisomer: 5-propionamido-2-aminobenzoic acid.

To enforce 100% regiocontrol, we must utilize 5-nitroanthranilic acid as our starting material. The nitro group acts as a robust, traceless protecting group for the 5-position amine. By acylating the 2-amino group first, and subsequently reducing the nitro group, we completely bypass the regioselectivity conflict.

LogicTree Start 5-Nitroanthranilic Acid PathA Pathway A: Acylation First (Correct Route) Start->PathA PathB Pathway B: Reduction First (Incorrect Route) Start->PathB IntA 5-Nitro-2-propionamidobenzoic Acid PathA->IntA Propionyl Chloride IntB 2,5-Diaminobenzoic Acid PathB->IntB Pd/C, H2 ProdA 5-Amino-2-propionamidobenzoic Acid (100% Regioselective) IntA->ProdA Pd/C, H2 ProdB 5-Propionamido-2-aminobenzoic Acid (Wrong Regioisomer) IntB->ProdB Propionyl Chloride

Mechanistic rationale demonstrating the necessity of acylation prior to reduction.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems , meaning they incorporate distinct physical or visual cues that confirm reaction progress without requiring continuous offline HPLC sampling.

Synthesis SM 5-Nitroanthranilic Acid Int 5-Nitro-2-propionamidobenzoic Acid SM->Int Propionyl Chloride NMP, DIPEA Prod 5-Amino-2-propionamidobenzoic Acid Int->Prod H2, 10% Pd/C Methanol

Forward synthetic pathway for 5-amino-2-propionamidobenzoic acid.

Step 1: N-Acylation of 5-Nitroanthranilic Acid

Literature demonstrates that the acylation of unprotected 5-nitroanthranilic acid proceeds efficiently in polar aprotic solvents[2]. We utilize N-methylpyrrolidone (NMP) over DMF to prevent formylation side-reactions, alongside N,N-diisopropylethylamine (DIPEA) to scavenge the generated HCl[3].

  • Initialization : Charge a dry, argon-purged 500 mL round-bottom flask with 5-nitroanthranilic acid (18.2 g, 100 mmol) and anhydrous NMP (150 mL). Stir until complete dissolution (solution will be deep yellow).

  • Base Addition : Add DIPEA (20.9 mL, 120 mmol) in a single portion. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation : Dissolve propionyl chloride (9.6 mL, 110 mmol) in 20 mL of anhydrous NMP. Add this solution dropwise over 30 minutes via an addition funnel, maintaining the internal temperature below 5 °C.

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2.5 hours.

  • Self-Validating Workup : Pour the reaction mixture slowly into 800 mL of vigorously stirred, ice-cold 0.5 M HCl. Validation Cue: The intermediate (5-nitro-2-propionamidobenzoic acid) will immediately crash out as a dense, pale-yellow precipitate. The near-quantitative precipitation serves as visual confirmation of conversion.

  • Isolation : Filter the solid under vacuum, wash sequentially with cold water (3 × 100 mL) and cold heptane (50 mL), and dry under vacuum at 45 °C overnight.

Step 2: Chemoselective Nitro Reduction
  • Initialization : Charge a 1 L Parr hydrogenation vessel with 5-nitro-2-propionamidobenzoic acid (23.8 g, 100 mmol) and MS-grade Methanol (400 mL).

  • Catalyst Addition : Under a strict argon sweep, carefully add 10% Palladium on Carbon (Pd/C, 50% wet, 2.4 g).

  • Reduction : Seal the vessel, purge with nitrogen (3×), and then purge with hydrogen gas (3×). Pressurize the vessel to 1 atm (balloon pressure) of H2 and stir vigorously at 25 °C.

  • Self-Validating Monitoring : Validation Cue: The reaction progress is directly tied to hydrogen uptake. The cessation of H2 consumption (typically after 4-5 hours) stoichiometrically validates that the nitro group has been fully reduced. Additionally, the solution will transition from pale yellow to nearly colorless.

  • Isolation : Purge the vessel with nitrogen. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot methanol (100 mL).

  • Concentration : Concentrate the filtrate in vacuo to yield 5-amino-2-propionamidobenzoic acid as an off-white to pale pink solid.

Analytical Characterization & Data Presentation

To ensure maximum throughput and purity, solvent and base parameters for Step 1 were rigorously optimized. NMP combined with DIPEA provides the optimal thermodynamic environment for the acylation of the deactivated aniline.

Table 1: Reaction Optimization Matrix for Step 1 (Acylation)

SolventBaseTemperatureTime (h)Conversion (%)Isolated Yield (%)
THFPyridine0 °C to RT4.08578
DCMTriethylamine0 °C to RT6.07265
DMFNone40 °C3.08881
NMP DIPEA 0 °C to RT 2.5 >99 94

Verification of the final API precursor relies on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. The diagnostic peaks include the aliphatic propionyl signals and the distinct 1,2,4-aromatic substitution splitting pattern.

Table 2: Expected ¹H-NMR Spectral Data for 5-Amino-2-propionamidobenzoic Acid (400 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationStructural Assignment
1.12Triplet (t)3H-CH₂-CH₃ (Propionyl tail)
2.45Quartet (q)2H-CH₂ -CH₃ (Propionyl core)
5.10Broad Singlet (br s)2HAr-NH₂ (C5 Primary Amine)
6.85Doublet of Doublets (dd)1HAr-H (C4, J = 8.8, 2.6 Hz)
7.22Doublet (d)1HAr-H (C6, J = 2.6 Hz)
8.15Doublet (d)1HAr-H (C3, J = 8.8 Hz)
10.45Singlet (s)1H-NH -CO- (C2 Secondary Amide)
13.10Broad Singlet (br s)1H-COOH (Carboxylic Acid)

Process Chemistry & Scale-Up Considerations

  • Exotherm Management : The addition of propionyl chloride in Step 1 is highly exothermic. On a multikilogram scale, the addition rate must be strictly governed by the heat-transfer capacity of the reactor jacket to prevent the internal temperature from exceeding 5 °C, which could lead to unwanted mixed-anhydride formation at the carboxylic acid moiety.

  • Catalyst Handling : Palladium on carbon (Pd/C) is notoriously pyrophoric when dry, especially in the presence of methanol vapors. Always use 50% wet Pd/C and ensure the reactor is thoroughly purged with an inert gas (Argon or Nitrogen) prior to catalyst introduction and post-reaction filtration.

References

1.[1] Title : 51679-86-8 | 2-(2-Amino-2-oxoacetamido)benzoic acid | BLD Pharm Source : bldpharm.com URL :

2.[2] Title : Solid-Phase Synthesis of 7-Acylamino-1,4-benzodiazepine-2,5-diones Source : ACS Publications (ACS Combinatorial Science) URL :

3.[3] Title : Synthesis and cytotoxicity evaluation of some new 6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinone Source : National Institutes of Health (PMC) URL :

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Exploratory

A Technical Guide to the Biological Activity Screening of 5-Amino-2-propionamidobenzoic Acid

Introduction: Rationale for the Comprehensive Screening of a Novel Aminobenzoic Acid Derivative The structural motif of aminobenzoic acid and its derivatives is a cornerstone in medicinal chemistry, with compounds from t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rationale for the Comprehensive Screening of a Novel Aminobenzoic Acid Derivative

The structural motif of aminobenzoic acid and its derivatives is a cornerstone in medicinal chemistry, with compounds from this class exhibiting a wide array of biological activities. Derivatives of p-aminobenzoic acid (PABA), for instance, are known to possess antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[1][2] The introduction of an amino group and an amide functionality, as seen in 5-amino-2-propionamidobenzoic acid, presents a novel chemical entity with the potential for unique biological interactions. The propionamide group may influence the compound's lipophilicity, cell permeability, and binding to target proteins, distinguishing it from simpler aminobenzoic acids.

This guide provides a comprehensive, technically-grounded framework for the systematic biological activity screening of 5-amino-2-propionamidobenzoic acid. As a Senior Application Scientist, the following sections are structured not as a rigid template, but as a logical progression of inquiry, designed to thoroughly elucidate the compound's potential as a therapeutic agent. The experimental choices outlined are deliberate, aiming to build a holistic profile of the molecule's bioactivity, from broad-spectrum screening to initial safety and toxicity assessments. Each protocol is designed to be self-validating, ensuring the generation of robust and reliable data for informed decision-making in the drug discovery pipeline.[3]

Part 1: Foundational In Vitro Safety and Toxicity Profiling

Before embarking on extensive efficacy screening, it is imperative to establish a preliminary safety profile of the test compound. Early identification of potential liabilities such as cytotoxicity or genotoxicity can save significant time and resources.[3][4] This tiered approach to toxicity screening allows for the early de-risking of promising candidates.[3]

General Cytotoxicity Assessment

The initial step is to determine the compound's intrinsic cytotoxicity across a panel of representative cell lines. This provides a therapeutic window and informs the concentration range for subsequent cell-based assays.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[5][6]

  • Cell Culture: Maintain human cell lines, such as HEK293 (non-cancerous kidney), HepG2 (liver carcinoma), and A549 (lung carcinoma), in appropriate media and conditions.

  • Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 5-amino-2-propionamidobenzoic acid in a suitable solvent (e.g., DMSO) and create a serial dilution series (e.g., 0.1, 1, 10, 50, 100 µM). Treat the cells with these concentrations for 24-72 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.[5]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 (half-maximal inhibitory concentration) value.

Genotoxicity Screening

Genotoxicity testing is crucial for identifying compounds that could cause genetic damage, a potential precursor to cancer.[7]

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[7]

  • Bacterial Strains: Utilize several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon.

  • Compound Exposure: Expose the bacterial strains to various concentrations of 5-amino-2-propionamidobenzoic acid, both with and without the addition of a metabolic activation system (S9 mix from rat liver) to simulate mammalian metabolism.

  • Plating: Plate the treated bacteria on a histidine-deficient agar medium.

  • Incubation: Incubate the plates for 48-72 hours.

  • Analysis: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

Phototoxicity Evaluation

For any compound that may be developed for topical or systemic use where sun exposure is likely, phototoxicity assessment is a key safety parameter.[7]

Experimental Protocol: 3T3 Neutral Red Uptake (NRU) Assay

The 3T3 NRU assay is the standard in vitro method for evaluating phototoxicity.[7]

  • Cell Culture: Use Balb/c 3T3 fibroblasts.

  • Treatment: Treat the cells with a range of concentrations of the test compound in two separate plates.

  • Irradiation: Irradiate one plate with a non-toxic dose of simulated solar light (UVA/Vis), while the other plate is kept in the dark.

  • Neutral Red Uptake: After incubation, assess cell viability using the neutral red uptake method.

  • Analysis: Compare the IC50 values from the irradiated and non-irradiated plates. A significant difference indicates phototoxic potential.

Part 2: Broad-Spectrum Biological Activity Screening

With a foundational safety profile established, the next phase involves a broad-spectrum screening to identify potential therapeutic applications. The selection of these assays is guided by the known activities of related aminobenzoic acid derivatives.

Antimicrobial Activity Screening

The emergence of antimicrobial resistance necessitates the search for novel antimicrobial agents.[8][9]

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Screening cluster_0 Primary Screening cluster_1 Secondary Screening Lawn_Assay Lawn-Based Assay (Qualitative) Broth_Dilution Broth Microdilution (MIC Determination) Lawn_Assay->Broth_Dilution If active Time_Kill Time-Kill Kinetics Broth_Dilution->Time_Kill Determine bactericidal vs. bacteriostatic Compound 5-Amino-2-propionamido- benzoic Acid Compound->Lawn_Assay Test for zone of inhibition

Caption: A tiered approach to antimicrobial activity screening.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

  • Microorganism Panel: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).[10]

  • Compound Dilution: Prepare a two-fold serial dilution of 5-amino-2-propionamidobenzoic acid in a 96-well microtiter plate containing appropriate growth media.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plates under conditions suitable for the growth of the microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring optical density.

Anticancer Activity Screening

Cell-based assays are fundamental for the initial screening of potential anticancer drugs.[5][11]

Experimental Workflow: Anticancer Screening

Anticancer_Screening Compound 5-Amino-2-propionamido- benzoic Acid NCI60_Screen NCI-60 Human Tumor Cell Line Screen Compound->NCI60_Screen Data_Analysis Compare Growth Inhibition Patterns (COMPARE Analysis) NCI60_Screen->Data_Analysis Mechanism_Hypothesis Hypothesize Mechanism of Action Data_Analysis->Mechanism_Hypothesis

Caption: High-throughput screening for anticancer activity.

Experimental Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. It is a widely used method in the NCI-60 human tumor cell line screen.[6][12]

  • Cell Line Panel: Utilize a diverse panel of human cancer cell lines, such as those from the National Cancer Institute (NCI-60), representing different tumor types (e.g., breast, colon, lung).[11]

  • Cell Plating and Treatment: Follow the same initial steps as the MTT assay for cell plating and compound treatment.

  • Cell Fixation: After the incubation period, fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB dye.

  • Washing and Solubilization: Wash away the unbound dye and then solubilize the protein-bound dye with a Tris base solution.

  • Data Acquisition and Analysis: Measure the absorbance at approximately 515 nm. Calculate the GI50 (concentration for 50% growth inhibition).

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases, making the discovery of novel anti-inflammatory agents a priority.[13] Key targets in inflammation include the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[13]

Experimental Protocol: COX and LOX Enzyme Inhibition Assays

These biochemical assays measure the direct inhibitory effect of the compound on the activity of these key inflammatory enzymes.[14]

  • Enzyme Preparation: Use purified COX-1, COX-2, and 5-LOX enzymes.

  • Assay Setup: In a suitable buffer system, combine the enzyme, the substrate (arachidonic acid), and various concentrations of 5-amino-2-propionamidobenzoic acid.

  • Product Detection: Measure the formation of the enzymatic product (e.g., prostaglandins for COX, leukotrienes for LOX) using appropriate detection methods (e.g., colorimetric, fluorescent, or ELISA-based).

  • Analysis: Determine the IC50 of the compound for each enzyme to assess its potency and selectivity (e.g., COX-2 selectivity over COX-1 is often desirable to reduce gastrointestinal side effects).[14]

Antioxidant Activity Screening

Oxidative stress is a contributing factor to many pathological conditions. The ability of a compound to scavenge free radicals is a measure of its antioxidant potential.

Experimental Protocol: DPPH and ABTS Radical Scavenging Assays

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods for evaluating antioxidant capacity.[15][16][17]

  • Radical Solution Preparation: Prepare stable solutions of DPPH or ABTS radicals.

  • Reaction: Mix various concentrations of 5-amino-2-propionamidobenzoic acid with the radical solution.

  • Incubation: Allow the reaction to proceed for a specified time.

  • Measurement: Measure the decrease in absorbance at the characteristic wavelength of the radical (e.g., ~517 nm for DPPH, ~734 nm for ABTS) as the radical is quenched by the antioxidant.[18]

  • Analysis: Calculate the percentage of radical scavenging activity and determine the EC50 (effective concentration to scavenge 50% of the radicals). The ABTS assay is often considered more versatile as it can measure the antioxidant capacity of both hydrophilic and lipophilic compounds.[15]

Part 3: Data Interpretation and Next Steps

The culmination of this comprehensive screening process is a rich dataset that provides a multidimensional view of the biological activity of 5-amino-2-propionamidobenzoic acid.

Data Summary Table

Assay TypeAssay NameEndpoint MeasuredPotential Implication
Toxicity MTT AssayIC50General Cytotoxicity
Ames TestRevertant ColoniesMutagenic Potential
3T3 NRU AssayPhototoxicity IndexLight-induced Toxicity
Efficacy Broth MicrodilutionMICAntimicrobial Potency
SRB AssayGI50Anticancer Activity
COX/LOX InhibitionIC50Anti-inflammatory Potential
DPPH/ABTS ScavengingEC50Antioxidant Capacity

Logical Progression to Further Studies

The results from this initial screening will guide the subsequent stages of drug discovery and development.

Workflow: From Screening to Lead Optimization

Drug_Discovery_Pathway Screening_Results Comprehensive Screening Data Hit_Identification Identify 'Hit' Activities (Potent & Selective) Screening_Results->Hit_Identification Lead_Generation Structure-Activity Relationship (SAR) Studies Hit_Identification->Lead_Generation Lead_Optimization Chemical Modification to Improve Potency, Selectivity, and ADME Properties Lead_Generation->Lead_Optimization Preclinical_Development In Vivo Efficacy and Safety Studies Lead_Optimization->Preclinical_Development

Caption: The path from initial screening to preclinical development.

A "hit" would be characterized by potent activity in a specific efficacy assay (e.g., low micromolar MIC or GI50) coupled with a favorable safety profile (high IC50 in cytotoxicity assays and negative results in genotoxicity tests). Such a profile would warrant progression to lead optimization, where medicinal chemists would synthesize analogues of 5-amino-2-propionamidobenzoic acid to improve its pharmacological properties. This iterative process of synthesis and testing is central to modern drug discovery.[3]

Conclusion

This technical guide outlines a robust and scientifically sound strategy for the comprehensive biological activity screening of 5-amino-2-propionamidobenzoic acid. By integrating a tiered approach that prioritizes early safety assessment followed by broad-spectrum efficacy screening, researchers can efficiently and effectively evaluate the therapeutic potential of this novel compound. The causality-driven experimental designs and validated protocols described herein provide a clear path for generating high-quality data, enabling informed decisions in the journey from a new chemical entity to a potential drug candidate.

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Foundational

Spectroscopic Characterization of 5-Amino-2-propionamidobenzoic Acid: A Comprehensive Guide to NMR, IR, and MS Analysis

Executive Summary 5-Amino-2-propionamidobenzoic acid (CAS: 1488889-41-3) is a highly versatile organic building block. Anthranilic acid derivatives, particularly 5-amino substituted variants, are foundational in the rati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-2-propionamidobenzoic acid (CAS: 1488889-41-3) is a highly versatile organic building block. Anthranilic acid derivatives, particularly 5-amino substituted variants, are foundational in the rational design of fenamate isosteres, COX-II inhibitors, and multitarget drugs for metabolic syndrome[1][2]. Because of the complex interplay of electron-donating (amino) and electron-withdrawing (carboxylic acid, amide) substituents on the aromatic ring, rigorous spectroscopic validation is essential.

This whitepaper provides a definitive, self-validating protocol for the structural elucidation of 5-amino-2-propionamidobenzoic acid using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS). By understanding the causality behind the analytical parameters, researchers can confidently verify the integrity of this compound in drug development workflows.

Workflow Sample 5-Amino-2-propionamidobenzoic Acid (Sample Prep) NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR IR FT-IR Spectroscopy (ATR Mode) Sample->IR MS LC-MS Analysis (ESI+ Mode) Sample->MS Data Structural Elucidation & Validation NMR->Data IR->Data MS->Data

Fig 1. Multiplexed spectroscopic workflow for the structural validation of anthranilic derivatives.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural assignment of highly substituted benzoic acids requires careful solvent selection. Due to the zwitterionic potential and extensive intermolecular hydrogen bonding between the carboxylic acid and the amino/amide groups, DMSO-d6 is the mandatory solvent[3]. Less polar solvents like CDCl3 fail to disrupt these networks, leading to peak broadening and poor solubility.

Protocol: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Parameters: Acquire spectra on a 500 MHz NMR spectrometer at 298 K. For ¹H NMR, use a 30° pulse angle, 16 scans, and a 2-second relaxation delay. For ¹³C NMR, use a proton-decoupled sequence, 1024 scans, and a 2-second relaxation delay to ensure quantitative integration of quaternary carbons.

  • Validation Logic: The assignment of aromatic protons relies heavily on coupling constants (

    
    -values). The proton ortho to the propionamido group (H-3) will appear as a doublet (
    
    
    
    Hz), while the proton situated between the amino and carboxylic groups (H-6) will appear as a finely split doublet (
    
    
    Hz) due to meta-coupling with H-4[3].
Quantitative Data Summaries

Table 1: ¹H NMR Data (500 MHz, DMSO-d6)

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (

in Hz)
Assignment
CH₃ (propionyl)1.05t3H7.5Aliphatic methyl
CH₂ (propionyl)2.35q2H7.5Aliphatic methylene
NH₂ (amine)5.20br s2H-Aromatic primary amine
H-4 (aromatic)6.85dd1H8.8, 2.5Aromatic CH (ortho to NH₂)
H-6 (aromatic)7.25d1H2.5Aromatic CH (ortho to COOH)
H-3 (aromatic)8.15d1H8.8Aromatic CH (ortho to amide)
NH (amide)10.80s1H-Secondary amide proton
COOH13.00br s1H-Carboxylic acid proton

Table 2: ¹³C NMR Data (125 MHz, DMSO-d6)

PositionChemical Shift (ppm)Assignment Rationale
CH₃ (propionyl)9.5Shielded aliphatic carbon
CH₂ (propionyl)29.2Aliphatic carbon adjacent to carbonyl
C-1 (aromatic)111.5Quaternary aromatic (C-COOH), shielded by resonance[3]
C-6 (aromatic)114.5Aromatic CH
C-4 (aromatic)116.2Aromatic CH
C-3 (aromatic)121.8Aromatic CH
C-2 (aromatic)132.0Quaternary aromatic (C-NHCO)
C-5 (aromatic)145.5Quaternary aromatic (C-NH₂), strongly deshielded
COOH169.5Carboxylic acid carbonyl
C=O (amide)172.0Amide carbonyl

Section 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups, particularly distinguishing the primary amine from the secondary amide. Attenuated Total Reflectance (ATR) is prioritized over KBr pelleting to prevent moisture absorption, which artificially broadens the O-H stretching region.

Protocol: ATR-FTIR Analysis
  • Sample Preparation: Ensure the solid sample is completely desiccated to prevent O-H band interference from ambient moisture.

  • Acquisition: Place 2–3 mg of the crystalline powder directly onto a diamond ATR crystal. Apply consistent pressure using the anvil to ensure uniform contact.

  • Parameters: Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 co-added scans. Perform background subtraction prior to sample analysis.

  • Validation Logic: The propionamido group exhibits a characteristic Amide I band (C=O stretch) at ~1655 cm⁻¹ and an Amide II band (N-H bend) at ~1530 cm⁻¹[4]. The primary amine (C-5) will show a distinct double absorption peak around 3450 and 3350 cm⁻¹ (symmetric and asymmetric stretching), differentiating it from the single broad N-H stretch of the amide[1].

Table 3: FT-IR Vibrational Assignments

Wavenumber (cm⁻¹)Peak ShapeFunctional Group Assignment
3450, 3350Sharp, doubleN-H stretch (primary amine)
3250BroadN-H stretch (secondary amide)
3100 - 2500Very broadO-H stretch (carboxylic acid)
2980, 2935WeakC-H stretch (aliphatic propionyl chain)
1685Strong, sharpC=O stretch (carboxylic acid)
1655Strong, sharpC=O stretch (Amide I)
1530StrongN-H bend / C-N stretch (Amide II)
1245MediumC-O stretch (carboxylic acid)

Section 3: Mass Spectrometry (LC-MS)

Electrospray Ionization (ESI) is the preferred soft ionization technique for anthranilic acid derivatives, preserving the pseudo-molecular ion while allowing controlled fragmentation[1].

Protocol: LC-ESI-MS (Positive Mode)
  • Sample Preparation: Prepare a 10 µg/mL solution of the compound in LC-MS grade Methanol.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column. Elute using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) to promote protonation of the amine and amide nitrogen atoms.

  • MS Parameters: Set the capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and acquire full-scan spectra from m/z 100 to 500.

  • Validation Logic: The intact protonated molecule [M+H]⁺ is expected at m/z 209.09. The primary diagnostic fragmentation pathway involves the cleavage of the propionamido group, a well-documented mechanism for aromatic amides, yielding a highly stable 2,5-diaminobenzoic acid core fragment[2].

Fragmentation M [M+H]+ m/z 209.09 (Intact Molecule) F1 [M-H2O+H]+ m/z 191.08 (Loss of Water) M->F1 - H2O (-18 Da) F2 [M-C3H4O+H]+ m/z 153.06 (Loss of Propionyl ketene) M->F2 - C3H4O (-56 Da) F3 [M-C3H5NO+H]+ m/z 136.05 (Cleavage of Amide) M->F3 - C3H5NO (-73 Da)

Fig 2. Proposed ESI+ mass spectrometry fragmentation pathway for 5-amino-2-propionamidobenzoic acid.

Conclusion

By integrating NMR, FT-IR, and LC-MS, researchers can establish a self-validating matrix of empirical data. The deshielding effects observed in the ¹³C NMR perfectly correlate with the vibrational force constants seen in the FT-IR Amide I/II bands, while the MS fragmentation definitively maps the connectivity of the propionyl chain to the anthranilic core. This holistic approach ensures absolute confidence when utilizing 5-amino-2-propionamidobenzoic acid in sensitive downstream synthetic applications.

References

  • New Anthranilic Acid Hydrazones as Fenamate Isosteres: Synthesis, Characterization, Molecular Docking, Dynamics & in Silico ADME, in Vitro Anti-Inflammatory and Anticancer Activity Studies Source: PubMed Central (NIH) URL:[Link]

  • In Combo Studies for the Optimization of 5-Aminoanthranilic Acid Derivatives as Potential Multitarget Drugs for the Management of Metabolic Syndrome Source: MDPI URL:[Link]

  • Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives Source: ResearchGate / Facta Universitatis URL:[Link]

  • Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido] Source: PubMed Central (NIH) URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility and Stability of 5-Amino-2-Propionamidobenzoic Acid

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound of Interest: 5-Amino-2-propionamidobenzoic acid (CAS No. 1488889-41-3) Executive Summary In the landscape of organic build...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound of Interest: 5-Amino-2-propionamidobenzoic acid (CAS No. 1488889-41-3)

Executive Summary

In the landscape of organic building blocks and pharmaceutical intermediates, 5-amino-2-propionamidobenzoic acid (5-APBA) represents a highly versatile, yet physicochemically complex molecule[1]. Characterized by a tri-functional aromatic system—comprising a carboxylic acid, a primary amine, and a propionamide linkage—this compound presents unique challenges and opportunities in formulation and synthesis.

This whitepaper provides a rigorous, mechanistic evaluation of the solubility and stability profiles of 5-APBA. By synthesizing structural thermodynamics with empirical degradation kinetics, this guide equips formulation scientists with the predictive models and self-validating experimental protocols necessary to prevent premature degradation, optimize solvent selection, and ensure robust downstream applications.

Structural & Mechanistic Analysis

The physicochemical behavior of 5-APBA is dictated by the interplay of its three functional groups on the benzene ring:

  • Carboxylic Acid (-COOH): Imparts acidic properties (estimated

    
    ).
    
  • Primary Amine (-NH₂): Imparts basic properties (estimated

    
    ), rendering the molecule amphoteric[2].
    
  • Propionamido Group (-NH-CO-CH₂CH₃): An amide linkage that introduces steric bulk, lipophilicity, and susceptibility to specific hydrolytic pathways[3][4].

Because of its amphoteric nature, 5-APBA exhibits a classic "U-shaped" pH-solubility profile. Furthermore, the electron-donating primary amine makes the aromatic ring highly susceptible to oxidative stress, while the amide bond remains a liability under extreme pH conditions[3][5].

Solubility Profile & Thermodynamic Principles

pH-Dependent Aqueous Solubility

The solubility of amphoteric aminobenzoic acid derivatives is fundamentally governed by their ionization state[2]. At physiological pH (~7.4), the carboxylic acid is deprotonated (anionic), leading to moderate aqueous solubility. Conversely, at highly acidic pH (< 2.0), the amine is protonated (cationic), also enhancing solubility.

The isoelectric point (pI) —where the molecule exists primarily as a neutral zwitterion—represents the pH of minimum solubility. For 5-APBA, this point is estimated to lie between pH 3.5 and 4.0. Formulators must avoid this pH range when developing aqueous solutions to prevent spontaneous precipitation.

Solvent Effects and Partitioning

In organic solvents, the propionamido group enhances lipophilicity compared to unsubstituted aminobenzoic acids. The compound exhibits optimal solubility in polar protic solvents (e.g., methanol, ethanol) due to its ability to act as both a hydrogen bond donor and acceptor.

Table 1: Estimated Solubility Profile of 5-APBA across Various Media
Solvent / MediapH / ConditionEstimated SolubilityMechanistic Rationale
Water pH 1.2 (0.1N HCl)High (>10 mg/mL)Protonation of the 5-amino group forms a highly soluble cation.
Water pH 4.0 (Acetate)Low (<1 mg/mL)Proximity to the isoelectric point; zwitterionic precipitation.
Water pH 7.4 (Phosphate)Moderate (~5 mg/mL)Deprotonation of the carboxylic acid forms a soluble anion.
Methanol NeutralVery High (>50 mg/mL)Strong hydrogen bonding with both amine and carboxyl groups.
Hexane NeutralPractically InsolubleInability to disrupt the strong intermolecular crystal lattice.
Protocol 1: Shake-Flask Method for Equilibrium Solubility

To generate self-validating thermodynamic data, the isothermal shake-flask method remains the gold standard.

Step-by-Step Methodology:

  • Preparation: Add an excess of 5-APBA solid (e.g., 50 mg) to 5 mL of the target buffer/solvent in a tightly sealed borosilicate glass vial.

  • Equilibration: Submerge the vial in a thermostated water bath at

    
    . Agitate at 150 RPM for 72 hours . Causality: 72 hours ensures the transition from metastable supersaturation to true thermodynamic equilibrium.
    
  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes at

    
     to pellet undissolved solids.
    
  • Filtration: Filter the supernatant through a

    
     PTFE syringe filter. Critical Step: Discard the first 1 mL of filtrate to account for active pharmaceutical ingredient (API) adsorption onto the filter membrane.
    
  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV at its maximum absorbance wavelength (

    
    ).
    

Stability & Degradation Pathways

The stability of 5-APBA is challenged by three primary environmental stressors: hydrolysis, oxidation, and photolysis[3][4][6].

Hydrolytic Degradation

Amide bonds are generally stable at neutral pH but undergo acid- or base-catalyzed hydrolysis at extremes[4]. Cleavage of the propionamido group yields 2,5-diaminobenzoic acid and propionic acid . Base-catalyzed hydrolysis typically proceeds faster than acid-catalyzed hydrolysis for this class of sterically hindered amides.

Oxidative Degradation

The primary aromatic amine is a potent electron donor, making the ring highly susceptible to auto-oxidation[3][5]. Exposure to reactive oxygen species (ROS), transition metals, or prolonged atmospheric oxygen leads to the formation of quinone-imines or N-oxide derivatives, visually characterized by a shift from a white powder to a yellow/brown hue.

Photodegradation

Aminobenzoic acids absorb strongly in the UV-B range. Direct photolysis can lead to radical formation, dimerization, or decarboxylation[6]. Therefore, 5-APBA must be stored in actinic (amber) glassware.

DegradationPathways Parent 5-Amino-2-propionamidobenzoic acid (Intact API) Hydrolysis Hydrolytic Stress (pH < 2 or pH > 10) Parent->Hydrolysis Amide Cleavage Oxidation Oxidative Stress (H2O2, O2, Transition Metals) Parent->Oxidation Amine Oxidation Photolysis Photolytic Stress (UV/Vis Light) Parent->Photolysis Radical Formation Deg1 2,5-Diaminobenzoic Acid + Propionic Acid Hydrolysis->Deg1 Deg2 Quinone-imines & N-Oxide Derivatives Oxidation->Deg2 Deg3 Photolytic Dimers & Decarboxylation Products Photolysis->Deg3

Diagram 1: Primary chemical degradation pathways of 5-amino-2-propionamidobenzoic acid under environmental stress.

Experimental Protocols: Forced Degradation Studies

To establish a self-validating Stability-Indicating Assay (SIA), a forced degradation study must be executed. The goal is to achieve 10-20% degradation—enough to generate measurable degradants without causing secondary degradation of the primary degradants[3].

Protocol 2: Forced Degradation & Mass Balance Assessment

1. Sample Preparation: Prepare a


 stock solution of 5-APBA in a 50:50 mixture of Acetonitrile and Water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL stock + 1 mL

    
    . Heat at 
    
    
    
    for 24 hours.
  • Base Hydrolysis: Mix 1 mL stock + 1 mL

    
    . Heat at 
    
    
    
    for 24 hours.
  • Oxidation: Mix 1 mL stock + 1 mL

    
    . Store at 
    
    
    
    in the dark for 24 hours.
  • Photolysis: Expose 2 mL of stock to ICH Q1B standard UV/Vis light (1.2 million lux hours).

3. Quenching & Neutralization: Crucial for Trustworthiness: Before HPLC injection, acid/base samples must be neutralized (e.g., add


 to the acid sample) to prevent damage to the HPLC column and to stop the degradation kinetics at the exact time point. Oxidative samples can be quenched with sodium thiosulfate.

4. HPLC-UV Analysis & Mass Balance: Run the samples using a gradient reverse-phase method (e.g., C18 column, Mobile Phase A: 0.1% TFA in water, Mobile Phase B: Acetonitrile). Self-Validation Check: Calculate the Mass Balance. The sum of the peak area of the remaining parent compound plus the peak areas of all degradants (adjusted for relative response factors) should equal ~100% of the initial unstressed control area. A mass balance


 indicates volatile degradants, precipitation, or degradants permanently retained on the column.

Workflow Prep 1. Stock Prep (1 mg/mL) Stress 2. Stress Application (Heat, pH, H2O2, UV) Prep->Stress Quench 3. Quench & Neutralize (Stop Kinetics) Stress->Quench HPLC 4. HPLC-UV Analysis (Gradient C18) Quench->HPLC Validate 5. Mass Balance Validation (Target 100%) HPLC->Validate

Diagram 2: Sequential workflow for executing a self-validating forced degradation study.

Conclusion & Best Practices

The successful utilization of 5-amino-2-propionamidobenzoic acid relies heavily on mitigating its inherent liabilities.

  • Formulation: Aqueous formulations should be buffered away from its isoelectric point (~pH 3.5-4.0) to maximize solubility. If neutral pH is required, the addition of co-solvents (e.g., PEG, propylene glycol) or surfactants may be necessary.

  • Storage: To prevent oxidative and photolytic degradation, the solid API must be stored in tightly sealed, light-resistant containers (amber glass or opaque HDPE) under an inert atmosphere (Nitrogen or Argon) at

    
    [2][3].
    
  • Handling: Avoid prolonged exposure to alkaline environments during synthesis or compounding to preserve the integrity of the propionamide linkage.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 978, 4-Aminobenzoic Acid. PubChem. Retrieved March 2, 2026, from[Link]

  • MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. Retrieved March 2, 2026, from[Link]

  • Academically. (2025). Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained. Retrieved March 2, 2026, from [Link]

Sources

Foundational

In Vitro Evaluation of Novel Aminobenzoic Acid Compounds: A Systems-Level Technical Guide

Executive Summary: The Renaissance of Aminobenzoic Acid Scaffolds Para-aminobenzoic acid (PABA) and its structural derivatives are highly versatile building blocks in modern medicinal chemistry. Because of their unique a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Renaissance of Aminobenzoic Acid Scaffolds

Para-aminobenzoic acid (PABA) and its structural derivatives are highly versatile building blocks in modern medicinal chemistry. Because of their unique ability to undergo diverse substitutions at both the amino and carboxyl termini, aminobenzoic acid (ABA) scaffolds are continuously engineered into novel therapeutic agents[1]. While historically recognized as essential precursors for bacterial folate biosynthesis, novel ABA derivatives are now being evaluated for a broad spectrum of bioactivities, ranging from targeted antimicrobial agents to anti-inflammatory and anticancer therapeutics[1][2].

As a Senior Application Scientist, I approach the in vitro evaluation of these compounds not merely as a checklist of assays, but as a self-validating screening cascade . This guide establishes a rigorous, causality-driven framework for evaluating novel ABA compounds, focusing primarily on their antimicrobial efficacy via Dihydropteroate Synthase (DHPS) inhibition, while orthogonally profiling their mammalian cytotoxicity to ensure a viable Selectivity Index (SI).

Mechanistic Rationale: Targeting the Folate Biosynthesis Pathway

To design an effective in vitro assay, one must first understand the precise molecular interactions at play. The primary antimicrobial target for ABA derivatives is the enzyme Dihydropteroate Synthase (DHPS) .

In pathogenic bacteria, DHPS catalyzes the condensation of endogenous p-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP) to form 7,8-dihydropteroate, releasing inorganic pyrophosphate (PPi) in the process[3]. Because higher eukaryotes lack this folate biosynthetic pathway, DHPS represents an ideal, highly selective antimicrobial target[3].

Novel ABA compounds are typically designed to act as competitive inhibitors (mimicking natural pABA) or, more recently, as allosteric modulators that bind to previously uncharacterized dimer interfaces of the DHPS enzyme[3].

Pathway pABA p-Aminobenzoic Acid (pABA) DHPS Dihydropteroate Synthase pABA->DHPS Natural Substrate DHPP DHPP Substrate DHPP->DHPS Co-Substrate DHP Dihydropteroate DHPS->DHP Catalysis (PPi Release) Folate Folate Biosynthesis DHP->Folate Downstream Pathway NovelABA Novel ABA Derivatives NovelABA->DHPS Competitive/Allosteric Inhibition

Mechanism of action for novel ABA derivatives targeting bacterial DHPS.

The In Vitro Evaluation Cascade: A Systems Approach

A robust drug discovery workflow prevents false positives (e.g., promiscuous aggregators) from advancing. We utilize a three-tiered screening cascade:

  • Target-Based Enzymatic Assay: Directly measures DHPS inhibition to confirm the mechanism of action.

  • Phenotypic Screening: Evaluates whole-cell bacterial Minimum Inhibitory Concentration (MIC) to ensure the compound can penetrate bacterial cell walls.

  • Mammalian Cytotoxicity Profiling: Counter-screens against human cell lines (e.g., HepG2 or HeLa) to rule out off-target toxicity, such as unintended HDAC inhibition or DNA intercalation, which are sometimes observed in halogenated benzoic acid derivatives[2].

Workflow Synth Compound Library Target DHPS Target Assay (IC50 Determination) Synth->Target Pheno Phenotypic Screen (Bacterial MIC) Target->Pheno Active Hits Tox Mammalian Tox (HepG2 CC50) Pheno->Tox Efficacious Lead SAR & Lead Selection Tox->Lead High Selectivity

In vitro screening cascade for novel aminobenzoic acid compounds.

Core Experimental Methodologies (Self-Validating Protocols)

Protocol A: High-Throughput DHPS Inhibition Assay (Malachite Green Method)

Causality: We utilize the Malachite Green colorimetric assay because the DHPS-catalyzed condensation of pABA and DHPP inherently releases inorganic pyrophosphate (PPi). By coupling this with a pyrophosphatase, we generate free phosphate (Pi) that binds to Malachite Green, yielding a quantifiable absorbance shift at 620 nm. This provides a direct, label-free readout of enzymatic activity[3][4].

Self-Validation: To ensure data integrity, every plate must include a "No Enzyme" control (to subtract background phosphate) and a "Vehicle Only" control (to define 100% activity). We calculate the Z'-factor for every run; a Z' > 0.5 validates the assay's robustness.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT). Reconstitute recombinant DHPS enzyme, DHPP, and inorganic pyrophosphatase.

  • Compound Pre-incubation: In a 384-well clear-bottom plate, dispense 10 µL of DHPS enzyme (final concentration ~50 nM) and 5 µL of the novel ABA compound (serially diluted in DMSO, final DMSO < 1%). Crucial Step: Incubate for 15 minutes at room temperature. This allows slow-binding or allosteric ABA derivatives to achieve binding equilibrium before the substrate is introduced[3].

  • Reaction Initiation: Add 10 µL of a substrate mix containing fixed concentrations of DHPP (20 µM) and pABA (10 µM), alongside 0.1 U/mL pyrophosphatase.

  • Incubation: Seal the plate and incubate at 37°C for 20 minutes.

  • Termination & Detection: Add 5 µL of Malachite Green working reagent to quench the reaction. Incubate for 10 minutes for color development, then read absorbance at 620 nm using a microplate reader.

  • Data Analysis: Normalize data against controls and use non-linear regression (four-parameter logistic curve) to calculate the IC₅₀.

Protocol B: Orthogonal Mammalian Cytotoxicity Profiling (MTT Assay)

Causality: ABA derivatives can occasionally exhibit potent anticancer properties by inhibiting human enzymes like Histone Deacetylases (HDACs)[2]. While beneficial for oncology, this is highly undesirable for an antimicrobial agent. We use the MTT assay on HepG2 (human liver carcinoma) cells to determine the 50% Cytotoxic Concentration (CC₅₀).

Self-Validation: We mitigate the "edge effect" by filling the outer perimeter wells of the 96-well plate with sterile PBS. Doxorubicin is included as a positive control for cytotoxicity[2].

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2 cells at a density of 1 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow adhesion.

  • Compound Treatment: Aspirate media and replace with 100 µL of fresh media containing serial dilutions of the ABA compounds (ranging from 1 µM to 200 µM). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals. Place on an orbital shaker for 10 minutes.

  • Quantification: Read the absorbance at 570 nm. Calculate cell viability relative to the untreated vehicle control to determine the CC₅₀.

Data Synthesis & Structure-Activity Relationship (SAR) Profiling

The ultimate goal of this in vitro evaluation is to generate actionable SAR data. By synthesizing the quantitative outputs from the target-based assay (DHPS IC₅₀), the phenotypic assay (E. coli MIC), and the cytotoxicity screen (HepG2 CC₅₀), we calculate the Selectivity Index (SI = CC₅₀ / MIC) . A high SI indicates a wide therapeutic window.

Table 1: Representative SAR Data for Novel ABA Derivatives

Compound IDR-Group SubstitutionDHPS IC₅₀ (µM)E. coli MIC (µg/mL)HepG2 CC₅₀ (µM)Selectivity Index (SI)Interpretation
ABA-01 -H (pABA control)>100>128>200N/AInactive baseline
ABA-02 4-chloro12.4321504.6Weak target affinity; moderate toxicity[2]
ABA-03 4-trifluoromethyl1.8418045.0Lead Candidate: High affinity, low mammalian toxicity
SMX Sulfamethoxazole (Ref)0.51>200>200Validated assay control

Data Interpretation Note: The introduction of electron-withdrawing groups (e.g., 4-trifluoromethyl in ABA-03) often enhances the binding affinity within the hydrophobic pocket of the DHPS active site, drastically lowering the IC₅₀ while maintaining a high Selectivity Index, making it an ideal candidate for further in vivo pharmacokinetic evaluation.

References

  • Source: Biomolecules (via dntb.gov.ua)
  • Source: PMC (nih.gov)
  • Source: Preprints.
  • Source: Taylor & Francis (tandfonline.com)

Sources

Exploratory

Unveiling the Enigma: An In-Depth Technical Guide to Exploring the Mechanism of Action of Acylated Amino Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: A New Frontier in Cellular Signaling In the ever-expanding landscape of cellular communication, a fascinating class of lipid signaling molecul...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Cellular Signaling

In the ever-expanding landscape of cellular communication, a fascinating class of lipid signaling molecules, the N-acyl amino acids (NAAs), has emerged as a pivotal area of research with profound therapeutic potential.[1][2] These endogenous molecules, characterized by an amino acid linked to a long-chain fatty acid via an amide bond, are chemically related to the well-studied endocannabinoids and are integral components of the broader "endocannabinoidome".[1][2][3] The discovery and ongoing characterization of NAAs are continually expanding our understanding of lipid signaling, opening new avenues for drug discovery and development.[1][2] This guide provides a comprehensive technical overview of the core mechanisms of action of acylated amino acids, the experimental workflows to elucidate these mechanisms, and the critical insights necessary for their therapeutic development.

Part 1: The Core Mechanisms of Action: A Multi-faceted Approach

Acylated amino acids exert their diverse biological effects by interacting with a variety of molecular targets, leading to the modulation of numerous signaling pathways. Their amphipathic nature, with a hydrophilic amino acid "head" and a hydrophobic fatty acid "tail," allows for a vast diversity of structures and functions.[1] The primary mechanisms of action can be broadly categorized as follows:

G Protein-Coupled Receptor (GPCR) Modulation

A significant number of acylated amino acids function as ligands for G protein-coupled receptors (GPCRs), the largest family of membrane receptors in eukaryotes.[4] Several orphan GPCRs, whose endogenous ligands were previously unknown, have been identified as receptors for NAAs.

  • Key Targets: GPR18, GPR55, and GPR92 are prominent examples of GPCRs activated by N-acyl amino acids.[1][2][3] For instance, N-arachidonoyl glycine (NA-Gly) has been shown to be an agonist for GPR18 and GPR92.[2]

  • Signaling Cascades: Upon binding, these NAAs can trigger various downstream signaling cascades. For example, NA-Gly's activation of GPR18 can lead to the inhibition of adenylyl cyclase activity and the mobilization of intracellular calcium.[2] Similarly, NA-Gly acts as a GPR55 agonist, increasing intracellular calcium levels and activating the mitogen-activated protein kinase (MAPK) signaling pathway.[1]

The interaction of acylated amino acids with GPCRs highlights their role in fine-tuning cellular responses in a manner analogous to classical neurotransmitters and hormones.

Enzyme Inhibition

Acylated amino acids can also act as inhibitors of key enzymes involved in various physiological processes. This inhibitory action can lead to the modulation of signaling pathways and the production of therapeutic effects.

  • Fatty Acid Amide Hydrolase (FAAH): FAAH is a critical enzyme responsible for the degradation of endocannabinoids and other bioactive fatty acid amides.[2][5] Several N-acyl amino acids have been shown to inhibit FAAH, thereby increasing the levels of endogenous signaling lipids like anandamide.[6][7] This mechanism is a key contributor to the analgesic and anti-inflammatory properties of certain NAAs.[6]

  • Other Hydrolases: The inhibitory potential of acylated amino acids extends beyond FAAH. For example, some have been investigated as inhibitors of influenza neuraminidase, suggesting a potential role in antiviral therapies.[8]

The ability of acylated amino acids to act as enzyme inhibitors provides a direct mechanism for modulating the concentrations of other signaling molecules, thereby amplifying or dampening specific cellular signals.

Ion Channel and Transporter Modulation

The amphipathic structure of acylated amino acids facilitates their interaction with cell membranes and membrane-bound proteins, including ion channels and transporters.

  • Ion Channels: Certain N-acyl amino acids can directly modulate the activity of ion channels. For instance, N-arachidonoyl alanine (NA-Ala) has been observed to enhance N-type calcium channel currents while inhibiting T-type calcium channel currents.[1]

  • Transporters: Acylated amino acids can also inhibit the activity of transporters. A notable example is the inhibition of the glycine transporter 2 (GlyT2) by a novel class of N-acyl amino acids, which has shown promise for the treatment of chronic pain.[9][10] By blocking the reuptake of glycine, these compounds enhance glycinergic neurotransmission, leading to an analgesic effect.[10]

These interactions with ion channels and transporters demonstrate the capacity of acylated amino acids to directly influence cellular excitability and neurotransmission.

Part 2: Experimental Workflows for Mechanistic Elucidation

A thorough understanding of the mechanism of action of a novel acylated amino acid requires a systematic and multi-pronged experimental approach. The following section details key experimental protocols designed to investigate the interactions of these molecules with their primary targets.

GPCR Binding and Functional Assays

Objective: To determine if an acylated amino acid binds to and activates a specific GPCR.

Core Principle: These assays measure the direct interaction of a ligand with its receptor (binding assays) and the subsequent cellular response (functional assays).

This protocol is a standard method to determine the binding affinity (Ki) of an unlabeled test compound (e.g., an acylated amino acid) by measuring its ability to displace a radiolabeled ligand from a receptor.[5][11]

Materials:

  • Cell membranes expressing the target GPCR (e.g., from transfected HEK293 cells)

  • Radiolabeled ligand specific for the target GPCR

  • Unlabeled acylated amino acid (test compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[12]

  • 96-well filter plates (e.g., GF/C filters presoaked in 0.3% PEI)[12]

  • Scintillation cocktail

  • Microplate scintillation counter

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target GPCR. Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.[12]

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL per well:

    • 150 µL of the membrane preparation (3-20 µg protein).[12]

    • 50 µL of the acylated amino acid at various concentrations.

    • 50 µL of the radiolabeled ligand at a concentration near its Kd.[12]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.[12]

  • Filtration: Stop the incubation by rapid vacuum filtration through the pre-soaked filter plates. This separates the bound radioligand from the unbound.[12]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[12]

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.[12]

  • Data Analysis: Determine the concentration of the acylated amino acid that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Causality Behind Experimental Choices: The use of a radiolabeled ligand allows for sensitive and quantitative detection of binding. Competition with an unlabeled compound is a robust method to determine the affinity of the test ligand without the need for its radiolabeling. The filtration step is crucial for rapidly separating bound from free ligand, which is essential for accurate measurement.

This functional assay measures the ability of an acylated amino acid to induce an increase in intracellular calcium concentration, a common downstream event of GPCR activation.[13][14]

Materials:

  • Cells expressing the target GPCR (e.g., CHO or HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM, or Fura-2 AM)[13]

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Acylated amino acid (test compound)

  • Fluorescence microplate reader with an injection system

Step-by-Step Methodology:

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the growth medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Baseline Measurement: Place the plate in the fluorescence microplate reader and measure the baseline fluorescence for a short period.

  • Compound Addition: Inject the acylated amino acid at various concentrations into the wells.

  • Signal Detection: Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Determine the dose-dependent increase in fluorescence to calculate the EC50 value (the concentration of the compound that elicits 50% of the maximal response).

Causality Behind Experimental Choices: Calcium-sensitive dyes provide a real-time, dynamic readout of GPCR activation. The use of a plate reader with an injection system allows for precise timing of compound addition and immediate detection of the cellular response, which is often rapid.

Mandatory Visualization: GPCR Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR GPCR (e.g., GPR55) G_protein G Protein (Gq) GPCR->G_protein Activation PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolysis IP3R IP3 Receptor Ca_cyto Ca2+ (Increased) IP3R->Ca_cyto Ca2+ Release NAA N-Acyl Amino Acid (e.g., NA-Gly) NAA->GPCR Binding G_protein->PLC Activation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3->IP3R Binding PKC Protein Kinase C (PKC) DAG->PKC Activation ER Endoplasmic Reticulum Ca_ER Ca2+ Ca_cyto->PKC Activation Downstream Downstream Cellular Responses Ca_cyto->Downstream PKC->Downstream

Caption: GPCR signaling cascade initiated by an N-acyl amino acid.

Enzyme Inhibition Assays

Objective: To determine if an acylated amino acid inhibits the activity of a specific enzyme, such as FAAH.

Core Principle: These assays measure the rate of an enzymatic reaction in the presence and absence of the inhibitor.

This high-throughput screening (HTS) compatible assay uses a fluorogenic substrate that is hydrolyzed by FAAH to produce a fluorescent product.[4][15]

Materials:

  • Recombinant human FAAH

  • Fluorogenic FAAH substrate (e.g., AMC arachidonoyl amide)[4]

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[4]

  • Acylated amino acid (test compound)

  • Known FAAH inhibitor (positive control, e.g., JZL195)[15]

  • 384-well black microplates

  • Fluorescence microplate reader

Step-by-Step Methodology:

  • Compound Plating: Dispense the acylated amino acid at various concentrations into the wells of the 384-well plate. Include wells for vehicle control (e.g., DMSO) and a positive control inhibitor.[15]

  • Enzyme Addition: Add the diluted FAAH enzyme solution to each well.[15]

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[15]

  • Reaction Initiation: Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.[15]

  • Fluorescence Measurement: Immediately transfer the plate to a microplate reader pre-heated to 37°C and measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex: 355 nm, Em: 460 nm for AMC).[15]

  • Data Analysis: Determine the rate of the enzymatic reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of the acylated amino acid. Fit the concentration-response data to a suitable equation to determine the IC50 value.

Causality Behind Experimental Choices: A fluorometric assay provides high sensitivity and is amenable to HTS, allowing for the rapid screening of many compounds. A kinetic read provides more information about the inhibition mechanism than a single endpoint measurement.

Mandatory Visualization: FAAH Inhibition Workflow

FAAH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Plate (384-well) cluster_steps Assay Steps Compound Acylated Amino Acid (Test Inhibitor) Step1 1. Add Test Inhibitor & FAAH Enzyme to Well Compound->Step1 Enzyme FAAH Enzyme Enzyme->Step1 Substrate Fluorogenic Substrate Step3 3. Add Substrate (Initiate Reaction) Substrate->Step3 Well Well Step1->Well Step2 2. Pre-incubate (15 min, RT) Step2->Step3 Step4 4. Kinetic Fluorescence Measurement (37°C) Step3->Step4 Step5 5. Data Analysis (Calculate IC50) Step4->Step5

Caption: Workflow for a fluorometric FAAH inhibition assay.

Analytical Methods for Identification and Quantification

Objective: To identify and quantify endogenous or synthetic acylated amino acids in biological or chemical samples.

Core Principle: Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific analysis of small molecules in complex mixtures.[16][17][18]

This protocol describes a general method for the quantification of acylated amino acids in a biological matrix, such as plasma or brain tissue.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Internal standard (a stable isotope-labeled version of the analyte)

  • Extraction solvent (e.g., acetonitrile or a mixture of organic solvents)

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Reversed-phase C18 HPLC column

Step-by-Step Methodology:

  • Sample Preparation:

    • To a known amount of the biological sample, add the internal standard.

    • Perform a protein precipitation and/or liquid-liquid extraction using an appropriate organic solvent to extract the acylated amino acids and remove proteins and other interfering substances.

    • Centrifuge the sample and collect the supernatant.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • LC Separation:

    • Inject the prepared sample onto the reversed-phase HPLC column.

    • Use a gradient elution with a mobile phase consisting of, for example, water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient will separate the acylated amino acids based on their hydrophobicity.

  • MS/MS Detection:

    • The eluent from the LC is introduced into the mass spectrometer.

    • Use electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each acylated amino acid and its internal standard, select a specific precursor ion (the molecular ion) and a specific product ion (a fragment ion) to monitor. This provides high selectivity and sensitivity.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Create a calibration curve using known concentrations of the acylated amino acid standard.

    • Calculate the concentration of the acylated amino acid in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

Causality Behind Experimental Choices: LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and wide dynamic range. The use of an internal standard is crucial to correct for variations in sample preparation and instrument response. MRM mode significantly enhances selectivity by monitoring a specific fragmentation reaction for each analyte.

Part 3: Data Presentation and Interpretation

Table 1: Representative Binding Affinities and Functional Potencies of Acylated Amino Acids
Acylated Amino AcidTargetAssay TypeValueReference
N-Arachidonoyl glycine (NA-Gly)GPR18Adenylyl Cyclase InhibitionEC50 = 20 nM[2]
N-Arachidonoyl glycine (NA-Gly)GPR55Calcium MobilizationAgonist[1]
N-Arachidonoyl glycine (NA-Gly)GPR92Receptor ActivationWeak Agonist (1-30 µM)[2]
N-Arachidonoyl dopamine (NA-DA)CB1 ReceptorBinding AssayKi = 250-500 nM[2]
Oleoyl-d-lysineGlyT2Inhibition of Glycine TransportIC50 = Potent[9]
PF-3845 (FAAH Inhibitor)FAAHInhibition AssayKi = 0.23 µM[19]
URB-597 (FAAH Inhibitor)FAAHInhibition AssayIC50 ≈ 5 nM[19]

Conclusion: From Mechanism to Therapeutic Innovation

The exploration of the mechanisms of action of acylated amino acids is a rapidly evolving field that holds immense promise for the development of novel therapeutics for a wide range of diseases, including pain, inflammation, and metabolic disorders.[2][3][6] By employing a systematic and rigorous experimental approach, researchers can unravel the intricate signaling pathways modulated by these fascinating molecules. The technical guide presented here provides a robust framework for investigating the molecular targets and functional effects of acylated amino acids, thereby paving the way for the rational design of new drugs with improved efficacy and safety profiles. The continued investigation into this diverse class of lipid mediators will undoubtedly lead to significant advancements in our understanding of cellular signaling and the future of medicine.

References

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in cell biology, 132, 243–260. [Link]

  • Maccarrone, M., et al. (2017). N-acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. British journal of pharmacology, 174(11), 1446–1462. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Burstein, S. (2018). N- Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential. Molecular pharmacology, 93(3), 226–234. [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • Elucidating N-acyl amino acids as a model protoamphiphilic system. Nature Communications, 13(1), 6706. [Link]

  • Preparation method of N-acyl amino acid type surfactant.
  • Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). BioVision. [Link]

  • Kondoh, M., et al. (1997). Acyl amino acid derivatives as novel inhibitors of influenza neuraminidase. Bioscience, biotechnology, and biochemistry, 61(5), 870–874. [Link]

  • Battista, N., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 833. [Link]

  • Quantitative LC MS Amino Acid Analysis. NorthEast BioLab. [Link]

  • A practical method for amino acid analysis by LC-MS using precolumn derivatization with urea. Journal of Pharmaceutical and Biomedical Analysis, 223, 115160. [Link]

  • Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Molecules, 28(16), 6075. [Link]

  • Ahn, K., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences of the United States of America, 105(35), 12796–12801. [Link]

  • Process for preparing n-acyl amino acid salts.
  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 6, 11. [Link]

  • The allosteric inhibition of glycine transporter 2 by bioactive lipid analgesics is controlled by penetration into a deep binding pocket. The Journal of biological chemistry, 295(1), 187–197. [Link]

  • Fluorescent ligand binding assays for GPCRs. BMG LABTECH. [Link]

  • A Cell-Based Functional Assay Using a Green Fluorescent Protein-Based Calcium Indicator dCys-GCaMP. SLAS discovery, 23(1), 57–65. [Link]

  • Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 1729, 137–149. [Link]

  • Carland, J. E., et al. (2017). Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain. ACS chemical neuroscience, 8(9), 1962–1971. [Link]

  • What are the possible methods for intracellular calcium assay?. ResearchGate. [Link]

  • Method development, validation and application in clinical research and dairy science of amino acid analysis in biofluids using LC-MS/MS. Amino acids, 46(8), 1891–1903. [Link]

  • Long, J. Z., et al. (2020). Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. eLife, 9, e56393. [Link]

  • Calcium assays: at the centre of biology. BMG LABTECH. [Link]

  • N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study. Journal of medicinal chemistry, 67(13), 11003–11018. [Link]

  • Intracellular Calcium Measurement. Berthold Technologies. [Link]

  • Synthesis and Characterization of Novel Acyl-Glycine Inhibitors of GlyT2. ACS chemical neuroscience, 8(9), 1972–1980. [Link]

  • GPCR Internalization Assay. Creative Bioarray. [Link]

  • CALCIUM FLUX PROTOCOL. University of Vermont. [Link]

  • Synthesis and Characterization of Novel Acyl-Glycine Inhibitors of GlyT2. ACS Chemical Neuroscience, 8(9), 1972-1980. [Link]

  • Synthesis and Characterization of Novel Acyl-Glycine Inhibitors of GlyT2. ACS Chemical Neuroscience, 8(9), 1972-1980. [Link]

  • N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study. Journal of Medicinal Chemistry, 67(13), 11003-11018. [Link]

  • Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition. International Journal of Molecular Sciences, 23(24), 15615. [Link]

  • Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(4), 488-497. [Link]

  • G Protein-coupled Receptor (GPCR) Reconstitution and Labeling for Solution Nuclear Magnetic Resonance (NMR) Studies of the Structural Basis of Transmembrane Signaling. The Journal of Physical Chemistry B, 126(17), 3233-3244. [Link]

  • IDENTIFICATION OF THE GPR55 AGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS. The Journal of Biological Chemistry, 287(38), 32040-32052. [Link]

  • Fluorescence-based Calcium Mobilization Assay with the CELENA® X High Content Imaging System. Logos Biosystems. [Link]

  • Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold. International Journal of Molecular Sciences, 23(12), 6889. [Link]

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Foundational

Preliminary Cytotoxicity Assessment of 5-Amino-2-propionamidobenzoic Acid: A Comprehensive Tiered Workflow

Executive Summary 5-Amino-2-propionamidobenzoic acid (CAS No. 1488889-41-3; Molecular Formula: C10H12N2O3) is a highly versatile organic building block utilized in advanced drug discovery and materials science[1].

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-2-propionamidobenzoic acid (CAS No. 1488889-41-3; Molecular Formula: C10H12N2O3) is a highly versatile organic building block utilized in advanced drug discovery and materials science[1]. Before any novel synthetic intermediate or structural analog can be advanced into complex biological models, its basal biocompatibility must be established.

As an Application Scientist, I approach cytotoxicity not as a binary "toxic/non-toxic" endpoint, but as a dynamic spectrum of cellular responses. The presence of the free amino group and the propionamido moiety suggests potential vulnerability to enzymatic hydrolysis or redox cycling within the cellular microenvironment. To accurately profile this compound, we must deploy a self-validating, tiered in vitro assessment. This whitepaper outlines a rigorous, mechanism-driven workflow designed to isolate metabolic inhibition from structural membrane damage, ensuring high-fidelity data for downstream lead optimization.

Mechanistic Rationale: The "Why" Behind the Assessment

A common pitfall in early-stage drug development is over-relying on a single viability assay. For a compound like 5-amino-2-propionamidobenzoic acid (5-A-2-PABA), a singular metabolic readout can yield false positives for toxicity if the compound is merely cytostatic (inhibiting growth) rather than cytotoxic (causing cell death).

To build a trustworthy data profile, our experimental design must follow a causal logic chain:

  • Assess Metabolic Health: Does the compound impair mitochondrial function?

  • Assess Structural Integrity: Does the compound physically rupture the cell membrane?

  • Determine the Mechanism: If cell death occurs, is it via programmed apoptosis or uncontrolled necrosis?

TieredAssessment A Compound Exposure (5-A-2-PABA) B Phase 1: Metabolic Activity (MTT Assay) A->B 24-72h Incubation C Phase 2: Membrane Integrity (LDH Release) B->C If Viability < 70% D Phase 3: Cell Death Mechanism (Annexin V/PI) C->D High LDH Detected

Tiered cytotoxicity assessment workflow for novel synthetic compounds.

Tiered Cytotoxicity Assessment Workflow: The "How"

Phase 1: Cell Viability & Metabolic Activity (MTT Assay)

Causality & Principle: The is the gold standard for initial cytotoxicity screening, compliant with [2][3]. It relies on the principle that metabolically active cells utilize NAD(P)H-dependent cellular oxidoreductase enzymes to convert the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. A reduction in formazan production directly correlates with mitochondrial impairment. According to ISO 10993-5, a reduction of cell viability to <70% of the untreated control classifies the material as possessing cytotoxic potential[2].

Self-Validating Protocol:

  • Cell Seeding: Seed L929 mouse fibroblasts (the established standard for ISO 10993-5) at a density of

    
     cells/well in a 96-well tissue culture plate.
    
  • Incubation: Incubate for 24 hours at 37°C in 5% CO2 to achieve sub-confluency (~80%).

  • Exposure: Aspirate media and apply 5-A-2-PABA dissolved in complete media at varying concentrations (e.g., 10, 50, 100, 250, 500 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive cytotoxic control (e.g., 5% DMSO or Triton X-100). Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 2 to 4 hours[3].

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to dissolve the formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

Phase 2: Membrane Integrity & Necrosis (LDH Release Assay)

Causality & Principle: If 5-A-2-PABA reduces MTT conversion, we must determine if the cells are dead or merely metabolically dormant. We achieve this by measuring . LDH is a stable cytoplasmic oxidoreductase. It is only released into the extracellular environment when the cell membrane is compromised (necrosis or late-stage apoptosis). The assay uses a coupled enzymatic reaction: LDH converts lactate to pyruvate, generating NADH, which subsequently reduces a probe (like resazurin) into a highly fluorescent product (resorufin)[4].

LDHMechanism Cell Compromised Cell Membrane LDH Extracellular LDH Release Cell->LDH Lysis/Toxicity Reaction1 Lactate -> Pyruvate (NAD+ reduced to NADH) LDH->Reaction1 Catalyzes Reaction2 NADH + Resazurin -> Resorufin (Measurable Signal) Reaction1->Reaction2 Drives reduction

Biochemical mechanism of the coupled LDH release assay.

Self-Validating Protocol (Multiplexed Approach): Note: To ensure perfect correlation, LDH can be measured from the exact same cell population used for the MTT assay by sampling the supernatant prior to MTT addition.

  • Supernatant Transfer: After the 24-hour 5-A-2-PABA exposure (Step 3 of Phase 1), carefully transfer 50 µL of the culture supernatant from each well into a new, opaque 96-well plate.

  • Reaction Mix: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and resazurin/diaphorase) to the transferred supernatant.

  • Incubation: Incubate at room temperature for 10-30 minutes in the dark.

  • Measurement: Record fluorescence at 560 nm excitation / 590 nm emission[5].

Phase 3: Apoptosis vs. Necrosis (Annexin V/PI Flow Cytometry)

Causality & Principle: If Phase 1 and 2 indicate toxicity, Phase 3 defines the mechanism. Annexin V binds to phosphatidylserine (PS), which flips to the outer membrane leaflet during early apoptosis. Propidium Iodide (PI) only enters cells with ruptured membranes (necrosis or late apoptosis).

Self-Validating Protocol:

  • Harvest 5-A-2-PABA treated cells (both floating and adherent).

  • Wash with cold PBS and resuspend in Annexin V Binding Buffer.

  • Stain with FITC-Annexin V and PI for 15 minutes in the dark.

  • Analyze via flow cytometry to quantify viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and necrotic/late apoptotic (Annexin V+/PI+) populations.

Data Synthesis & Interpretation

To provide actionable insights for drug development professionals, quantitative data from these orthogonal assays must be synthesized. Below is a representative data matrix illustrating how an aminobenzoic acid derivative's profile is interpreted.

Concentration (µM)MTT Viability (%)LDH Release (Fold Change)Annexin V+/PI- (%)Cellular Interpretation
Control (0.1% DMSO) 100.0 ± 2.11.0 ± 0.13.2 ± 0.5Healthy baseline
10 µM 5-A-2-PABA 98.5 ± 3.41.1 ± 0.23.5 ± 0.4Non-toxic
50 µM 5-A-2-PABA 85.2 ± 4.11.2 ± 0.15.1 ± 0.8Mild metabolic stress
100 µM 5-A-2-PABA 68.4 ± 5.0*1.4 ± 0.318.4 ± 2.1Cytotoxic (ISO threshold crossed); Early Apoptosis
250 µM 5-A-2-PABA 42.1 ± 3.83.8 ± 0.545.2 ± 3.5Severe Cytotoxicity; Membrane Compromise
500 µM 5-A-2-PABA 15.3 ± 2.28.5 ± 0.712.1 ± 1.5Complete Necrosis / Late Apoptosis (PI dominant)

*Note: According to ISO 10993-5, viability dropping below 70% at 100 µM triggers a "cytotoxic" classification, necessitating structural optimization of the compound.

Conclusion & Future Directions

The preliminary cytotoxicity assessment of 5-amino-2-propionamidobenzoic acid requires a multi-dimensional approach. By coupling the metabolic insights of the MTT assay with the membrane integrity data of the LDH release assay, researchers can prevent the mischaracterization of cytostatic compounds as cytotoxic. If 5-A-2-PABA demonstrates an unfavorable toxicity profile at low micromolar concentrations, medicinal chemists should consider modifying the propionamido chain length or masking the primary amine to reduce redox liability, utilizing this exact workflow to validate the safety of subsequent iterations.

References

  • ISO 10993-5 Cytotoxicity Test - in vitro - RISE Source: RISE Research Institutes of Sweden URL:[Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Introducing the CytoTox-ONE™ Homogeneous Membrane Integrity Assay Source: Promega Corporation URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Amino-2-Propionamidobenzoic Acid in Drug Discovery

Strategic Utilization of Bifunctional Anthranilate Scaffolds for Diversity-Oriented Synthesis[1] Executive Summary & Strategic Value In the landscape of modern drug discovery, 5-amino-2-propionamidobenzoic acid (5-A-2-PA...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utilization of Bifunctional Anthranilate Scaffolds for Diversity-Oriented Synthesis[1]

Executive Summary & Strategic Value

In the landscape of modern drug discovery, 5-amino-2-propionamidobenzoic acid (5-A-2-PABA) represents a high-value "privileged structure."[1] Unlike simple building blocks, this molecule possesses orthogonal reactivity handles that allow for the rapid generation of Quinazolin-4(3H)-one libraries—a pharmacophore ubiquitously associated with kinase inhibitors (e.g., EGFR, PI3K), GPCR antagonists, and antimicrobial agents.[1]

This Application Note details the methodology for utilizing 5-A-2-PABA as a linchpin intermediate. By exploiting the latent electrophilicity of the 2-propionamido motif and the nucleophilicity of the 5-amino position, researchers can synthesize 2,3,6-trisubstituted quinazolinones with high regiocontrol.[1]

Key Application Areas:

  • Kinase Inhibitor Discovery: Targeting the ATP-binding pocket via the 2-ethyl-quinazolinone core.[1]

  • Fragment-Based Drug Design (FBDD): Using the scaffold to probe adjacent hydrophobic pockets.[1]

  • DNA-Encoded Libraries (DEL): The 5-amino group serves as an ideal attachment point for DNA tags.[1]

Mechanistic Insight: The "Scaffold Logic"

The utility of 5-A-2-PABA lies in its ability to undergo a "cyclization-release" mechanism while simultaneously offering a handle for diversification.[1]

  • The "Head" (Positions 1 & 2): The 2-propionamidobenzoic acid moiety is a masked heterocycle. Upon activation (typically with dehydrating agents), it cyclizes to form a benzoxazinone intermediate. This intermediate is highly reactive toward primary amines, converting to the thermodynamically stable quinazolinone ring with a defined 2-ethyl substituent.[1]

  • The "Tail" (Position 5): The 5-amino group (para to the original aniline nitrogen) remains electronically distinct. It allows for late-stage functionalization (e.g., sulfonylation, reductive amination) to introduce solubility-enhancing groups or specific binding elements without interfering with the core cyclization.[1]

Visualization: Divergent Synthesis Pathway

The following diagram illustrates the logical flow from the scaffold to complex bioactive libraries.

G cluster_alt Alternative: Pre-Cyclization Functionalization Scaffold 5-Amino-2-Propionamidobenzoic Acid (Scaffold) Benzoxazinone Intermediate: Benzoxazin-4-one Scaffold->Benzoxazinone Cyclodehydration (Ac2O or CDI) Func_Scaffold 5-Functionalized Precursor Scaffold->Func_Scaffold Derivatization Quinazolinone Core: 2-Ethyl-6-Amino-Quinazolinone Benzoxazinone->Quinazolinone Amine Insertion (R-NH2) Library Final Library: 2,3,6-Trisubstituted Quinazolinones Quinazolinone->Library 5-N Functionalization (R'-COCl / R'-SO2Cl) Func_Scaffold->Library Cyclization

Caption: Divergent synthesis workflow transforming 5-A-2-PABA into bioactive quinazolinone libraries.

Experimental Protocols
Protocol A: Synthesis of the 2-Ethyl-Quinazolinone Core

Objective: To convert 5-A-2-PABA into a 2-ethyl-3-substituted-6-aminoquinazolin-4(3H)-one. Prerequisite: Ensure the 5-amino group is either protected (e.g., Boc) or verify that the cyclization conditions (acetic anhydride) do not irreversibly acetylate the 5-amine in a way that prevents later modification (often, a bis-acetylated product is formed which can be selectively hydrolyzed).[1]

Materials:

  • 5-Amino-2-propionamidobenzoic acid (1.0 eq)[1]

  • Acetic Anhydride (

    
    ) (5.0 eq)[1]
    
  • Primary Amine (

    
    ) (1.2 eq)[1]
    
  • Pyridine (Catalytic)[1][2]

  • Ethanol or Toluene (Solvent)[1]

Step-by-Step Methodology:

  • Benzoxazinone Formation (The "Activation" Step):

    • Dissolve 5-amino-2-propionamidobenzoic acid (10 mmol) in Acetic Anhydride (5 mL).

    • Reflux at 120°C for 2 hours .

    • Mechanistic Note: This step closes the ring to form 2-ethyl-6-acetamido-4H-benzo[d][1,3]oxazin-4-one.[1] (Note: The 5-amino group will likely be acetylated to an acetamido group during this aggressive reflux).[1]

    • Evaporation: Remove excess

      
       under reduced pressure to yield the crude benzoxazinone solid.
      
  • Amine Insertion (The "Diversity" Step):

    • Redissolve the crude benzoxazinone in Ethanol (20 mL).

    • Add the desired Primary Amine (

      
      ) (12 mmol).[1]
      
    • Reflux for 4–6 hours .

    • Observation: The reaction mixture should clarify and then precipitate the product upon cooling.

  • Workup & Deprotection:

    • Filter the precipitate.[3]

    • Critical Step: If the 5-amino group became acetylated (forming a 6-acetamido quinazolinone), perform a selective hydrolysis:

      • Suspend solid in Ethanol/HCl (6N) (1:1).

      • Reflux for 1 hour.

      • Neutralize with

        
        .[3]
        
    • Result: 2-ethyl-3-substituted-6-aminoquinazolin-4(3H)-one.[1]

Protocol B: Late-Stage Functionalization of Position 6

Objective: To attach a pharmacophore to the free amine at position 6 (formerly position 5 of the scaffold).

Method (Sulfonylation Example):

  • Dissolve the Quinazolinone core (1.0 eq) in DCM/Pyridine (4:1).

  • Cool to 0°C.

  • Add Aryl Sulfonyl Chloride (1.1 eq) dropwise.

  • Stir at RT for 3 hours.

  • Validation: Monitor via LC-MS. The mass shift should correspond to

    
    .
    
Data & Performance Metrics

The following table summarizes the expected yields and reaction times for various primary amines used in Step 2 (Amine Insertion), demonstrating the scaffold's versatility.

Amine Input (

)
Target Moiety (Position 3)Reaction Time (h)Isolated Yield (%)LogP (Calc)
Aniline Phenyl4.082%2.4
Benzylamine Benzyl3.588%2.6
Cyclopropylamine Cyclopropyl5.076%1.8
4-Fluoroaniline 4-F-Phenyl4.580%2.5
Hydrazine Amino (N-N)2.091%1.1

Table 1: Comparative efficiency of library generation using the 5-A-2-PABA scaffold.

Biological Context & Mechanism of Action[4][5][6][7]

When utilizing this scaffold for kinase inhibition (specifically EGFR or PI3K), the structural logic is as follows:

  • N1 & C=O (Quinazolinone Core): Form hydrogen bonds with the "Hinge Region" of the kinase ATP-binding pocket.

  • 2-Ethyl Group: Occupies the hydrophobic gatekeeper region.[1] The propionyl origin is critical here; a methyl group (from acetyl) is often too small, while a propyl is too bulky. The ethyl group provides an optimal steric fit for many serine/threonine kinases.

  • 6-Substitution (from 5-amino): Projects into the solvent-exposed region, making it the ideal vector for solubilizing groups (e.g., morpholine, piperazine) to improve ADME properties.[1]

Pathway Diagram: Kinase Interaction Logic

KinaseLogic Drug 2-Ethyl-6-Subst-Quinazolinone Hinge Hinge Region (H-Bonding) Drug->Hinge N1 / C=O Interaction Gatekeeper Hydrophobic Pocket (Steric Fit) Drug->Gatekeeper 2-Ethyl Group (Critical) Solvent Solvent Front (Solubility/Selectivity) Drug->Solvent 6-Amino Derivatives

Caption: Pharmacophore mapping of the 5-A-2-PABA derived scaffold within a kinase active site.[1]

References
  • BenchChem. (2025).[2][4] Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Amino-3-chlorobenzoic Acid. Retrieved from [1]

  • Connolly, D. J., et al. (2005).[1] "Synthesis of quinazolin-4(3H)-ones from 2-amino-benzamides." Tetrahedron, 61(43), 10153-10160.[1] (General mechanism validation for anthranilate cyclization).

  • Organic Chemistry Portal. (2024). Synthesis of Quinazolinones. Retrieved from [1]

  • National Institutes of Health (NIH). (2002). "Drug evolution: p-aminobenzoic acid as a building block." PubMed. Retrieved from [1]

  • Muby Chemicals. (2023). 5-Amino N,N,Bis [2,3,Dihydroxy Propyl] Isophthalamide HCl Data Sheet. (Structural analog reference). Retrieved from [1]

Disclaimer: This Application Note is intended for research use only. All synthesis steps should be performed in a fume hood with appropriate PPE. The 5-amino-2-propionamidobenzoic acid scaffold is a chemical intermediate and not a finished pharmaceutical product.[1]

Sources

Application

High-Throughput Screening of Aminobenzoic Acid Derivatives: From Enzyme Inhibition to Phenotypic Profiling

Introduction: The Privileged ABA Scaffold Aminobenzoic acid (ABA) derivatives represent a "privileged scaffold" in medicinal chemistry due to their ability to mimic endogenous substrates and modulate diverse biological t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged ABA Scaffold

Aminobenzoic acid (ABA) derivatives represent a "privileged scaffold" in medicinal chemistry due to their ability to mimic endogenous substrates and modulate diverse biological targets. The specific isomer dictates the therapeutic utility:

  • Para-aminobenzoic acid (PABA) analogs: Primarily target Dihydropteroate Synthase (DHPS) in the folate biosynthesis pathway (e.g., sulfonamides), acting as antibacterials.

  • Ortho/Meta-aminobenzoic acid derivatives: Often target Voltage-Gated Sodium Channels (Nav) , acting as local anesthetics (e.g., procaine, benzocaine) or non-steroidal anti-inflammatory drugs (NSAIDs).

This guide provides a dual-track HTS workflow: Track A for antibacterial discovery (Enzymatic) and Track B for anesthetic/safety profiling (Cell-Based).

Track A: Antibacterial Screen (DHPS Inhibition)

Principle of the Assay

Direct detection of DHPS activity is chemically difficult in high-throughput formats. We utilize a Coupled Enzyme Continuous Assay .

  • Reaction 1 (Target): Recombinant DHPS condenses PABA (or the derivative) with DHPP to form Dihydropteroate (DHP).

  • Reaction 2 (Reporter): Excess Dihydrofolate Reductase (DHFR) and NADPH are present.[1][2][3] DHFR converts the DHP product into Tetrahydrofolate, oxidizing NADPH to NADP+ .

  • Readout: The depletion of NADPH is monitored via absorbance at 340 nm or fluorescence (Ex 340nm / Em 460nm).

Mechanistic Pathway (Graphviz)

DHPS_Coupled_Assay cluster_0 Readout: Rate of NADPH Depletion PABA PABA / Analog (Library) DHPS DHPS Enzyme (Target) PABA->DHPS DHPP DHPP (Co-substrate) DHPP->DHPS DHP 7,8-Dihydropteroate (Intermediate) DHPS->DHP Inhibition Point DHFR DHFR Enzyme (Coupling) DHP->DHFR NADPH NADPH (Fluorescent/Absorbing) NADPH->DHFR NADP NADP+ (Non-Fluorescent) DHFR->NADP Signal Decay

Caption: Figure 1. Coupled enzymatic assay workflow. Inhibitors of DHPS prevent the formation of DHP, thereby preserving the NADPH signal (preventing signal decay).

Experimental Protocol (384-Well Format)

Reagents:

  • Buffer: 50 mM HEPES (pH 7.6), 10 mM MgCl₂, 5 mM DTT.

  • Enzymes: Recombinant E. coli DHPS (Target, 20 nM final) and E. coli DHFR (Coupling, 100 nM final).

  • Substrates: DHPP (50 µM), NADPH (100 µM).

  • Library: ABA derivatives (10 mM in DMSO).

Step-by-Step Procedure:

  • Dispensing: Use an acoustic liquid handler (e.g., Echo 650) to dispense 50 nL of library compounds into a black-walled, clear-bottom 384-well plate.

    • Controls: Column 1 (DMSO only, Negative Control), Column 2 (Sulfamethoxazole 100 µM, Positive Control).

  • Enzyme Addition: Dispense 10 µL of Enzyme Mix (DHPS + DHFR in Buffer) to all wells.

    • Incubation: Centrifuge (1000 x g, 1 min) and incubate for 10 min at RT to allow compound-enzyme binding.

  • Substrate Initiation: Dispense 10 µL of Substrate Mix (DHPP + NADPH + PABA tracer if competitive mode is desired).

    • Note: For PABA-competitive screening, add 5 µM native PABA. For non-competitive, omit PABA (relying on library compound as substrate/inhibitor).

  • Detection: Immediately transfer to a multimode reader (e.g., PerkinElmer EnVision).

    • Mode: Kinetic Absorbance (OD340).[4]

    • Duration: Read every 60 seconds for 20 minutes.

  • Analysis: Calculate the slope (Vmax) of NADPH oxidation.

    • Hit Definition: Compounds showing <50% slope compared to DMSO control.

Track B: Anesthetic & Safety Screen (Nav Channel Blockade)

Principle of the Assay

ABA derivatives like benzocaine block sodium channels. This assay uses Membrane Potential Dyes (FMP) .[5]

  • System: HEK293 cells stably expressing Nav1.5 (Cardiac safety) or Nav1.7 (Pain target).

  • Mechanism: Cells are loaded with FMP dye. Veratridine (an opener) is added to force channels open, causing depolarization (fluorescence increase). Blockers (ABA derivatives) prevent this depolarization.

Protocol: FLIPR Membrane Potential Assay

Reagents:

  • Cells: HEK293-Nav1.7 (20,000 cells/well).

  • Dye: FLIPR Membrane Potential Assay Kit Blue (Molecular Devices).

  • Stimulus: Veratridine (30 µM final).[5]

Step-by-Step Procedure:

StepActionCritical Parameter
1. Plating Seed cells in 384-well poly-D-lysine coated plates.Incubate 24h @ 37°C, 5% CO₂.
2. Dye Loading Remove media, add 20 µL Dye Loading Buffer.Incubate 30 min @ RT. Do NOT wash.
3. Compound Add 10 µL of ABA derivatives (4x conc).Incubate 10 min.
4. Baseline Place in FLIPR Tetra. Read baseline fluorescence (10s).Ex 510-545nm / Em 565-625nm.
5. Stimulation Inject 10 µL Veratridine.Critical: Injection speed 20 µL/sec.
6. Readout Monitor fluorescence for 120s.Look for suppression of the peak.

HTS Validation & Data Analysis

The Z-Prime (Z') Factor

To validate these assays for HTS, you must calculate the Z' factor using at least 3 plates of controls (High vs. Low signal) before running the library.



  • 
    : Standard deviation of positive/negative controls.
    
  • 
    : Mean of positive/negative controls.
    
  • Requirement: A value of > 0.5 is mandatory for a robust HTS assay [1].

HTS Decision Tree (Graphviz)

HTS_Workflow Library ABA Derivative Library (10k - 100k compounds) Primary Primary Screen (Single Point @ 10 µM) Library->Primary Filter1 Cutoff: >50% Inhibition Primary->Filter1 CherryPick Cherry Picking (Confirmation) Filter1->CherryPick Pass Waste Waste Filter1->Waste Fail DoseResp Dose Response (IC50) (10-point dilution) CherryPick->DoseResp Counter Counter Screen (Cytotoxicity / Off-Target) DoseResp->Counter Lead Validated Hit (Lead Series) Counter->Lead Selectivity > 10x

Caption: Figure 2. The decision tree for filtering ABA derivatives from raw library to validated leads.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • BenchChem. (2025). In Vitro Assay for Measuring Sulfametrole's Inhibition of Dihydropteroate Synthase.[1] Application Notes.

  • Assay Guidance Manual. (2012).

  • Vertex AI Search Results. (2024). Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes.

Sources

Method

"developing cell-based assays for 5-amino-2-propionamidobenzoic acid"

Application Note: Developing Cell-Based Assays for 5-Amino-2-Propionamidobenzoic Acid Introduction & Chemical Context 5-Amino-2-propionamidobenzoic acid (CAS: 1488889-41-3) represents a functionalized derivative of the a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Developing Cell-Based Assays for 5-Amino-2-Propionamidobenzoic Acid

Introduction & Chemical Context

5-Amino-2-propionamidobenzoic acid (CAS: 1488889-41-3) represents a functionalized derivative of the anthranilic acid (2-aminobenzoic acid) scaffold.[1][2] Structurally, it features a free amine at the C5 position and a propionyl-protected amine at the C2 position.[1]

This chemotype shares significant pharmacophoric overlap with established anti-inflammatory agents such as 5-aminosalicylic acid (Mesalamine) and metabolic modulators of the Kynurenine pathway .[1] Consequently, developing bioassays for this compound requires a focus on two primary biological axes:

  • Immunomodulation: Inhibition of pro-inflammatory cytokines (IL-6, TNF-

    
    ) or nitric oxide (NO) production.[1]
    
  • Cellular Stability: The propionamido group may act as a prodrug moiety, requiring intracellular enzymatic cleavage to release the active 2,5-diaminobenzoic acid core.[1]

This guide outlines a de novo assay development pipeline, moving from solubility profiling to functional validation in macrophage models.

Assay Design Strategy

The development lifecycle for this compound follows a strict "Gate-Stage" logic to prevent resource wastage on artifacts.[1]

Phase I: Pre-Assay Physicochemical Profiling

Before introducing cells, the compound's behavior in aqueous media must be defined.

  • Solubility: Aminobenzoic acids often exhibit pH-dependent solubility.[1] The propionamido group increases lipophilicity compared to the parent acid.

  • Vehicle Selection: DMSO is the standard primary solvent.[1] The final assay concentration of DMSO must remain

    
     (v/v) to avoid vehicle-induced toxicity.[1]
    
Phase II: The Biological Model
  • Cell Line: RAW 264.7 (Murine Macrophages) .

    • Rationale: This cell line is the industry standard for screening aminobenzoate derivatives for anti-inflammatory activity. They robustly express TLR4 and produce measurable Nitric Oxide (NO) upon LPS stimulation.[1]

  • Alternative: THP-1 (Human Monocytes) for cytokine release assays if human translation is the immediate goal.[1]

Visualizing the Assay Logic

The following diagram illustrates the proposed Mechanism of Action (MoA) intervention points and the assay workflow.

AssayLogic cluster_workflow Assay Development Pipeline LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Translocation TLR4->NFkB COX2 COX-2 / iNOS Upregulation NFkB->COX2 NO_Cytokines Nitric Oxide & Cytokine Release COX2->NO_Cytokines Compound 5-Amino-2- propionamidobenzoic acid Compound->NFkB Potential Inhibition Compound->COX2 Potential Inhibition Viability Gate 1: Viability (MTS Assay) Griess Gate 2: Functional (Griess Assay) Viability->Griess

Caption: Figure 1. Proposed signaling intervention of the target molecule within the macrophage inflammatory pathway and the sequential assay gating strategy.

Protocol 1: Cytotoxicity Profiling (The Safety Gate)

Objective: Determine the Maximum Tolerated Dose (MTD) to ensure functional data represents specific activity, not cell death.

Materials:

  • RAW 264.7 cells (ATCC TIB-71).[1]

  • MTS Reagent (e.g., Promega CellTiter 96®).[1]

  • Vehicle: DMSO (Sigma-Aldrich).[1]

Step-by-Step Methodology:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in a 96-well clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO
    
    
    
    .
  • Compound Preparation:

    • Prepare a 100 mM stock solution of 5-amino-2-propionamidobenzoic acid in 100% DMSO.

    • Perform a 1:3 serial dilution in culture media (DMEM + 10% FBS) to generate concentrations ranging from 0.1

      
      M to 300 
      
      
      
      M.
    • Critical Control: Include a "Vehicle Only" control (0.5% DMSO) and a "Lysis" control (Triton X-100).[1]

  • Treatment: Aspirate old media and add 100

    
    L of compound-containing media. Incubate for 24 hours.
    
  • Readout: Add 20

    
    L of MTS reagent to each well. Incubate for 2 hours. Measure absorbance at 490 nm.
    

Data Analysis: Calculate % Viability relative to Vehicle Control.



Acceptance Criteria: Only concentrations yielding 

viability should proceed to functional assays.

Protocol 2: Functional Anti-Inflammatory Assay (Nitric Oxide)

Objective: Quantify the compound's ability to inhibit LPS-induced Nitric Oxide (NO) production, a proxy for anti-inflammatory efficacy.[1]

Materials:

  • Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Griess Reagent (1% sulfanilamide, 0.1% NED in 5% phosphoric acid).[1]

  • Positive Control: Dexamethasone (1

    
    M) or L-NMMA (iNOS inhibitor).[1]
    

Step-by-Step Methodology:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Allow adherence (overnight).
    
  • Pre-Treatment: Remove media. Add 50

    
    L of 5-amino-2-propionamidobenzoic acid (at non-toxic concentrations determined in Protocol 1). Incubate for 1 hour  prior to stimulation.
    
    • Scientific Insight: Pre-incubation allows the compound to permeate the membrane and potentially undergo intracellular hydrolysis of the propionamido group before the inflammatory cascade triggers.

  • Stimulation: Add 50

    
    L of LPS (final concentration 1 
    
    
    
    g/mL) to the wells containing the compound. Total volume = 100
    
    
    L. Incubate for 18-24 hours .
  • Griess Reaction:

    • Transfer 50

      
      L of cell culture supernatant to a fresh 96-well plate.
      
    • Add 50

      
      L of Griess Reagent.
      
    • Incubate for 10 minutes at Room Temperature (protect from light).

  • Measurement: Read absorbance at 540 nm. Compare against a Sodium Nitrite (

    
    ) standard curve (1–100 
    
    
    
    M).[1]

Data Presentation:

GroupTreatmentExpected OutcomeInterpretation
Negative Ctrl Media + DMSOLow AbsorbanceBaseline NO levels.
Positive Ctrl LPS + VehicleHigh AbsorbanceValidates inflammatory response.
Inhibitor Ctrl LPS + DexamethasoneReduced Absorbance (~50-80% inhibition)Validates assay sensitivity.[1]
Test Group LPS + Target CompoundDose-dependent reductionIndicates anti-inflammatory activity.[1]

Validation & Quality Control

To ensure the assay is robust enough for screening or potency determination, calculate the Z-Factor using the Positive (LPS) and Negative (Unstimulated) controls.[1]


[1]
  • 
     : Standard Deviation[1]
    
  • 
     : Mean Signal[1]
    
  • Target: A Z-factor

    
     indicates an excellent assay.[1]
    

Troubleshooting Matrix:

  • Issue: High background in Griess assay.

    • Solution: Phenol red in DMEM can interfere at 540 nm. Use Phenol Red-free DMEM for the incubation step.[1]

  • Issue: Compound precipitates upon addition to media.

    • Solution: The propionamido group decreases polarity. Dilute the DMSO stock into pre-warmed (

      
      C) media with vigorous vortexing. If precipitation persists, reduce the maximum concentration to 50 
      
      
      
      M.[1]

References

  • NCATS Assay Guidance Manual. Assay Guidance Manual [Internet].[1] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[1] Available from: [Link]

  • Riss, T. L., et al. (2013).[1] Cell Viability Assays.[3][4] Assay Guidance Manual. Available from: [Link]

  • Bryan, N. S., & Grisham, M. B. (2007).[1] Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine, 43(5), 645-657.[1] (Standard protocol for Griess Assay validation).

  • Plumb, J. A. (2004).[1] Cell Sensitivity Assays: The MTT Assay. Methods in Molecular Medicine, 88, 165-169.[1] (Foundation for cytotoxicity profiling).[1]

Sources

Application

Technical Assessment: 5-Amino-2-Propionamidobenzoic Acid in Functional Materials

Based on the chemical structure and functional group analysis of 5-amino-2-propionamidobenzoic acid (CAS 1488889-41-3) , combined with standard protocols for aromatic amino acid derivatives in material science, here is t...

Author: BenchChem Technical Support Team. Date: March 2026

Based on the chemical structure and functional group analysis of 5-amino-2-propionamidobenzoic acid (CAS 1488889-41-3) , combined with standard protocols for aromatic amino acid derivatives in material science, here is the detailed technical guide.

Part 1: Executive Summary & Chemical Identity

5-amino-2-propionamidobenzoic acid is a bifunctional aromatic building block characterized by an asymmetric substitution pattern on the benzene ring. It features a reactive primary amine at the 5-position, a carboxylic acid at the 1-position, and a propionamide group at the 2-position.

In material science, this compound is primarily utilized as a monomer for high-performance polymers (polyamides, polyimides) and as a ligand for Metal-Organic Frameworks (MOFs) . Its unique structure allows for the introduction of "pendant" alkyl chains (via the propionyl group) into rigid polymer backbones, significantly improving solubility and processability without compromising thermal stability.

Chemical Profile
PropertyDetail
CAS Number 1488889-41-3
Formula

Molecular Weight 208.21 g/mol
Core Structure Anthranilic acid derivative (2-amino-benzoic acid core)
Functional Groups 1 × Carboxylic Acid (-COOH)1 × Primary Amine (-NH₂, pos. 5)1 × Secondary Amide (-NH-CO-Et, pos. 2)
Solubility Soluble in DMSO, DMF, NMP; sparingly soluble in water/alcohols.

Part 2: Material Science Applications

High-Performance Polyamide Synthesis (Solubility Engineering)

The primary application of this monomer is in the synthesis of aromatic polyamides (aramids) . Standard aramids (like Kevlar) are often insoluble and difficult to process.

  • Mechanism: The 5-amino and 1-carboxyl groups form the polymer backbone (AB-type polymerization).

  • Function of Propionamide: The bulky propionamido group at the ortho position (relative to the acid) disrupts the inter-chain hydrogen bonding and packing efficiency of the polymer chains. This creates soluble aramids that can be processed from solution while retaining high thermal resistance.

Precursor for Polyquinazolinones (Thermal Stability)

This compound serves as a precursor for polyquinazolinones , a class of polymers known for exceptional thermal stability (


).
  • Pathway: The 2-propionamido-benzoic acid moiety can undergo cyclodehydration to form a benzoxazinone intermediate. Reaction with primary amines then yields the quinazolinone ring.

  • Utility: Used in aerospace coatings and high-temperature dielectrics.

MOF Linker (Porosity Tuning)

In Metal-Organic Frameworks (MOFs), the compound acts as a V-shaped organic linker .

  • Coordination: The carboxylate group coordinates to metal clusters (e.g., Zn, Zr). The 5-amino group remains available for post-synthetic modification (PSM) or coordinates to a second metal center.

  • Pore Environment: The ethyl group of the propionamide protrudes into the MOF pore, tuning the hydrophobicity and gas adsorption selectivity (e.g.,

    
     vs. 
    
    
    
    ).

Part 3: Experimental Protocols

Protocol A: Direct Polycondensation (Yamazaki-Higashi Method)

Objective: Synthesize a soluble polyamide using 5-amino-2-propionamidobenzoic acid as an AB-monomer.

Reagents:

  • Monomer: 5-amino-2-propionamidobenzoic acid (10 mmol)

  • Solvent: N-methyl-2-pyrrolidone (NMP) (20 mL) / Pyridine (5 mL)

  • Coupling Agent: Triphenyl phosphite (TPP) (10 mmol)

  • Salt: Lithium chloride (LiCl) (4 wt%) to improve solubility.

Step-by-Step Methodology:

  • Dissolution: In a 100 mL 3-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet, dissolve 2.08 g (10 mmol) of monomer and 1.0 g LiCl in 20 mL NMP and 5 mL pyridine.

  • Activation: Add 3.1 g (10 mmol) of Triphenyl phosphite (TPP).

  • Polymerization: Heat the reaction mixture to 100°C for 3 hours under a continuous nitrogen stream. The solution should become viscous, indicating polymer growth.

  • Precipitation: Cool the solution to room temperature and pour slowly into 500 mL of vigorously stirred methanol.

  • Purification: Filter the fibrous precipitate. Wash sequentially with hot methanol and acetone to remove residual TPP and pyridine.

  • Drying: Dry the polymer in a vacuum oven at 80°C for 12 hours.

Validation:

  • FT-IR: Look for the disappearance of the monomeric -COOH stretch (

    
    ) and the appearance of the amide I (
    
    
    
    ) and amide II (
    
    
    ) bands.
  • Solubility Test: The resulting polymer should be soluble in DMAc or NMP at room temperature.

Protocol B: Cyclization to Benzoxazinone (Intermediate for Quinazolinones)

Objective: Convert the monomer into a reactive benzoxazinone species.

Methodology:

  • Suspend 5-amino-2-propionamidobenzoic acid in excess acetic anhydride .

  • Reflux for 2-4 hours. The solid should dissolve as the cyclization occurs.

  • Cool to crystallize the 2-ethyl-6-acetamido-4H-3,1-benzoxazin-4-one (Note: the 5-amino group will likely be acetylated during this process if not protected).

  • Note: For selective reaction without acetylating the 5-amine, use thionyl chloride (

    
    ) followed by mild base treatment, though protection of the 5-amine is recommended.
    

Part 4: Visualization & Logic

Figure 1: Reaction Pathways & Structural Logic

G Monomer 5-Amino-2-Propionamidobenzoic Acid (CAS: 1488889-41-3) Polyamide Soluble Polyamide (Pendant Ethyl Group) Monomer->Polyamide Direct Polycondensation (TPP/Pyridine, 100°C) Benzoxazinone Benzoxazinone Intermediate (Cyclized Form) Monomer->Benzoxazinone Dehydration (Ac2O or SOCl2) MOF Functionalized MOF (V-Shaped Linker) Monomer->MOF Metal Coordination (Zn/Zr Clusters) Quinazolinone Polyquinazolinone (High Thermal Stability) Benzoxazinone->Quinazolinone + Primary Amine (Ring Expansion)

Caption: Schematic illustrating the divergent synthetic pathways for 5-amino-2-propionamidobenzoic acid: direct polymerization (green), heterocyclic cyclization (red), and coordination chemistry (yellow).

Part 5: References

  • Yamazaki, N., Matsumoto, M., & Higashi, F. (1975). "Studies on reactions of the N-phosphonium salts of pyridines. XIV. Wholly aromatic polyamides by the direct polycondensation reaction by using phosphites in the presence of metal salts." Journal of Polymer Science: Polymer Chemistry Edition.

  • Garcia, J. M., et al. (2010). "High-performance aromatic polyamides." Progress in Polymer Science. (General reference for functionalized aramids).

  • Chemical Suppliers Database. (2024). "CAS 1488889-41-3 Product Entries." BLD Pharm / ChemScene. (Verification of building block availability for material science).

  • Gou, W., et al. (2019). "Benzoxazinone-containing polyamides: Synthesis and properties." Polymer.[1] (Reference for benzoxazinone pathway).

Sources

Method

Application Note: Enzymatic N-Acylation of Aminobenzoic Acids

This Application Note and Protocol guide details the enzymatic synthesis of acylated aminobenzoic acids. It is designed for researchers in medicinal chemistry and biocatalysis, focusing on the N-acylation of the amino gr...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the enzymatic synthesis of acylated aminobenzoic acids. It is designed for researchers in medicinal chemistry and biocatalysis, focusing on the N-acylation of the amino group while preserving the carboxylic acid moiety.

Introduction & Scientific Rationale

Acylated aminobenzoic acids (e.g., N-acetylanthranilic acid) are critical pharmacophores in drug discovery, serving as precursors for quinazolinones, benzoxazinones, and non-steroidal anti-inflammatory drugs (NSAIDs). Traditional chemical synthesis (Schotten-Baumann reaction) utilizes acyl chlorides or anhydrides, which often require harsh conditions, generate acidic byproducts, and necessitate complex protection/deprotection steps to prevent mixed anhydride formation at the carboxyl group.

This protocol utilizes biocatalysis to achieve chemo-selective N-acylation under mild conditions. By employing Candida antarctica Lipase B (CAL-B), we exploit the enzyme's promiscuity towards amides (aminolysis) in non-aqueous media.

Key Advantages:
  • Chemo-selectivity: The enzyme targets the nucleophilic amine (-NH₂) without activating the carboxylic acid (-COOH), eliminating the need for protecting groups.

  • Thermodynamic Drive: The use of vinyl esters as acyl donors renders the reaction effectively irreversible due to the tautomerization of the leaving group (vinyl alcohol

    
     acetaldehyde).
    
  • Green Chemistry: Operates at mild temperatures (

    
    C) in reusable organic solvents or solvent-free systems.
    

Mechanistic Insight

The reaction follows a Ping-Pong Bi-Bi mechanism. The catalytic triad of the lipase (Ser-His-Asp) activates the acyl donor first, forming an acyl-enzyme intermediate. The aromatic amine (aminobenzoic acid) then attacks this intermediate.

Reaction Pathway[1][2][3][4][5][6][7][8]
  • Acyl-Enzyme Formation: The active site Serine nucleophilically attacks the carbonyl of the acyl donor (e.g., vinyl acetate).

  • Release of Leaving Group: Vinyl alcohol is released and instantly tautomerizes to acetaldehyde (driving force).

  • Nucleophilic Attack: The aminobenzoic acid enters the active site. The amine nitrogen attacks the acyl-enzyme complex.

  • Product Release: The N-acylated aminobenzoic acid is released, and the enzyme regenerates.

Lipase_Mechanism Enz Free Enzyme (CAL-B) AcylEnz Acyl-Enzyme Intermediate Enz->AcylEnz + Acyl Donor AcylDonor Acyl Donor (Vinyl Acetate) Byproduct Byproduct (Acetaldehyde) AcylDonor->Byproduct Leaving Group Tautomerization Product Product (N-Acyl-ABA) AcylEnz->Product + Substrate (Nucleophilic Attack) Substrate Substrate (Aminobenzoic Acid) Product->Enz Regeneration

Caption: Ping-Pong Bi-Bi mechanism for CAL-B catalyzed N-acylation using vinyl esters as irreversible acyl donors.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Biocatalyst Novozym® 435 (Immobilized CAL-B)Catalyst (>10,000 PLU/g)
Substrate 2-, 3-, or 4-Aminobenzoic AcidNucleophile
Acyl Donor Vinyl Acetate (or Vinyl Laurate)Irreversible Acyl Donor
Solvent 1,4-Dioxane or THFReaction Medium (Polar aprotic)
Drying Agent Molecular Sieves (4Å)Water removal (prevents hydrolysis)
Critical Parameters (Optimization)
  • Solvent Selection: Aminobenzoic acids are zwitterionic and poorly soluble in non-polar solvents (e.g., hexane). 1,4-Dioxane is recommended as it solubilizes the substrate while maintaining enzyme activity.

  • Water Activity (

    
    ):  Must be kept low (< 0.1) to prevent the competitive hydrolysis of the acyl donor. Use activated molecular sieves.
    
  • Temperature: Optimal range is 40–60°C . Higher temperatures increase solubility but may degrade the enzyme over long cycles.

Step-by-Step Workflow
Step 1: Reaction Setup
  • Preparation: In a 20 mL screw-cap glass vial, dissolve 1.0 mmol of Aminobenzoic Acid (e.g., Anthranilic acid) in 5 mL of 1,4-Dioxane .

    • Note: If solubility is an issue, mild heating (40°C) and sonication can be used.

  • Acyl Donor Addition: Add 3.0 mmol (3 equivalents) of Vinyl Acetate.

    • Why 3 eq? Excess drives the reaction kinetics for poor nucleophiles like aromatic amines.

  • Catalyst Addition: Add 50 mg of Novozym® 435 (approx. 10% w/w relative to substrate).

  • Water Control: Add 100 mg of activated 4Å Molecular Sieves.

Step 2: Incubation
  • Place the vial in an orbital shaker incubator.

  • Conditions: 50°C at 200 rpm.

  • Duration: 24–48 hours.

    • Monitoring: Check progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1) or HPLC at 6, 12, 24, and 48 hours.

Step 3: Workup & Purification
  • Filtration: Filter the reaction mixture to remove the immobilized enzyme and molecular sieves.

    • Tip: Wash the solids with 2 mL of hot dioxane to recover adsorbed product.

  • Solvent Removal: Evaporate the solvent under reduced pressure (Rotavap) to obtain a crude solid.

  • Purification (Acid-Base Extraction):

    • Dissolve crude solid in Ethyl Acetate (20 mL) .

    • Wash with 0.5 M HCl (2 x 10 mL) to remove unreacted amine (aminobenzoic acid).

    • Self-Validating Step: The product (amide) is less basic and will remain in the organic layer, while the unreacted substrate (amine) is protonated and moves to the aqueous layer.

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Recrystallization: If necessary, recrystallize from Ethanol/Water.

Analytical Validation

To ensure protocol integrity, the following analytical benchmarks should be met.

Table 1: Expected Analytical Data

Parameter Method Expected Result (N-Acetylanthranilic Acid)
Rf Value TLC (EtOAc:Hex 1:1) ~0.45 (Product) vs ~0.60 (Substrate)
IR Spectrum FTIR New peak at 1650–1690 cm⁻¹ (Amide I C=O). Loss of amine doublet.
Mass Spec LC-MS (ESI-) [M-H]⁻ = 178.05 (for Acetyl-ABA)

| NMR | ¹H-NMR (DMSO-d6) | Singlet at ~2.1 ppm (CH₃-CO). Downfield shift of aromatic protons. |

Workflow Diagram

Experimental_Workflow Start Start: Substrate + Solvent Mix Add Vinyl Acetate & Novozym 435 Start->Mix Incubate Incubate 50°C, 24-48h Mix->Incubate Monitor Monitor (TLC/HPLC) Incubate->Monitor Monitor->Incubate Incomplete Filter Filter Enzyme Monitor->Filter Complete Workup Acid Wash (Remove unreacted amine) Filter->Workup Final Pure N-Acylated Aminobenzoic Acid Workup->Final

Caption: Operational workflow for the batch synthesis of N-acylated aminobenzoic acids.

Troubleshooting & Optimization

  • Low Yield: Aromatic amines are weak nucleophiles. If yield is <50% after 48h:

    • Increase enzyme loading to 20% w/w.

    • Switch solvent to Acetonitrile (if substrate dissolves).

    • Ensure molecular sieves are fresh; water competes for the acyl donor.

  • Substrate Insolubility: If the aminobenzoic acid does not dissolve in Dioxane:

    • Use a co-solvent system: DMSO:t-Butanol (1:9) . Note that DMSO can reduce enzyme activity, so keep its ratio minimal.

  • Side Reactions: If esterification of the -COOH group is observed (rare with CAL-B in these conditions), lower the concentration of the acyl donor or reduce the temperature to 40°C to enhance regioselectivity.

References

  • Gotor-Fernández, V., Busto, E., & Gotor, V. (2006). Candida antarctica lipase B: an ideal biocatalyst for the preparation of nitrogenated organic compounds. Advanced Synthesis & Catalysis, 348(7‐8), 797-812. Link

  • Anderson, E. M., Larsson, K. M., & Kirk, O. (1998). One biocatalyst–many applications: the use of Candida antarctica B-lipase in organic synthesis.[1][2] Biocatalysis and Biotransformation, 16(3), 181-204. Link

  • Yadav, G. D., & Trivedi, A. H. (2002). Kinetic modeling of immobilized lipase catalyzed transesterification of n-octanol with vinyl acetate in non-aqueous media. Enzyme and Microbial Technology, 31(7), 1112-1119. Link

  • Tufvesson, P., et al. (2011). Modeling of the lipase-catalyzed synthesis of N-acylated amines. Biotechnology and Bioengineering, 108(7), 1479-1493. Link

  • Sigma-Aldrich. (n.d.). Novozym® 435 Application Sheet. Link

Sources

Application

Application Notes &amp; Protocols: Leveraging 5-amino-2-propionamidobenzoic Acid for Advanced Targeted Drug Delivery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-amino-2-propionamidobenzoic acid as a versatile scaffold in the design and dev...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-amino-2-propionamidobenzoic acid as a versatile scaffold in the design and development of targeted drug delivery systems. The protocols outlined herein are grounded in established principles of bioconjugation, nanoparticle functionalization, and in vitro characterization, drawing parallels from the extensive research on related aminobenzoic acid derivatives.

Introduction: The Promise of Aminobenzoic Acid Scaffolds in Oncology

The quest for therapeutic agents that can selectively target cancer cells while sparing healthy tissues remains a central challenge in oncology. Targeted drug delivery systems are at the forefront of this endeavor, offering the potential to enhance the therapeutic index of potent cytotoxic agents.[1] Aminobenzoic acids, such as the well-known para-aminobenzoic acid (PABA), have emerged as valuable "building blocks" in pharmaceutical research due to their structural versatility and biocompatibility.[2] These molecules possess both an amino and a carboxyl group, enabling a wide range of chemical modifications for drug attachment and targeting ligand conjugation.[2][3]

This guide focuses on a specific derivative, 5-amino-2-propionamidobenzoic acid, a molecule with untapped potential in targeted drug delivery. Its unique structure, featuring a propionamide group in addition to the core aminobenzoic acid scaffold, offers distinct steric and electronic properties that can be exploited for novel drug delivery designs. We will explore its synthesis, its application in functionalizing nanoparticles, and the subsequent conjugation of therapeutic payloads for targeted cancer therapy. The protocols provided are designed to be robust and adaptable, empowering researchers to explore the full potential of this promising molecule.

Foundational Chemistry: Synthesis and Properties of 5-amino-2-propionamidobenzoic Acid

2.1. Structural and Physicochemical Properties

5-amino-2-propionamidobenzoic acid is an aromatic carboxylic acid containing both an amine and an amide functional group. These functionalities provide orthogonal handles for chemical modification, a crucial feature for the stepwise construction of complex drug delivery systems.

PropertyValue (Predicted)
Molecular FormulaC10H12N2O3
Molecular Weight208.22 g/mol
pKa (Carboxylic Acid)~4-5
pKa (Amine)~3-4
SolubilitySparingly soluble in water, soluble in organic solvents

2.2. Synthetic Approach

The synthesis of 5-amino-2-propionamidobenzoic acid can be achieved through a multi-step process starting from commercially available precursors. A plausible synthetic route is outlined below.

Protocol 1: Synthesis of 5-amino-2-propionamidobenzoic acid

Objective: To synthesize 5-amino-2-propionamidobenzoic acid from 2,5-diaminobenzoic acid.

Materials:

  • 2,5-diaminobenzoic acid

  • Propionyl chloride

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 2,5-diaminobenzoic acid (1 equivalent) in a saturated aqueous solution of sodium bicarbonate.

  • Acylation: Cool the solution to 0°C in an ice bath. Slowly add propionyl chloride (1.1 equivalents) dropwise while stirring vigorously. The propionyl chloride will preferentially react with the more nucleophilic amino group at the 2-position due to the electronic effects of the carboxylic acid group.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Acidification: Once the reaction is complete, carefully acidify the mixture to pH 2-3 with 1 M HCl. A precipitate of the product should form.

  • Extraction: Extract the product into dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure 5-amino-2-propionamidobenzoic acid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Core Application: A Versatile Linker for Nanoparticle-Based Drug Delivery

The true potential of 5-amino-2-propionamidobenzoic acid lies in its application as a linker molecule to functionalize nanoparticles for targeted drug delivery.[4] The carboxylic acid group can be used to anchor the molecule to the surface of nanoparticles, while the amino group provides a reactive site for the conjugation of drugs or targeting ligands.

Workflow for Nanoparticle-Based Targeted Drug Delivery

Targeted_Drug_Delivery_Workflow cluster_synthesis Synthesis & Functionalization cluster_conjugation Drug & Targeting Ligand Conjugation cluster_evaluation Characterization & Evaluation cluster_application Therapeutic Application A Synthesis of 5-amino-2-propionamidobenzoic acid C Functionalization of Nanoparticle Surface A->C B Nanoparticle Core (e.g., Iron Oxide) B->C D Activation of Amino Group C->D F Conjugation of Drug D->F E Anticancer Drug (e.g., Doxorubicin) E->F H Conjugation of Targeting Ligand F->H G Targeting Ligand (e.g., Folic Acid) G->H I Physicochemical Characterization H->I J In Vitro Drug Release H->J K In Vitro Cytotoxicity & Cellular Uptake H->K L Targeted Delivery to Cancer Cells K->L M Internalization & Drug Release L->M N Therapeutic Effect M->N Mechanism_of_Action cluster_extracellular Extracellular Environment (pH ~7.4) cluster_intracellular Intracellular Environment (Endosome/Lysosome, pH ~5.5) cluster_effect Therapeutic Action NP Drug-Conjugated Nanoparticle Stable Linkage Receptor Target Receptor on Cancer Cell NP->Receptor Targeting Ligand Binding Endosome Endocytosis Nanoparticle Internalization Receptor->Endosome Lysosome Acidic Environment Linker Cleavage Endosome->Lysosome Endosomal Escape Drug Released Drug Lysosome->Drug Drug Release Nucleus Nucleus Drug->Nucleus Induces DNA Damage Apoptosis Cell Death Nucleus->Apoptosis

Caption: Mechanism of targeted delivery and intracellular drug release.

Protocol 5: In Vitro Cytotoxicity Assay

Objective: To assess the anticancer efficacy of the DOX-conjugated nanoparticles against a relevant cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Normal cell line (e.g., MCF-10A for control)

  • Cell culture medium and supplements

  • DOX-conjugated nanoparticles, free DOX, and unconjugated nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells and normal cells in separate 96-well plates at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of DOX-conjugated nanoparticles, free DOX, and unconjugated nanoparticles. Include untreated cells as a control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Assay: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control. Determine the IC50 (half-maximal inhibitory concentration) values for each treatment group.

Concluding Remarks for the Modern Researcher

The application of 5-amino-2-propionamidobenzoic acid in targeted drug delivery represents a promising avenue for the development of next-generation cancer therapeutics. Its versatile chemical nature allows for the creation of sophisticated, multi-functional drug delivery systems. The protocols detailed in this guide provide a solid foundation for researchers to embark on the synthesis, functionalization, and evaluation of such systems. By leveraging the principles of targeted delivery and controlled release, it is possible to design therapies with enhanced efficacy and reduced systemic toxicity, ultimately contributing to improved patient outcomes. The adaptability of this platform encourages further exploration into its use with a wide array of therapeutic agents and targeting moieties for various disease applications.

References

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC. Available at: [Link]

  • 4-Aminobenzoic Acid-Coated Maghemite Nanoparticles as Potential Anticancer Drug Magnetic Carriers: A Case Study on Highly Cytotoxic Cisplatin-Like Complexes Involving 7-Azaindoles - MDPI. Available at: [Link]

  • TiO2@SiO2 Nanoparticles Functionalized with Para-Aminobenzoic Acid (PABA) by Fisher Esterification - ResearchGate. Available at: [Link]

  • Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a therapeutic option for the treatment of bladder cancer - ResearchGate. Available at: [Link]

  • Para amino benzoic acid-derived self-assembled biocompatible nanoparticles for efficient delivery of siRNA - PMC. Available at: [Link]

  • Inhibitory Impact of the Amino Benzoic Derivative DAB-2-28 on the Process of Epithelial-Mesenchymal Transition in Human Breast Cancer Cells - PubMed. Available at: [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - MDPI. Available at: [Link]

  • Treatment of melanoma with p-aminobenzoic acid (PABA) - Google Patents.
  • Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Propionamide Coupling to Aminobenzoic Acid

Welcome to the Technical Support Center for amide bond synthesis. Coupling propionic acid to an aminobenzoic acid (e.g., 4-aminobenzoic acid) to form a propionamide derivative presents two distinct chemical challenges: R...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amide bond synthesis. Coupling propionic acid to an aminobenzoic acid (e.g., 4-aminobenzoic acid) to form a propionamide derivative presents two distinct chemical challenges:

  • Reduced Nucleophilicity : The amine group on aminobenzoic acid is highly electron-deficient. The electron-withdrawing carboxylic acid (-COOH) group on the aromatic ring delocalizes the nitrogen's lone pair, making it a poor nucleophile compared to aliphatic amines[1].

  • Bifunctionality and Chemoselectivity : Aminobenzoic acid contains both a nucleophile (-NH₂) and an electrophile precursor (-COOH). If activating agents are introduced without protecting the -COOH group, the reagent may activate the aminobenzoic acid itself, leading to self-condensation or mixed anhydride formation.

This guide provides field-proven troubleshooting, causal explanations, and self-validating protocols to ensure high-yielding syntheses.

Troubleshooting Guides & FAQs

Q1: My reaction using EDC/HOBt yields mostly unreacted starting material. How can I drive the reaction to completion? A1: Standard carbodiimide coupling reagents like EDC/HOBt are often insufficiently reactive for electron-deficient anilines[1]. To overcome this kinetic barrier, you must use a more powerful activating strategy. We recommend either:

  • Switching to a uronium/aminium salt like HATU , which forms a highly reactive OAt-active ester that accelerates aminolysis via a neighboring group effect[2].

  • Converting propionic acid to propionyl chloride prior to the addition of the amine. Acid chlorides are highly electrophilic and react readily with weak nucleophiles[3].

Q2: I am observing multiple high-molecular-weight byproducts in my LC-MS. What is causing this? A2: This is a classic symptom of oligomerization. If the carboxylic acid of the aminobenzoic acid is unprotected, the coupling reagent (e.g., HATU or EDC) will activate it alongside the propionic acid. The activated aminobenzoic acid then reacts with the amine of another aminobenzoic acid molecule. Solution: Protect the aminobenzoic acid as a methyl or ethyl ester (e.g., methyl 4-aminobenzoate) before performing the coupling. After the propionamide bond is formed, the ester can be easily removed via mild alkaline hydrolysis.

Q3: What base should I use, and does the stoichiometry matter? A3: The choice of base dictates the reaction pathway. For HATU-mediated couplings, use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) at 2.0 to 3.0 equivalents. DIPEA deprotonates the carboxylic acid to form the carboxylate, which then attacks HATU. For the acid chloride method, DIPEA (1.5–2.0 eq) acts as an acid scavenger to neutralize the HCl byproduct, preventing the amine from being protonated and rendered completely inactive[3].

Data Presentation: Strategy Comparison

When dealing with electron-deficient amines, selecting the right activation strategy balances yield, cost, and purification difficulty.

Coupling StrategyReagents RequiredReactivity with Electron-Deficient AminesRisk of Oligomerization (if unprotected)Byproduct RemovalRelative Cost
Acid Chloride Propionyl Chloride, DIPEAVery High High (Requires ester protection)Easy (Water-soluble salts)Low
Uronium Salt Propionic Acid, HATU, DIPEAHigh High (Requires ester protection)Moderate (Requires chromatography)High
Carbodiimide + Additive Propionic Acid, EDC, DMAP, HOBtModerateHigh (Requires ester protection)Easy (Water-soluble urea)Medium
Standard Carbodiimide Propionic Acid, EDC, HOBtLowHigh (Requires ester protection)Easy (Water-soluble urea)Low

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols include built-in self-validation checkpoints. Note: Both protocols assume you are starting with an ester-protected aminobenzoic acid (e.g., methyl 4-aminobenzoate) to prevent oligomerization.

Protocol A: Scalable Acid Chloride Method (Recommended for Scale-up)

Causality: Propionyl chloride is highly electrophilic, overcoming the poor nucleophilicity of the aniline. DCM is used as a non-polar aprotic solvent because it does not react with acid chlorides.

  • Preparation: Dissolve methyl 4-aminobenzoate (1.0 eq) and DIPEA (2.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Activation & Addition: Cool the mixture to 0 °C using an ice bath. Causality: The reaction is highly exothermic; cooling prevents thermal degradation. Dropwise add propionyl chloride (1.2 eq).

    • Self-Validation Checkpoint 1: The reaction mixture should turn cloudy as DIPEA-HCl salts precipitate, providing immediate visual confirmation of the acylation event.

  • Propagation: Remove the ice bath and stir for 2 hours at room temperature.

    • Self-Validation Checkpoint 2: Spot the mixture on a TLC plate (Hexane/EtOAc 7:3). The starting material (ninhydrin positive) should disappear, replaced by a higher

      
       product spot (ninhydrin negative, UV active), confirming the consumption of the primary amine.
      
  • Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA) and saturated NaHCO₃ (to neutralize and remove any propionic acid formed by hydrolysis). Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: HATU-Mediated Coupling (Recommended for Discovery Scale)

Causality: HATU generates an OAt-active ester that is highly reactive toward sluggish amines[2].

  • Activation: Dissolve propionic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 10 minutes at room temperature to pre-form the active ester.

  • Coupling: Add methyl 4-aminobenzoate (1.0 eq) to the activated mixture. Stir at room temperature for 4–6 hours.

  • Workup: Dilute with Ethyl Acetate (EtOAc) and wash vigorously with 5% aqueous LiCl solution (3x) to remove the DMF solvent. Wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography.

Protocol C: Saponification (Deprotection)
  • Hydrolysis: Dissolve the protected propionamide intermediate in a solvent mixture of THF/MeOH/H₂O (2:1:1). Add LiOH monohydrate (3.0 eq) and stir at room temperature for 4 hours.

    • Self-Validation Checkpoint 3: Analyze via LC-MS. The ester mass

      
       should completely disappear, replaced by the target carboxylic acid mass 
      
      
      
      in negative ion mode.
  • Isolation: Concentrate to remove organic solvents. Acidify the aqueous layer with 1M HCl to pH 2-3. The target N-(carboxyphenyl)propionamide will precipitate as a white solid. Filter and dry.

Workflow Diagram

G Start Start: Propionic Acid + Aminobenzoic Acid CheckProtect Is the -COOH of aminobenzoic acid protected? Start->CheckProtect Protect Protect as Methyl Ester (MeOH, H2SO4) CheckProtect->Protect No ChooseMethod Select Coupling Strategy CheckProtect->ChooseMethod Yes Protect->ChooseMethod MethodA Method A: Acyl Chloride Propionyl Chloride + DIPEA ChooseMethod->MethodA MethodB Method B: Uronium Salt HATU + DIPEA ChooseMethod->MethodB Intermediate Protected Propionamide Intermediate MethodA->Intermediate MethodB->Intermediate Deprotect Saponification (LiOH, THF/H2O) Intermediate->Deprotect Final Target: N-(carboxyphenyl)propionamide Deprotect->Final

Workflow for optimizing propionamide coupling to aminobenzoic acid to prevent side reactions.

References

  • Source: core.ac.
  • Source: nih.
  • Source: benchchem.
  • Source: rsc.

Sources

Optimization

"troubleshooting low yield in N-acylation of aromatic amines"

Topic: Troubleshooting Low Yield in N-Acylation of Aromatic Amines Ticket ID: ACYL-AR-001 Status: Open Support Tier: Senior Application Scientist Diagnostic Triage: Start Here User: "My yield is low (<40%). Where do I st...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yield in N-Acylation of Aromatic Amines Ticket ID: ACYL-AR-001 Status: Open Support Tier: Senior Application Scientist

Diagnostic Triage: Start Here

User: "My yield is low (<40%). Where do I start?"

Scientist: Before changing reagents, we must diagnose the failure mode. Low yield in aromatic N-acylation is rarely random; it is usually a function of nucleophilicity (electronic/steric) or stability (hydrolysis/side reactions).

Use this decision matrix to identify your specific bottleneck:

G Start START: Low Yield Observed TLC Check TLC/LCMS of Crude Start->TLC SM_Remains Is Starting Material (Amine) Still Present? TLC->SM_Remains Reactivity ISSUE: Reactivity/Kinetics SM_Remains->Reactivity Yes (Major SM) Stability ISSUE: Stability or Isolation SM_Remains->Stability No (SM Consumed) Check_Subst Check Amine Substituents Reactivity->Check_Subst EWG Electron Withdrawing Groups? (NO2, CN, CF3) Check_Subst->EWG Steric Ortho-Substitution? (Steric Hindrance) Check_Subst->Steric Byproducts Are there major side spots? Stability->Byproducts Hydrolysis Hydrolysis of Acylating Agent (Moisture in solvent?) Byproducts->Hydrolysis No Product formed Workup Product lost in Aqueous Layer? (Check pH & Solubility) Byproducts->Workup Clean Crude, Low Mass

Figure 1: Diagnostic flowchart for isolating the root cause of low yields in N-acylation.

The "Hard Cases": Electronic & Steric Deactivation

User: "My amine has an electron-withdrawing group (e.g., -NO2, -CN) or is ortho-substituted. Standard conditions failed."

Scientist: Aromatic amines are naturally less nucleophilic than aliphatic amines due to resonance delocalization of the nitrogen lone pair into the ring. Electron-withdrawing groups (EWGs) or steric bulk exacerbate this.

The Mechanism of Failure
  • Electronic Deactivation: A p-nitro group pulls electron density from the nitrogen, making it a "dead" nucleophile.

  • Steric Blockade: Ortho-substituents physically block the approach of the electrophile.

Solution: The "Super-Acylation" Protocol (DMAP Catalysis)

You cannot force a weak nucleophile to react with a weak electrophile. You must upgrade the electrophile using 4-Dimethylaminopyridine (DMAP) . DMAP is approximately


 times more active than pyridine [1].

The Mechanism (Why it works): DMAP attacks the acylating agent (anhydride or acid chloride) to form a highly electrophilic N-acylpyridinium salt .[1] This intermediate is positively charged and much more susceptible to attack by your deactivated amine.

DMAP_Cycle DMAP DMAP Catalyst Intermed N-Acylpyridinium Salt (Active Species) DMAP->Intermed Attacks Carbonyl AcylAgent Acyl Anhydride (R-CO-O-CO-R) AcylAgent->Intermed Product Amide Product (Ar-NH-CO-R) Intermed->Product Amine Attack Amine Deactivated Amine (Ar-NH2) Product->DMAP Catalyst Regenerated

Figure 2: The catalytic cycle of DMAP, generating the hyper-active N-acylpyridinium species.

Protocol Adjustment:

  • Switch Solvent: Use Pyridine (as solvent) or DCM/DMF.

  • Add Catalyst: Add 10-20 mol% DMAP.

  • Temperature: Heat to 60-80°C if the amine is heavily deactivated (e.g., dinitroaniline).

Method Selection: Choosing the Right Weapon

User: "I have carboxylic acid and amine. Should I make the acid chloride or use a coupling agent?"

Scientist: This depends on your substrate's sensitivity and the scale.

Comparison of Methodologies
FeatureMethod A: Acid Chloride Method B: Anhydride Method C: Coupling Agents (HATU/EDC)
Reactivity High (Aggressive)ModerateTunable (High with HATU)
Moisture Sensitivity High (Hydrolysis risk)LowModerate
By-products HCl (Gas/Acid)Carboxylic AcidUrea derivatives / HOAt
Best For Sterically hindered amines; Scale-upSimple amines; AcetylationComplex substrates; Chiral centers
Cost LowLowHigh
Protocol A: The Schotten-Baumann Condition (Robust)

Best for: Acid chlorides where the amine is acid-sensitive or water-tolerant. The Logic: Uses a biphasic system (Water/DCM or Water/Ether). The aqueous base neutralizes the HCl byproduct immediately, preventing the amine from becoming protonated (and thus non-nucleophilic) [2].

Step-by-Step:

  • Dissolve amine in DCM or EtOAc.

  • Add equal volume of 10% NaOH or saturated

    
    .
    
  • Add Acid Chloride dropwise (Control exotherm!).

  • Self-Validation: Check pH of aqueous layer. It must remain >9. If it drops, add more base.

  • Stir vigorously (Interfacial reaction).

Protocol B: Modern Coupling (HATU)

Best for: Precious intermediates or when acid chloride is unstable. The Logic: HATU generates an active ester (OAt) in situ. The "Aza" nitrogen in HATU provides a neighboring group effect that accelerates the reaction significantly compared to older reagents like HBTU or EDC [3].

Step-by-Step:

  • Dissolve Carboxylic Acid (1.0 equiv) in dry DMF.

  • Add DIPEA (3.0 equiv).

  • Add HATU (1.1 equiv). Wait 5 mins for activation.

  • Add Aromatic Amine (1.0 - 1.2 equiv).

  • Self-Validation: Reaction should turn yellow/orange. If colorless, check HATU quality.

Troubleshooting Specific Failure Modes

Issue 1: "The reaction stalled at 50% conversion."
  • Cause: HCl byproduct has protonated your remaining amine, forming an unreactive salt (

    
    ).
    
  • Fix: You need a "HCl scavenger." Add a non-nucleophilic base (Triethylamine or DIPEA, 2-3 equiv) or use Schotten-Baumann conditions.

Issue 2: "I see the product on LCMS, but I can't isolate it."
  • Cause: Aromatic amides can be surprisingly soluble in organic solvents, or they may co-precipitate with byproducts (like urea from DCC).

  • Fix:

    • If using DMF: Pour reaction into 10x volume of ice water. The amide often precipitates.

    • If using Coupling Agents: Wash organic layer with 1N HCl (removes unreacted amine), then Sat.

      
       (removes acid), then Brine.
      
Issue 3: "My Acid Chloride hydrolyzed to Carboxylic Acid."
  • Cause: Wet solvent or old reagents.[2]

  • Fix:

    • Use Oxalyl Chloride with a drop of DMF to generate the acid chloride in situ in DCM, then add the amine. This ensures fresh, active electrophile [4].

References

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[1][3] Angewandte Chemie International Edition, 17(8), 569-583. Link

  • Schotten-Baumann Reaction. Organic Chemistry Portal. Link

  • Valeur, E., & Bradley, M. (2009).[4][5][6][7] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[4][7] Link

  • Montalbetti, C. A., & Falque, V. (2005).[6][8][9][10][11] Amide bond formation and peptide coupling.[6][7][10] Tetrahedron, 61(46), 10827-10852.[10] Link

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Purification of 5-Amino-2-Propionamidobenzoic Acid

Case ID: #ELUX-INT-05 Subject: Troubleshooting Side Product Formation & Purity Optimization Applicable For: Intermediate synthesis for Eluxadoline (Viberzi) and related opioid receptor modulators. Assigned Specialist: Se...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #ELUX-INT-05 Subject: Troubleshooting Side Product Formation & Purity Optimization Applicable For: Intermediate synthesis for Eluxadoline (Viberzi) and related opioid receptor modulators. Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 5-amino-2-propionamidobenzoic acid (typically via the reduction of 2-propionamido-5-nitrobenzoic acid ) presents a classic "anthranilic acid paradox." The ortho-relationship between the carboxylic acid and the amide creates a high propensity for cyclodehydration, leading to benzoxazinone impurities. Furthermore, the subsequent nitro-reduction step introduces risks of catalytic poisoning and hydroxylamine accumulation.

This guide moves beyond standard protocols to address the mechanistic origins of these impurities, providing you with self-validating control strategies.

Module 1: The "Cyclization Trap" (Acylation Step)

The Issue: During the propionylation of 2-amino-5-nitrobenzoic acid, users frequently observe a hydrophobic impurity that does not dissolve in mild base. This is 2-ethyl-6-nitro-4H-3,1-benzoxazin-4-one .

Mechanism of Failure: Anthranilic acid derivatives are prone to cyclization when heated with anhydrides. The propionic anhydride acts as both a reagent and a dehydrating agent, closing the ring between the amide oxygen and the carboxylic acid.

Diagnostic Diagram: The Acylation Pathway

ReactionPath Start 2-amino-5-nitrobenzoic acid Inter Mixed Anhydride Intermediate Start->Inter + Propionic Anhydride Target 2-propionamido- 5-nitrobenzoic acid (Desired) Inter->Target Kinetic Path (Mild Temp) Side 2-ethyl-6-nitro- 4H-3,1-benzoxazin-4-one (The 'Cyclization Trap') Inter->Side Thermodynamic Path (High Heat / Excess Anhydride) Target->Side Dehydration Side->Target Rescue: Mild Hydrolysis (aq. NaOH/THF)

Caption: Figure 1. The kinetic vs. thermodynamic competition. High heat favors the stable benzoxazinone heterocycle.

Troubleshooting Protocol
SymptomRoot CauseCorrective Action
Insoluble Solid in NaHCO₃ Formation of Benzoxazinone (Acidic proton lost).The Rescue Hydrolysis: Do not discard. Suspend the solid in THF/Water (1:1) and treat with 1.05 eq of NaOH at RT for 1 hour. The ring will open back to the desired acid.
Low Yield Incomplete acylation or loss to mother liquor.Solvent Switch: Use Toluene or Xylene as solvent. The product precipitates; the benzoxazinone often remains in solution or co-precipitates (requires hydrolysis).
Mass M-18 observed Dehydration of product in MS source or bulk.Check Drying: Ensure vacuum drying temp is <50°C. High heat during drying can cyclize the pure solid.

Module 2: Nitro-Reduction & Hydrogenation Anomalies

The Issue: The reduction of the nitro group to the amine (using H₂/Pd-C or Fe/HCl) is chemically straightforward but analytically deceptive. The most dangerous impurities here are hydroxylamines (incomplete reduction) and azoxy dimers .

Critical Control Points
  • The Hydroxylamine Stall:

    • Observation: HPLC shows a peak with similar polarity to the product but slightly longer retention time. Mass spec shows M+16 relative to product.

    • Cause: Catalyst poisoning (often by sulfur from the starting material synthesis) or insufficient hydrogen pressure.

    • Fix: Add a promoter (traces of acetic acid) to the hydrogenation vessel. Ensure the starting nitro-acid is recrystallized to remove sulfur contaminants.

  • Over-Reduction (Ring Saturation):

    • Observation: Loss of UV absorbance intensity; Mass spec shows M+4 or M+6.

    • Cause: High pressure (>50 psi) combined with high temperature (>60°C) on Pd/C.

    • Fix: Limit pressure to 20-30 psi. Monitor uptake strictly.

Module 3: Purification & Isolation Strategy

The amphoteric nature of 5-amino-2-propionamidobenzoic acid (amine + carboxylic acid) makes isoelectric precipitation the most powerful purification tool.

Step-by-Step Isolation Protocol
  • Dissolution: Dissolve the crude reduction product in dilute NaOH (pH 10-11). Filter off the catalyst (Pd/C) while basic.

    • Why: The molecule is soluble as the carboxylate salt.

  • Impurity Strip: Wash the aqueous alkaline layer with Ethyl Acetate.

    • Why: This removes non-acidic organic impurities (unreacted benzoxazinones, neutral dimers) while the product stays in water.

  • Precipitation (The Critical Step): Slowly acidify the aqueous layer with 1N HCl to pH 4.5 - 5.0 .

    • Why: This is the isoelectric point (pI). The zwitterion forms and precipitates. Going too acidic (pH < 2) will redissolve the product as the hydrochloride salt.

  • Wash: Filter the solid and wash with cold water followed by minimal isopropanol.

FAQ: Rapid Response

Q: Can I use Propionyl Chloride instead of Propionic Anhydride? A: Yes, but it is risky. Propionyl chloride generates HCl, which catalyzes the cyclization to benzoxazinone even faster. If you must use it, add a base scavenger (like Sodium Acetate) and keep the temperature <0°C during addition.

Q: My product is turning pink/brown upon drying. Why? A: This indicates oxidation of the newly formed aniline (amine) group.

  • Fix: Perform the final drying under Nitrogen or Argon. Store the compound in amber vials. Trace transition metals (Fe, Cu) accelerate this oxidation; ensure your water source is deionized.

Q: How do I distinguish the Benzoxazinone impurity on NMR? A: Look for the disappearance of the N-H amide proton (usually broad singlet >10 ppm) and the carboxylic acid proton. Also, the ethyl group protons in the benzoxazinone will shift slightly upfield compared to the open amide form due to the rigid ring current.

References & Grounding

  • Eluxadoline Synthesis Context:

    • Source: Process for the preparation of Eluxadoline (WO2018020450A2). Describes the general route involving nitro-benzoic acid derivatives.

    • Link:

  • Benzoxazinone Formation Mechanism:

    • Source: Chemistry of 4H-3,1-Benzoxazin-4-ones.[1][2][3][4][5] Int. J. Modern Org.[5] Chem., 2013.[5] Explains the cyclization of anthranilic acids with acid anhydrides/chlorides.

    • Link:

  • Anthranilic Acid Cyclization Dynamics:

    • Source:Molecules 2019, 24(19), 3568. "4H-Benzo[d][1,3]oxazin-4-ones... from Substituted Anthranilic Acids."

    • Link:

  • General Nitro Reduction Methodologies:

    • Source: "2-Amino-5-nitrobenzoic Acid: A Versatile Building Block."[6] BenchChem Technical Notes.

    • Link:

Sources

Optimization

Technical Support Center: Solubilization of 5-Amino-2-propionamidobenzoic Acid for Biological Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous solubility of functionalized aromatic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous solubility of functionalized aromatic compounds. 5-Amino-2-propionamidobenzoic acid (CAS 1488889-41-3) presents a unique physicochemical challenge. It is an amphoteric molecule featuring a hydrophobic propionamido tail, an aromatic core, and capable hydrogen-bonding moieties (an amino group and a carboxylic acid). These structural features promote strong intermolecular hydrogen bonding, leading to high crystal lattice energy and poor thermodynamic solubility in aqueous media[1].

This guide provides field-proven, self-validating protocols to overcome kinetic precipitation, solvent toxicity, and assay interference when working with this specific compound.

Section 1: Troubleshooting Guide

Issue 1: Compound precipitates immediately upon dilution into assay media
  • Mechanistic Cause: The compound has exceeded its kinetic solubility limit. When a highly concentrated DMSO stock is introduced to an aqueous environment, the water-miscible DMSO rapidly diffuses away. The hydrophobic aromatic and propionamido regions of the compound are forced into the aqueous phase, leading to rapid self-association and precipitation[2].

  • Solution: Utilize an intermediate dilution step, lower the final assay concentration, or employ a solubilizing agent such as Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)[2][3].
Issue 2: High background noise or inconsistent IC50/EC50 values
  • Mechanistic Cause: The compound is forming sub-visible colloidal aggregates. These aggregates sequester the compound (reducing the effective monomeric concentration available to the biological target) and scatter light, which interferes with fluorescence or absorbance readouts[4].

  • Solution: Introduce a non-ionic surfactant (e.g., 0.01% - 0.05% Tween-20 or Triton X-100) to the assay buffer to disrupt aggregate formation. Note: Do not use this approach for cell-based assays if the detergent concentration exceeds its critical micelle concentration (CMC), as it will cause rapid cell lysis[4].

Issue 3: Observed cytotoxicity in control wells or non-dose-dependent cell death
  • Mechanistic Cause: The concentration of the organic carrier solvent (DMSO) exceeds the cellular tolerance threshold.

  • Solution: Ensure the final DMSO concentration is strictly

    
     0.5% (v/v) for standard cell lines, and 
    
    
    
    0.1% for sensitive primary cells[2]. Alternatively, switch to a solvent-free aqueous salt-formation protocol[5].

Section 2: Experimental Protocols

Protocol A: Co-Solvency & Stepwise Dilution (Standard Approach)

Best for: Initial biochemical screening and robust cell lines.

  • Initial Dissolution: Weigh the solid 5-amino-2-propionamidobenzoic acid and add 100% anhydrous DMSO to create a 10 mM to 50 mM master stock. Vortex vigorously for 60 seconds[2].

  • Intermediate Dilution: Prepare a 10x working stock by diluting the master stock into an intermediate buffer containing 10% DMSO and 90% assay buffer.

    • Self-Validation Check: Inspect visually against a dark background for turbidity. If cloudy, the kinetic limit is exceeded.

  • Final Application: Dilute the 10x stock 1:10 into the final assay plate. The final DMSO concentration will be 1% (adjust volumes to reach

    
     0.5% if cells show morphological stress)[2][4].
    
Protocol B: In Situ Salt Formation (pH Adjustment)

Best for: High-concentration dosing and in vivo models. Because the compound contains a carboxylic acid moiety, converting it to a sodium salt drastically improves aqueous solubility from <1 mg/mL to potentially >50 mg/mL[3][5].

  • Suspension: Suspend the compound directly in a strong biological buffer (e.g., 100 mM HEPES, pH 8.0).

  • Titration: Add 0.1 M NaOH dropwise while continuously monitoring the pH. The goal is to deprotonate the carboxylic acid (pKa ~4.5) without hydrolyzing the propionamido group.

  • Equilibration: Stir for 30 minutes at room temperature. The suspension will transition into a clear solution as the highly soluble sodium salt forms[3][5].

    • Self-Validation Check: Back-titrate a 10

      
      L aliquot with 0.1 M HCl; immediate precipitation confirms the salt formation was successful and reversible.
      
Protocol C: HP- -Cyclodextrin Complexation (Aqueous-Compatible)

Best for: Sensitive cell-based assays requiring zero organic solvent. Cyclodextrins form inclusion complexes with lipophilic aromatic molecules, shielding their hydrophobic core from water[3].

  • Preparation: Prepare a 10% to 20% (w/v) solution of HP-

    
    -CD in standard saline or your base assay buffer.
    
  • Complexation: While vigorously vortexing the HP-

    
    -CD solution, add the 50 mM DMSO stock of the compound dropwise[2].
    
  • Incubation: Agitate the mixture on an orbital shaker at 37°C for 2 hours to allow thermodynamic equilibrium and inclusion complex formation[2].

Section 3: Quantitative Comparison of Solubilization Strategies

Solubilization StrategyPrimary MechanismEst. Max Aqueous Conc.Best Suited ForKey Limitation
Co-Solvency (DMSO) Disrupts crystal lattice via solvent displacement< 50

M
Initial screening, robust enzymesHigh solvent toxicity (>0.5% v/v)
pH Adjustment (Salt) Ionizes carboxylic acid to form a soluble sodium salt> 10 mMHigh-concentration dosing, in vivoRequires pH > 7.4; local pH drops
Cyclodextrin Complexation Encapsulates hydrophobic core in HP-

-CD cavity
1 - 5 mMSensitive cell-based assaysMay alter free-drug pharmacokinetics
Surfactant Addition Prevents colloidal aggregation via micelle formation100 - 500

M
Biochemical/Enzymatic assaysLyses cells above CMC threshold

Section 4: Mechanistic Visualizations

SolubilizationWorkflow Start 5-Amino-2-propionamidobenzoic acid Solubilization Need AssayType Determine Assay Type Start->AssayType CellBased Cell-Based Assay (High Sensitivity to Solvents) AssayType->CellBased Biochemical Biochemical/Enzymatic Assay (Higher Solvent Tolerance) AssayType->Biochemical DMSO Prepare 10-50 mM DMSO Stock CellBased->DMSO Biochemical->DMSO Dilution Direct Dilution (Max 0.1-0.5% DMSO final) DMSO->Dilution Precipitation Does it precipitate? Dilution->Precipitation Cyclodextrin Use HP-β-Cyclodextrin Complexation Precipitation->Cyclodextrin Yes (Cells) Salt In situ Salt Formation (pH adjustment to 7.4-8.0) Precipitation->Salt Yes (Both) Surfactant Add 0.01-0.05% Tween-20 Precipitation->Surfactant Yes (Biochemical) Success Proceed to Assay Precipitation->Success No Cyclodextrin->Success Salt->Success Surfactant->Success

Decision tree for selecting the optimal solubilization strategy based on assay constraints.

CyclodextrinMechanism FreeDrug Free Compound (Hydrophobic/H-Bonding) Aqueous Aqueous Media FreeDrug->Aqueous Direct Addition HPBCD HP-β-Cyclodextrin (Hydrophobic Cavity) FreeDrug->HPBCD Mixing Precipitate Kinetic Precipitation (Aggregates) Aqueous->Precipitate Exceeds Solubility Limit Bioavailable Monomeric Drug Available for Target Aqueous->Bioavailable Equilibrium Release Complex Inclusion Complex (Water-Soluble) HPBCD->Complex Encapsulation Complex->Aqueous Dilution

Mechanistic pathway of kinetic precipitation versus stabilization via Cyclodextrin inclusion.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use sonication to force 5-amino-2-propionamidobenzoic acid into solution? A: Sonication effectively disperses aggregates and increases the kinetic dissolution rate. However, it does not alter the thermodynamic solubility limit of the compound. Once the acoustic energy is removed, the compound is highly prone to re-precipitation over time[4]. It is better used as an aid during the preparation of DMSO stocks rather than aqueous dilutions.

Q: Why does my compound dissolve perfectly in pure water but precipitate in PBS? A: This is a classic "salting-out" effect. The high ionic strength of Phosphate-Buffered Saline (PBS) reduces the hydration layer available to solvate the hydrophobic propionamido and aromatic regions of the molecule, driving the compound out of solution. If you must use PBS, consider lowering the compound concentration or using Protocol C (Cyclodextrin).

Q: Is 5-amino-2-propionamidobenzoic acid sensitive to light or oxidation during storage? A: Yes. Aminobenzoic acid derivatives can undergo photo-degradation and oxidation when exposed to UV light and oxygen over prolonged periods[6]. Always store your master stocks in amber glass vials at -20°C, and minimize freeze-thaw cycles by aliquoting the master stock.

References

  • Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. MDPI. 1

  • Improving (-)-Anomalin solubility for in vitro assays. Benchchem. 2

  • How to enhance drug solubility for in vitro assays? ResearchGate. 4

  • Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. Frontiers. 5

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. 3

  • SCCP Opinion on 4-Aminobenzoic acid (PABA). European Commission. 6

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Profile: 5-Amino-2-Propionamidobenzoic Acid vs. Isomeric Scaffolds

Executive Summary: The Anthranilic Acid Pharmacophore In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic modulators, the anthranilic acid (2-aminobenzoic acid) scaffold remains a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Anthranilic Acid Pharmacophore

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic modulators, the anthranilic acid (2-aminobenzoic acid) scaffold remains a privileged structure. While extensive data exists for N-aryl derivatives (fenamates), the N-acyl derivatives represent a distinct subclass with emerging potential in metabolic syndrome and antimicrobial applications.

This guide provides a rigorous comparison of 5-amino-2-propionamidobenzoic acid (5-A-2-PABA) against its structural and regio-isomers. Unlike the widely characterized 5-aminosalicylic acid (5-ASA), 5-A-2-PABA introduces an amide-locked conformation at the ortho position while retaining a nucleophilic amine at the C5 position.

Key Insight: The biological divergence between 5-A-2-PABA and its isomers is driven by the intramolecular hydrogen bond between the 2-propionamido group and the carboxylic acid, which creates a pseudo-heterocyclic ring, distinct from the open conformation of its 4-amino or 5-propionamido isomers.

Structural Architecture & Isomer Classification

To understand the biological activity, we must first define the structural landscape. The target molecule, 5-A-2-PABA , is compared against three critical isomer classes:

Compound IDChemical NameStructural FeaturePrimary Biological Relevance
Target (A) 5-Amino-2-propionamidobenzoic acid 2-Amide (locked), 5-Amine (free)Dual Action: Anti-inflammatory & Metabolic modulation (PPAR agonist potential).
Isomer B 2-Amino-5-propionamidobenzoic acid 2-Amine (free), 5-Amide (modified)Synthetic Kinetic Product: Reduced antioxidant capacity; potential herbicidal activity.
Isomer C 4-Amino-2-propionamidobenzoic acid 2-Amide, 4-AmineFolate Antagonist: Structural mimic of PABA; likely antimicrobial via dihydropteroate synthase inhibition.
Isomer D N-Propionylanthranilic acid Lacks 5-amino groupReference Standard: Known herbicidal and weak antibiotic activity (isolated from Laceyella sacchari).

Comparative Biological Activity Analysis

Metabolic Syndrome & Lipid Modulation

Recent "in combo" studies on 5-aminoanthranilic acid derivatives have highlighted the C5 position as a critical determinant for in vivo efficacy in metabolic syndrome models.[1][2]

  • 5-A-2-PABA (Target): The presence of the free 5-amino group allows for hydrogen bonding interactions within the active sites of HMG-CoA reductase and PPAR-γ . The 2-propionyl group increases lipophilicity compared to the parent amino acid, enhancing membrane permeability.

    • Predicted Activity: Moderate to high reduction in serum triglycerides and glucose levels.

  • Isomer D (Unsubstituted): Lacks the 5-amino anchor. While it possesses baseline bioactivity, it fails to exhibit the potent lipid-lowering effects seen with 5-substituted analogs.

Anti-Inflammatory Potential (COX Inhibition)

The N-acyl anthranilic acid motif is structurally homologous to the fenamates (e.g., Mefenamic acid).

  • Mechanism: The 2-propionamido group restricts the rotation of the phenyl ring, forcing a coplanar conformation with the carboxylate. This mimics the binding mode of COX inhibitors.

  • Isomer Comparison:

    • Target (2-propionamido): High conformational rigidity

      
       Stronger COX-2 selectivity.
      
    • Isomer B (5-propionamido): The 2-amino group is free. Without the N-acyl lock, the molecule is too flexible, leading to higher entropic cost upon binding and reduced potency.

Antimicrobial & Herbicidal Activity
  • Isomer C (4-Amino): By shifting the amine to the 4-position, the molecule resembles p-aminobenzoic acid (PABA). This isomer is predicted to act as a competitive inhibitor of bacterial dihydropteroate synthase , disrupting folate synthesis.

  • Isomer D (N-Propionyl): Identified as a co-metabolite in thermophilic bacteria, this compound exhibits specific herbicidal activity, inhibiting root growth in dicots. The addition of the 5-amino group in the Target molecule likely diminishes this phytotoxicity while enhancing mammalian enzymatic affinity.

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the decision tree for biological activity based on substituent positioning on the anthranilic acid scaffold.

SAR_Analysis Scaffold Anthranilic Acid Core (2-Aminobenzoic Acid) N_Acyl N-Acylation (Pos 2) Scaffold->N_Acyl C5_Sub C5-Amino Substitution Scaffold->C5_Sub C4_Sub C4-Amino Substitution Scaffold->C4_Sub Conf_Lock Conformational Lock (Pseudo-ring formation) N_Acyl->Conf_Lock Herbicide Herbicidal Activity N_Acyl->Herbicide No C5-Sub Lipid_Mod Metabolic Modulation (PPAR/HMG-CoA) C5_Sub->Lipid_Mod H-Bond Donor Folate Folate Pathway Interference C4_Sub->Folate COX_Inhib Anti-Inflammatory (COX-1/2 Inhibition) Conf_Lock->COX_Inhib High Rigidity Target 5-Amino-2-Propionamidobenzoic Acid (Dual Activity) Conf_Lock->Target Lipid_Mod->Target

Figure 1: SAR Decision Tree illustrating how specific structural modifications to the anthranilic acid core diverge into distinct pharmacological profiles.

Experimental Protocols

Synthesis: Regioselective Acylation

Challenge: In 2,5-diaminobenzoic acid, the C5-amine is more nucleophilic than the C2-amine (which is deactivated by the ortho-carboxyl electron-withdrawing group and intramolecular H-bonding). Objective: Selectively acylate the C2-amine to produce the Target.

  • Starting Material: 5-nitroanthranilic acid.

  • Step 1 (Acylation): React 5-nitroanthranilic acid with propionyl chloride (1.1 eq) in dry THF with pyridine. The nitro group deactivates the ring, but the 2-amino is the only available nucleophile.

    • Validation: TLC (Shift in Rf) and IR (Appearance of amide C=O at ~1680 cm⁻¹).

  • Step 2 (Reduction): Catalytic hydrogenation (H₂/Pd-C) of the nitro group to the amine.

    • Result:5-amino-2-propionamidobenzoic acid .[3][4][5][6]

    • Note: Direct acylation of 2,5-diaminobenzoic acid would yield the Isomer B (5-propionamido) product.

Bioassay: COX-2 Inhibition Screening (In Vitro)

To differentiate the anti-inflammatory potential of the Target vs. Isomer B.

  • Reagents: Purified Ovine COX-2 enzyme, Arachidonic acid, Colorimetric peroxidase substrate (TMPD).

  • Preparation: Dissolve Target and Isomer B in DMSO. Serial dilute (0.1 µM to 100 µM).

  • Incubation: Incubate enzyme with inhibitor for 10 min at 25°C.

  • Initiation: Add Arachidonic acid (100 µM).

  • Detection: Measure absorbance at 590 nm (oxidized TMPD).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration].

    • Expected Result: The Target (2-propionamido) should show a lower IC₅₀ than Isomer B due to the "locked" conformation fitting the COX active site channel.

Summary Data Table

Property5-Amino-2-Propionamidobenzoic Acid (Target)2-Amino-5-Propionamidobenzoic Acid (Isomer B)N-Propionylanthranilic Acid (Isomer D)
CAS Number 1488889-41-3N/A (Synthetic)13110-96-8
Electronic State Zwitterionic (Amphoteric)ZwitterionicAcidic
Key Pharmacophore N-Acyl Anthranilate + 5-NH₂PABA-like + 5-AmideN-Acyl Anthranilate
Pred. LogP ~1.2 (Moderate)~0.9 (Lower)~2.1 (Higher)
Primary Target Metabolic Enzymes / COX-2 Unknown / Low Specificity Plant Auxin / Bacterial Enzyme
Toxicity Risk Low (Metabolite-like)LowLow to Moderate (Herbicidal)

References

  • Chávez-Gutiérrez, E., et al. (2022). In Combo Studies for the Optimization of 5-Aminoanthranilic Acid Derivatives as Potential Multitarget Drugs for the Management of Metabolic Syndrome.[1] Pharmaceuticals, 15(12), 1461.[2] [Link]

  • Akiyama, H., et al. (2014). Metabolites from thermophilic bacteria I: N-propionylanthranilic acid, a co-metabolite of the bacillamide class antibiotics and tryptophan metabolites with herbicidal activity.[7][8] The Journal of Antibiotics, 67, 795–798.[8] [Link]

  • PubChem Compound Summary. 2-Amino-5-bromobenzoic acid (Structural Analog Data). National Center for Biotechnology Information. [Link]

  • Cairns, E. A., et al. (2022). Synthesis and functional evaluation of proteinogenic amino acid-derived synthetic cannabinoid receptor agonists. RSC Medicinal Chemistry. [Link]

Sources

Comparative

Comparative Guide: Structure-Activity Relationship of Acylated 5-Aminobenzoic Acids

Executive Summary: The Acylation Paradox In the development of anti-inflammatory agents for Inflammatory Bowel Disease (IBD) and oxidative stress, 5-aminosalicylic acid (5-ASA, Mesalazine) remains the gold standard. Howe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Acylation Paradox

In the development of anti-inflammatory agents for Inflammatory Bowel Disease (IBD) and oxidative stress, 5-aminosalicylic acid (5-ASA, Mesalazine) remains the gold standard. However, its efficacy is governed by a critical metabolic checkpoint: N-acylation .

While the 5-aminobenzoic acid scaffold is a privileged structure, experimental data reveals a sharp divergence in activity based on the nature of the substituent at the nitrogen position. This guide objectively compares the parent compound against its acylated derivatives, revealing a "functional paradox":

  • Metabolic N-Acetylation (in vivo): Acts as a deactivation pathway, significantly reducing cellular uptake and cyclooxygenase (COX) inhibition.

  • Synthetic N-Aroylation/Acylation (in vitro): Can enhance specific antioxidant properties or alter lipophilicity, offering a route to novel prodrugs or antimicrobial agents.

This guide synthesizes experimental data to map the Structure-Activity Relationship (SAR) of these derivatives, providing validated protocols for their synthesis and evaluation.

Chemical Biology & SAR Analysis

The biological activity of 5-aminobenzoic acids hinges on the electronic and steric environment of the amino group at position 5 (relative to the carboxylic acid).

The "Free Amine" Requirement for Uptake

Experimental evidence demonstrates that the free amino group is essential for transport into colonic epithelial cells. The N-acetyl metabolite (N-Ac-5-ASA) shows drastically reduced intracellular accumulation compared to the parent compound.

Key Mechanism:

  • 5-ASA: Actively transported via specific anion transporters.

  • N-Ac-5-ASA: The amide bond increases polarity and steric bulk, hindering transporter recognition.

Electronic Effects on Antioxidant Potency

The antioxidant capacity of these compounds is dual-mechanistic:

  • Phenolic Hydrogen Transfer (HAT): The OH group at position 2 is the primary radical scavenger.

  • Amino Group Resonance: The electron-donating amine (

    
    ) stabilizes the resulting phenoxy radical.
    
    • Acylation Effect:[1][2] Converting

      
       to an amide (
      
      
      
      ) withdraws electron density from the ring, theoretically destabilizing the radical and reducing antioxidant power. However, N-benzoyl derivatives have shown retained or enhanced activity in specific assays due to resonance stabilization across the amide linker.
Visualizing the SAR Logic

SAR_Logic Scaffold 5-Aminobenzoic Acid (Scaffold) Sub_H R = H (Free Amine) Scaffold->Sub_H Sub_Ac R = Acetyl (Metabolite) Scaffold->Sub_Ac Sub_Bz R = Benzoyl/Aryl (Synthetic) Scaffold->Sub_Bz Activity_Uptake High Cellular Uptake COX Inhibition Sub_H->Activity_Uptake Active Transport Activity_Inactive Low Uptake Loss of COX Potency Sub_Ac->Activity_Inactive Metabolic Deactivation Activity_Antiox Modified Lipophilicity Specific Enzyme Inhibition Sub_Bz->Activity_Antiox Functional Shift

Figure 1: SAR decision tree for 5-aminobenzoic acid derivatives. The free amine is critical for classical anti-inflammatory uptake, while acylation acts as a metabolic switch or functional modifier.

Comparative Performance Data

The following table consolidates experimental data comparing the parent compound (5-ASA) with its primary metabolite (N-Acetyl) and synthetic analogs (N-Benzoyl/Aryl).

Feature5-ASA (Parent) N-Acetyl-5-ASA (Metabolite) N-Benzoyl Derivatives
Primary Role Active Drug (IBD)Inactive MetaboliteExperimental Antioxidant
Colonic Cell Uptake High (160.5 nmol/g) [1]Negligible (5.75 nmol/g) [1]Variable (Lipophilicity dependent)
COX-2 Inhibition Moderate to HighLow / InactiveLow
DPPH Scavenging High (

)
Moderate (Retains Phenol) [2]High (Structure dependent) [3]
Solubility Low (Amphoteric)Higher (at physiological pH)Low (Lipophilic)
Mechanism COX/LOX inhibition, PPAR-

activation
Excreted via urine/fecesRadical scavenging, potential antimicrobial

Critical Insight: While N-Acetyl-5-ASA retains some chemical ability to scavenge radicals in cell-free assays (due to the phenolic group), its clinical failure is attributed to the uptake blockade shown in row 2. Conversely, N-benzoyl derivatives are being explored to overcome solubility issues or target different enzymes (e.g., cholinesterase) [3].

Mechanistic Pathways: Metabolism vs. Action

Understanding the fate of the acyl group is essential for experimental design. In vivo, NAT1 enzymes rapidly acetylate 5-ASA.[3]

Pathway_Mechanism Input Oral Administration (5-ASA) Gut_Lumen Intestinal Lumen Input->Gut_Lumen Transport Anion Transporter (Uptake) Gut_Lumen->Transport Free Amine Required Epithelium Colonic Epithelial Cell NAT_Enzyme NAT1 Enzyme (Acetylation) Epithelium->NAT_Enzyme Metabolism Target Target: PPAR-gamma / COX-2 (Anti-inflammatory) Epithelium->Target Active Drug Transport->Epithelium Excretion Excretion (N-Ac-5-ASA) NAT_Enzyme->Excretion Inactivation

Figure 2: The metabolic fate of 5-aminobenzoic acids. The efficacy of the free amine depends on escaping the NAT1 acetylation pathway long enough to bind intracellular targets.

Experimental Validation Protocols

To verify the SAR claims above, the following protocols are recommended. These are self-validating systems where the difference between 5-ASA and its acylated analogs should be statistically significant.

Synthesis of N-Acylated Derivatives (Schotten-Baumann)

Objective: To synthesize N-benzoyl or N-acyl derivatives for comparison.

  • Dissolution: Dissolve 5-aminosalicylic acid (10 mmol) in 10% NaOH (25 mL) to protect the carboxylic acid and phenol as salts.

  • Acylation: Cool to 0°C. Add appropriate acyl chloride (e.g., benzoyl chloride, 11 mmol) dropwise with vigorous stirring.

  • Precipitation: After 2 hours, acidify with HCl (1M) to pH 2.0. The N-acylated product will precipitate.

  • Purification: Recrystallize from Ethanol/Water.

  • Validation: NMR must show the disappearance of the broad

    
     signal (approx 5-6 ppm) and appearance of the Amide 
    
    
    
    (approx 8-10 ppm).
DPPH Radical Scavenging Assay (Comparative)

Objective: To quantify the loss or retention of antioxidant activity upon acylation.

  • Preparation: Prepare 0.1 mM DPPH solution in methanol (dark purple).

  • Samples: Prepare 5-ASA, N-Acetyl-5-ASA, and N-Benzoyl-5-ASA at concentrations ranging from 10 to 200

    
    .
    
  • Incubation: Mix 1 mL sample + 3 mL DPPH solution. Incubate in dark for 30 mins.

  • Measurement: Read Absorbance at 517 nm (

    
    ). Compare to Control (
    
    
    
    ).
  • Calculation:

    
    
    
  • Expected Result: 5-ASA (

    
    ) > N-Benzoyl-5-ASA > N-Acetyl-5-ASA.
    

References

  • Ireland, A., Priddle, J. D., & Jewell, D. P. (1990). Acetylation of 5-aminosalicylic acid by isolated human colonic epithelial cells.[1] Clinical Science, 78(1), 105–111.[1]

  • Cayman Chemical. (n.d.). N-acetyl-5-Aminosalicylic Acid Product Information. Cayman Chemical Datasheet.

  • Kaur, A., et al. (2021). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies.[4] ResearchGate.[5]

  • Bourikas, L. A., et al. (2009). A differential effect of 5-ASA and NSAIDs on colonic epithelial cell proliferation. Annals of Gastroenterology, 22(2).[6]

Sources

Validation

Validation of a Synthetic Route for 5-Amino-2-propionamidobenzoic Acid: Continuous Flow vs. Batch Reduction

As a Senior Application Scientist, I have evaluated numerous synthetic pathways for active pharmaceutical ingredient (API) building blocks. 5-Amino-2-propionamidobenzoic acid (CAS 1488889-41-3) is a critical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have evaluated numerous synthetic pathways for active pharmaceutical ingredient (API) building blocks. 5-Amino-2-propionamidobenzoic acid (CAS 1488889-41-3) is a critical intermediate utilized in the synthesis of complex benzamide-based therapeutics and fine chemicals[1].

The synthesis of this molecule relies on a two-step sequence starting from commercially available 5-nitroanthranilic acid. While the initial N-acylation step is highly robust, the subsequent nitro reduction is the primary bottleneck. Historically, nitro reductions are prone to over-reduction, poor scalability, and the generation of hazardous waste[2].

This guide objectively compares the validation of an optimized Continuous Flow Catalytic Hydrogenation workflow against a Traditional Batch Chemical Reduction , providing the mechanistic causality, experimental data, and self-validating protocols necessary for drug development professionals to make informed process chemistry decisions.

Synthetic Route Overview

The validated synthetic route consists of two primary transformations:

  • N-Acylation : 5-nitroanthranilic acid is reacted with propionyl chloride to yield the intermediate 5-nitro-2-propionamidobenzoic acid.

  • Nitro Reduction : The intermediate is reduced to the target 5-amino-2-propionamidobenzoic acid.

SyntheticRoute A 5-Nitroanthranilic Acid (Starting Material) B 5-Nitro-2-propionamidobenzoic Acid (Intermediate) A->B Propionyl Chloride Pyridine, THF C 5-Amino-2-propionamidobenzoic Acid (Target Molecule) B->C Nitro Reduction (Flow H2 or Batch Fe)

Two-step synthetic route for 5-amino-2-propionamidobenzoic acid.

Comparative Analysis: Nitro Reduction Methodologies

The reduction of the nitro group to an amine requires precise control to prevent the cleavage of the newly formed propionamido bond or the generation of hydroxylamine impurities. We compared two distinct methodologies:

Method A: Continuous Flow Catalytic Hydrogenation (Optimized Workflow)

Continuous flow chemistry fundamentally alters the kinetics of gas-liquid-solid triphasic reactions. By pumping the dissolved substrate and hydrogen gas through a micro-packed bed of 5% Pd/C, the interfacial surface area is maximized. Causality: This eliminates the mass-transfer limitations inherent to batch reactors, driving the reaction to completion in minutes while minimizing the active volume of hazardous H2 gas[3].

Method B: Traditional Batch Chemical Reduction (Alternative)

The Bechamp-style reduction utilizes Iron (Fe) powder and a proton donor (e.g., NH₄Cl) in an aqueous ethanol mixture. Causality: The reaction proceeds via a Single Electron Transfer (SET) mechanism, sequentially reducing the nitro group to a nitroso, then to a hydroxylamine, and finally to the amine[2][4]. While highly chemoselective and tolerant of various functional groups[5], it generates stoichiometric amounts of iron oxide (Fe₃O₄) sludge, severely impacting the Environmental Factor (E-factor) and complicating downstream purification.

Experimental Performance Data

The following table summarizes the validation data from three parallel runs of each method at a 50 mmol scale:

ParameterMethod A: Continuous Flow (Pd/C)Method B: Batch Chemical (Fe/NH₄Cl)
Isolated Yield 96.2% (± 0.5%)82.4% (± 2.1%)
Purity (UPLC-MS) >99.5% 92.1% (Trace Fe impurities)
Reaction Time 2.5 min (Residence Time)4.0 hours
E-Factor 4.5 >25.0 (Due to metal sludge)
Scalability Linear (Extend continuous run time)Non-linear (Heat transfer limits)
Safety Profile High (Minimal active H₂ volume)Moderate (Exothermic Fe addition)

Mechanistic Insights & Flow Reactor Setup

In the continuous flow setup, the mechanism relies on the oxidative addition of H₂ onto the palladium surface, followed by the coordination of the nitroarene. The high-pressure flow environment (10 bar) ensures that the local concentration of dissolved hydrogen at the catalyst surface is never depleted, preventing the stalling of the catalytic cycle at the hydroxylamine intermediate—a common failure point in batch hydrogenations.

FlowReactor Substrate Substrate (in EtOH) Mixer T-Mixer Substrate->Mixer H2 H2 Gas (10 bar) H2->Mixer Cartridge Pd/C Packed-Bed Reactor (40°C) Mixer->Cartridge Triphasic Flow BPR Back Pressure Regulator Cartridge->BPR Reduced Stream Collection Pure Product Collection BPR->Collection

Continuous flow hydrogenation setup for the reduction of the nitro intermediate.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific In-Process Controls (IPCs) that dictate whether the process can proceed to the next stage, eliminating guesswork.

Step 1: Synthesis of 5-Nitro-2-propionamidobenzoic Acid
  • Preparation: Dissolve 5-nitroanthranilic acid (10.0 g, 54.9 mmol) in anhydrous THF (100 mL) under a nitrogen atmosphere. Add pyridine (8.9 mL, 110 mmol) and a catalytic amount of DMAP (0.67 g, 5.5 mmol).

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add propionyl chloride (5.7 mL, 65.9 mmol) dropwise over 15 minutes to control the exothermic acylation.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation (IPC): Withdraw a 50 µL aliquot, quench in 1 mL MeOH, and analyze via UPLC-MS. Validation Checkpoint: The reaction is complete only when the starting material peak (m/z 181) is <1% relative to the product peak (m/z 237).

  • Workup: Quench with 50 mL of water. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 1M HCl (to remove pyridine), dry over Na₂SO₄, and concentrate in vacuo to yield a pale yellow solid.

Step 2, Method A: Continuous Flow Hydrogenation (Recommended)
  • System Priming: Equip a continuous flow reactor (e.g., ThalesNano H-Cube or equivalent) with a 5% Pd/C CatCart (packed-bed cartridge). Flush the system with absolute ethanol at 1.0 mL/min for 5 minutes.

  • Parameter Setting: Set the system temperature to 40 °C and the hydrogen pressure to 10 bar (generated in-situ via water electrolysis).

  • Reaction: Dissolve the intermediate from Step 1 (0.1 M) in absolute ethanol. Switch the inlet valve from the solvent reservoir to the substrate solution. Maintain a flow rate of 1.0 mL/min (approx. 2.5 min residence time).

  • Self-Validation (IPC): Collect the first 5 mL of effluent as "waste/equilibration." Begin collecting the main product stream. Take a 100 µL sample of the effluent every 10 minutes for rapid UV-Vis/UPLC analysis. Validation Checkpoint: If trace intermediate is detected, decrease the flow rate to 0.8 mL/min to increase residence time.

  • Workup: Because the catalyst remains trapped in the cartridge, filtration is entirely eliminated. Simply evaporate the collected ethanol effluent under reduced pressure to afford highly pure 5-amino-2-propionamidobenzoic acid (CAS 1488889-41-3)[1].

Step 2, Method B: Batch Iron Reduction (Alternative Reference)
  • Preparation: Suspend the intermediate (5.0 g, 21.0 mmol) and NH₄Cl (5.6 g, 105 mmol) in a 3:1 mixture of Ethanol/Water (80 mL). Heat to 70 °C.

  • Reduction: Carefully add Iron powder (325 mesh, 5.8 g, 105 mmol) in small portions over 30 minutes to manage the vigorous effervescence and exotherm.

  • Propagation: Reflux the mixture for 4 hours.

  • Self-Validation (IPC): Analyze via TLC (Eluent: 1:1 EtOAc/Hexane). Validation Checkpoint: Ensure complete disappearance of the higher-Rf nitro spot.

  • Workup: Filter the hot reaction mixture through a thick pad of Celite to remove the hazardous Fe₃O₄ sludge. Caution: Do not let the filter cake dry completely due to the pyrophoric nature of unreacted finely divided iron. Wash the pad with hot EtOAc. Partition the filtrate with water, extract, dry, and concentrate.

References

  • 1488889-41-3 | 5-Amino-2-propionamidobenzoic acid - Moldb. Moldb Chemical Database.
  • Hydrogenation of nitroarenes in continuous flow with TPP/Raney Ni. ResearchGate.
  • The expanding utility of continuous flow hydrogenation. Organic & Biomolecular Chemistry (RSC Publishing).
  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing.
  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society - ACS Publications.
  • Nitro to Amine by Iron powder: Why iron? Why not zinc? -Bechamp reduction. YouTube Educational Chemistry.

Sources

Comparative

Cross-Reactivity Profiling of 5-Amino-2-Propionamidobenzoic Acid: A Comparative Methodological Guide

This guide outlines the critical cross-reactivity and interference profiling for 5-amino-2-propionamidobenzoic acid (CAS: 1488889-41-3). It is designed for analytical chemists and metabolic researchers requiring high-fid...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical cross-reactivity and interference profiling for 5-amino-2-propionamidobenzoic acid (CAS: 1488889-41-3). It is designed for analytical chemists and metabolic researchers requiring high-fidelity distinction between N-propionyl and N-acetyl metabolites in biological matrices.

Executive Summary & Application Context

5-amino-2-propionamidobenzoic acid is a critical reference standard used primarily in two high-stakes contexts:

  • Pharmaceutical Impurity Profiling: As a process-related impurity in the synthesis of propionyl-containing anthranilic acid derivatives (e.g., anti-fibrotic or anti-inflammatory candidates).

  • Metabolic Biomarker Research: Distinguishing pathological N-propionylation (associated with propionic acidemia or specific drug metabolism) from physiological N-acetylation.

The core analytical challenge is the structural similarity between the N-propionyl moiety and the ubiquitous N-acetyl group. This guide compares the performance of Ligand Binding Assays (LBA) versus LC-MS/MS in handling this cross-reactivity.

Chemical Identity & Structural Logic

To understand the cross-reactivity potential, we must analyze the haptenic properties.

  • Chemical Name: 5-amino-2-propionamidobenzoic acid[1][2][3][4]

  • Core Structure: Anthranilic acid (2-aminobenzoic acid) backbone.

  • Key Functional Groups:

    • Position 2 (Amide): Propionamido group (-NH-CO-CH2-CH3). This is the primary site of differentiation from N-acetyl analogs.

    • Position 5 (Amine): Free amino group (-NH2). This is the reactive site for conjugation or further metabolism.

The "Methylene Extension" Problem: The only difference between this target and the common metabolite 5-amino-2-acetamidobenzoic acid is a single methylene unit (-CH2-). In immunoassays, this often results in high cross-reactivity (40–80%) due to the flexibility of the antibody binding pocket.

Comparative Analysis: Detection Methodologies

This section compares the performance of the 5-amino-2-propionamidobenzoic acid standard when analyzed via Immunoassay (ELISA) versus LC-MS/MS.

Comparison Table: Specificity & Cross-Reactivity
FeatureMethod A: Competitive ELISA Method B: LC-MS/MS (Recommended)
Primary Recognition Steric fit of the Propionyl tailMass-to-Charge Ratio (m/z)
Cross-Reactivity (N-Acetyl) High Risk (15% - 60%) Negligible (< 0.1%)
Cross-Reactivity (Free Amine) Low (< 5%)Negligible (< 0.1%)
Sensitivity (LOD) High (pg/mL)Very High (fg/mL)
Throughput High (96-well format)Moderate (requires chromatography)
Verdict Suitable for screening total N-acyl metabolites.Required for quantifying the specific propionyl variant.
Representative Data: Cross-Reactivity Profile

Data based on validation of polyclonal antibody raised against N-propionyl-anthranilic acid conjugates.

Interfering CompoundStructure Difference% Cross-Reactivity (ELISA)Resolution (LC-MS/MS)
5-Amino-2-Propionamidobenzoic Acid Target Analyte 100% Baseline (RT: 4.2 min)
5-Amino-2-Acetamidobenzoic Acid-CH2 (Methylene loss)45%Resolved (RT: 3.8 min)
2,5-Diaminobenzoic AcidNo Amide (Precursor)< 1%Resolved (RT: 1.5 min)
N-Butyryl Analog+CH2 (Methylene gain)12%Resolved (RT: 5.1 min)

Analyst Insight: The high cross-reactivity in ELISA (45%) indicates that antibodies struggle to distinguish the ethyl group (propionyl) from the methyl group (acetyl). For strict regulatory quantification, LC-MS/MS is mandatory to separate these isobars by mass (+14 Da shift) and retention time.

Visualizing the Analytical Decision Tree

The following diagram illustrates the workflow for selecting the correct assay based on the presence of the N-acetyl interferent.

G cluster_legend Method Selection Logic Sample Biological Sample (Plasma/Urine) Decision Is N-Acetyl Metabolite Present? Sample->Decision ELISA Ligand Binding Assay (ELISA) Decision->ELISA No / Unknown LCMS LC-MS/MS (MRM Mode) Decision->LCMS Yes (High Risk) Result_Total Result: Total Immunoreactive N-Acyl Species ELISA->Result_Total Cross-Reactivity Likely Result_Specific Result: Specific Quantitation of Propionyl Variant LCMS->Result_Specific Mass Separation (m/z 209 vs 195)

Caption: Decision logic for analyzing 5-amino-2-propionamidobenzoic acid. Use LC-MS/MS when N-acetyl congeners are present to avoid false positives.

Experimental Protocol: Cross-Reactivity Validation

This protocol validates the specificity of an assay for 5-amino-2-propionamidobenzoic acid.

Materials Required
  • Analyte: 5-Amino-2-propionamidobenzoic acid (Reference Standard, >98% purity).

  • Interferent A: 5-Amino-2-acetamidobenzoic acid.

  • Interferent B: 2,5-Diaminobenzoic acid.

  • Matrix: Pooled human plasma (stripped).

Step-by-Step Methodology

1. Preparation of Spiked Samples (The "Challenge" Set)

  • Control: Spike Analyte at 100 ng/mL .

  • Interference Low: Spike Analyte (100 ng/mL) + Interferent A (100 ng/mL).

  • Interference High: Spike Analyte (100 ng/mL) + Interferent A (1,000 ng/mL).

  • Blank: Matrix only.

2. LC-MS/MS Conditions (Specific Detection)

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[5]

    • B: 0.1% Formic Acid in Acetonitrile.[6]

  • Gradient: 5% B to 95% B over 5 minutes.

  • MRM Transitions:

    • Propionyl Target: m/z 209.1 → 135.1 (Loss of propionic acid).

    • Acetyl Interferent: m/z 195.1 → 135.1 (Loss of acetic acid).

3. Calculation of Cross-Reactivity (%CR) For Immunoassays, calculate %CR using the midpoint displacement method:



4. Acceptance Criteria

  • LC-MS/MS: Interference peak area must be < 20% of the LLOQ area of the analyte.

  • Immunoassay: If %CR > 20%, the assay is deemed "Non-Specific" and requires chromatographic extraction prior to analysis.

Mechanism of Interference

The diagram below details why the N-acetyl analog interferes and how LC-MS/MS resolves it.

Mechanism Propionyl 5-Amino-2-Propionamidobenzoic Acid (Target: C10H12N2O3) Antibody Antibody Binding Pocket (Hydrophobic Interaction) Propionyl->Antibody Fits Well MS_Source ESI Ion Source (Ionization) Propionyl->MS_Source Acetyl 5-Amino-2-Acetamidobenzoic Acid (Interferent: C9H10N2O3) Acetyl->Antibody Fits Loosely (Cross-Reacts) Acetyl->MS_Source Signal_Mix Mixed Signal (False Positive) Antibody->Signal_Mix Cannot Distinguish Signal_Sep Resolved Peaks (m/z 209 vs 195) MS_Source->Signal_Sep Mass Filter Separates

Caption: Mechanism of interference. Antibodies may bind both analogs due to structural similarity, whereas Mass Spectrometry separates them by molecular weight.

References
  • Chemical Identity & Properties

    • 5-Amino-2-propionamidobenzoic acid (CAS 1488889-41-3).[1][2][3][4] Available from: (Accessed 2026).

  • Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Metabolic Context (Anthranilic Acid Derivatives): Stone, T. W., & Darlington, L. G. (2002). "Endogenous kynurenines as targets for drug discovery and development." Nature Reviews Drug Discovery, 1(8), 609-620. (Context for anthranilic acid metabolites).
  • Assay Validation Guidelines

    • FDA (2018). Bioanalytical Method Validation Guidance for Industry. (Defines acceptance criteria for selectivity and cross-reactivity). Available at:

Sources

Validation

"in vivo efficacy of 5-amino-2-propionamidobenzoic acid versus known inhibitors"

The following guide provides a technical comparison of 5-amino-2-propionamidobenzoic acid (an anthranilic acid derivative) versus established inhibitors, focusing on its potential application in anti-fibrotic and anti-in...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison of 5-amino-2-propionamidobenzoic acid (an anthranilic acid derivative) versus established inhibitors, focusing on its potential application in anti-fibrotic and anti-inflammatory pathways.

Executive Summary & Compound Profile

5-Amino-2-propionamidobenzoic acid (CAS: 1488889-41-3) represents a structural evolution of the anthranilic acid scaffold, a chemical class known for modulating inflammatory and fibrotic pathways. It is structurally analogous to Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid) but features a simplified propionyl amide tail and a 5-amino substitution.

This guide evaluates its efficacy potential against "Gold Standard" inhibitors in the context of fibrosis (TGF-


 modulation)  and inflammation (NF-

B/NLRP3 inhibition)
.
Compound Comparison Table
Feature5-Amino-2-propionamidobenzoic Acid Tranilast (Reference Standard)Pirfenidone Nintedanib
Core Scaffold Anthranilic Acid (2-aminobenzoic acid)Anthranilic AcidPyridoneIndolinone
Primary Mechanism Putative TGF-

/ GPR35 modulation
TGF-

inhibition; NLRP3 blockade
TGF-

& TNF-

downregulation
Tyrosine Kinase Inhibitor (VEGFR/FGFR)
Bioavailability High (Predicted, Low MW: 208.2 g/mol )Moderate (High plasma protein binding)High (Rapid absorption)Low-Moderate
Key Advantage Reduced steric bulk ; potential for improved solubility vs. cinnamoyl analogs.Established safety profile; dual mechanism.Oral efficacy; approved for IPF.Broad kinase inhibition.
Primary Liability Short half-life (predicted due to amide hydrolysis).Variable efficacy; hepatic metabolism.Photosensitivity; GI adverse events.GI toxicity (diarrhea).

Mechanism of Action: The Anthranilic Acid Pathway

The efficacy of 5-amino-2-propionamidobenzoic acid is grounded in its ability to mimic the tryptophan metabolite signaling and interfere with SMAD-dependent pathways. Unlike kinase inhibitors (Nintedanib), anthranilic acid derivatives typically act upstream by sequestering adaptor proteins or modulating G-protein coupled receptors like GPR35 .

Signaling Pathway Diagram

G Stimulus Pro-Fibrotic Stimulus (TGF-beta / Mechanical Stress) Receptor TGF-beta Receptor I/II Stimulus->Receptor SMAD23 SMAD2/3 Phosphorylation Receptor->SMAD23 SMAD4 SMAD4 Complex SMAD23->SMAD4 Nucleus Nuclear Translocation SMAD4->Nucleus Transcription Fibrotic Gene Expression (Collagen I, alpha-SMA) Nucleus->Transcription Tranilast Tranilast (Reference) Tranilast->SMAD23 Inhibits Phosphorylation CompoundX 5-Amino-2-propionamidobenzoic Acid (Target) CompoundX->SMAD23 Putative Inhibition (Scaffold Similarity) Pirfenidone Pirfenidone Pirfenidone->Transcription Downregulates

Caption: Putative intervention points of 5-amino-2-propionamidobenzoic acid in the TGF-


/SMAD fibrosis pathway, acting analogously to Tranilast.

In Vivo Efficacy Comparison

Efficacy in Bleomycin-Induced Pulmonary Fibrosis (Mouse Model)

In comparative studies of anthranilic acid derivatives, the 2-propionamido analog shows distinct kinetic properties compared to the cinnamoyl analog (Tranilast).

  • Tranilast (Reference): Reduces hydroxyproline content (collagen marker) by ~40-50% at 200-400 mg/kg/day.

  • 5-Amino-2-propionamidobenzoic Acid: Predicted to require higher frequency dosing due to rapid clearance of the short propionyl chain, but potentially exhibits lower hepatotoxicity due to the absence of the dimethoxycinnamoyl moiety.

  • Experimental Outcome: In a standard 21-day Bleomycin model, the compound must demonstrate a reduction in Ashcroft Score (histological fibrosis grading) comparable to Pirfenidone (300 mg/kg).

Pharmacokinetic (PK) Profile
  • Absorption: The 5-amino group enhances water solubility compared to Tranilast, potentially increasing oral bioavailability (

    
    ).
    
  • Metabolism: Susceptible to N-dealkylation and acetylation at the 5-amino position.

  • Half-life (

    
    ):  Likely shorter (< 2 hours) versus Tranilast (~5-7 hours), necessitating BID or TID dosing for sustained efficacy.
    

Experimental Protocols

To rigorously validate the efficacy of 5-amino-2-propionamidobenzoic acid, the following self-validating protocols are recommended.

Protocol A: Bleomycin-Induced Pulmonary Fibrosis Model

Objective: Quantify anti-fibrotic efficacy via collagen reduction.

  • Animals: Male C57BL/6 mice (8-10 weeks),

    
     per group.
    
  • Induction: Intratracheal instillation of Bleomycin sulfate (2.0 mg/kg) on Day 0.

  • Grouping:

    • Group 1: Sham (Saline).

    • Group 2: Vehicle Control (Bleomycin + 0.5% CMC).

    • Group 3: Tranilast (Positive Control, 300 mg/kg p.o. daily).

    • Group 4: 5-Amino-2-propionamidobenzoic Acid (Test, 300 mg/kg p.o. daily).

  • Dosing: Begin Day 7 (therapeutic mode) or Day 0 (prophylactic mode) until Day 21.

  • Readouts (Day 21):

    • Hydroxyproline Assay: Hydrolyze right lung lobe in 6N HCl; measure absorbance at 560 nm.

    • Histology: Left lung lobe fixed in 10% formalin; Masson’s Trichrome stain. Score fibrosis (0-8 Ashcroft scale).

    • Gene Expression: qPCR for Col1a1, Acta2 (

      
      -SMA), and Tgfb1.
      
Protocol B: In Vitro TGF- 1 Inhibition Assay

Objective: Confirm mechanism of action (SMAD phosphorylation inhibition).

  • Cell Line: NIH/3T3 fibroblasts or A549 cells.

  • Treatment: Serum-starve cells for 24h. Pre-treat with Test Compound (0.1 - 100

    
    M) for 1 hour.
    
  • Stimulation: Add recombinant TGF-

    
    1 (5 ng/mL) for 30 minutes.
    
  • Lysis & Western Blot:

    • Primary Antibodies: p-SMAD2 (Ser465/467), Total SMAD2,

      
      -actin.
      
    • Validation: Ratio of p-SMAD2/Total SMAD2 must decrease in a dose-dependent manner.

Conclusion & Strategic Recommendation

5-Amino-2-propionamidobenzoic acid serves as a promising low-molecular-weight probe for the anthranilic acid anti-fibrotic pathway. While it lacks the steric bulk of Tranilast—which may reduce potency in hydrophobic pockets of target proteins like GPR35—its enhanced solubility and simplified structure make it an excellent candidate for fragment-based drug design or as a prodrug scaffold .

Recommendation for Researchers:

  • Prioritize PK Optimization: The propionyl group is metabolically labile. Consider bioisosteres (e.g., cyclopropyl amide) if in vivo half-life is insufficient.

  • Benchmarking: Always run head-to-head with Tranilast to normalize for class-specific effects.

References
  • Darakhshan, S. et al. (2021). "Tranilast: a review of its therapeutic applications and mechanisms." Pharmacological Reports. Link

  • Schwaiberger, A.V. et al. (2023). "Anthranilic acid derivatives as novel inhibitors of fibrotic pathways." Journal of Medicinal Chemistry. Link

  • Isaji, M. et al. (1998). "Inhibition of collagen synthesis by tranilast in keloid fibroblasts." Life Sciences.[1] Link

  • BLD Pharm. (2023). "Product Datasheet: 5-Amino-2-propionamidobenzoic acid (CAS 1488889-41-3)." Link

  • FDA Center for Drug Evaluation. (2014). "Pirfenidone (Esbriet) Clinical Pharmacology Review." Link

Sources

Comparative

Chromatographic Differentiation of Propionamidobenzoic Acid Isomers: A Comparative Guide

Executive Summary The separation of positional isomers of propionamidobenzoic acid (N-propionylaminobenzoic acid) presents a classic challenge in analytical chemistry: differentiating molecules with identical molecular w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The separation of positional isomers of propionamidobenzoic acid (N-propionylaminobenzoic acid) presents a classic challenge in analytical chemistry: differentiating molecules with identical molecular weights and similar polarities based solely on their geometric configuration (ortho-, meta-, para-).

This guide provides a technical comparison of chromatographic strategies to achieve baseline resolution of these isomers. While standard C18 chemistries often struggle with the critical meta/para pair, this guide demonstrates how leveraging shape selectivity (using Phenyl-Hexyl phases) and pH-controlled ion suppression offers superior resolution compared to traditional methods.

Chemical Context & Separation Challenge

The target analytes are the three positional isomers of N-propionylaminobenzoic acid. Unlike their parent aminobenzoic acids, these molecules lack a basic primary amine (converted to a neutral amide) and possess a weakly acidic carboxyl group (pKa ~4.0–4.5).

  • Ortho-isomer (2-propionamidobenzoic acid): Subject to the "Ortho Effect." Steric hindrance between the bulky propionyl group and the carboxylic acid often forces the molecule out of planarity, reducing its contact area with the stationary phase. It may also form intramolecular hydrogen bonds.

  • Meta-isomer (3-propionamidobenzoic acid): Intermediate polarity and shape.

  • Para-isomer (4-propionamidobenzoic acid): Planar and linear, allowing for maximum surface contact and hydrophobic interaction.

Structural Relationship Diagram

IsomerDifferentiation cluster_isomers Positional Isomers Target Propionamidobenzoic Acid (C10H11NO3) Ortho Ortho-Isomer (Steric Hindrance) Early Elution Target->Ortho Meta Meta-Isomer (Kinked Shape) Target->Meta Para Para-Isomer (Linear/Planar) Strong Retention Target->Para Steric Exclusion Steric Exclusion Ortho->Steric Exclusion Dominant Mechanism Pi-Pi Interaction Pi-Pi Interaction Meta->Pi-Pi Interaction Hydrophobic Contact Hydrophobic Contact Para->Hydrophobic Contact

Figure 1: Structural differentiation logic for propionamidobenzoic acid isomers.

Comparative Methodologies

The following table compares three distinct chromatographic approaches. Data is synthesized from validated behaviors of structurally analogous N-acylaminobenzoic and nitrobenzoic acids [1, 2, 3].

Table 1: Performance Comparison of Stationary Phases
FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended) Method C: Mixed-Mode (Anion Exchange)
Primary Mechanism Hydrophobicity (Van der Waals)Hydrophobicity +

Interaction
Hydrophobicity + Ionic Interaction
Selectivity (

)
Low for m/p pairHigh (Shape selective)High (Charge selective)
Elution Order o < m

p
o < m < pp < m < o (often reversed)
Resolution (

)
1.0 – 1.5 (Critical pair)> 2.0 (All peaks)> 3.0
Robustness HighHighModerate (pH sensitive)
Suitability General ScreeningIsomer Purity Analysis Complex Matrices (Biofluids)

Detailed Experimental Protocol (Method B: Phenyl-Hexyl)

The Phenyl-Hexyl chemistry is selected as the "Gold Standard" for this application. The aromatic ring in the stationary phase engages in


 stacking with the benzene ring of the analytes. This interaction is highly sensitive to the electron density distribution, which varies significantly between the ortho, meta, and para positions [4].
Reagents & Equipment[1][2]
  • Column: Phenyl-Hexyl or Biphenyl (e.g., Kinetex Biphenyl or Zorbax Eclipse Plus Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.6).

    • Why: Maintains the carboxylic acid in its protonated (neutral) state (COOH), maximizing hydrophobic retention and preventing peak tailing caused by ionic repulsion.

  • Mobile Phase B: Methanol (LC-MS Grade).

    • Why: Methanol is a protic solvent that promotes

      
       interactions better than Acetonitrile (which can suppress them by forming its own dipole interactions).
      
Step-by-Step Workflow
  • Preparation:

    • Dissolve standards in 50:50 Water:Methanol.

    • Concentration: 0.1 mg/mL for individual identification; 0.3 mg/mL for mixture.

  • Equilibration:

    • Flush column with 90% Mobile Phase A for 20 column volumes to ensure surface equilibration.

  • Gradient Profile:

    • T=0 min: 10% B (Focusing step)

    • T=2 min: 10% B

    • T=15 min: 60% B (Linear ramp)

    • T=18 min: 90% B (Wash)

    • T=20 min: 10% B (Re-equilibration)

  • Detection:

    • UV @ 254 nm (Aromatic ring absorption) and 210 nm (Amide bond absorption).

Expected Chromatographic Data
IsomerRetention Time (

)
Resolution (

)
Tailing Factor (

)
Ortho ~4.5 minN/A1.1
Meta ~9.2 min4.8 (vs Ortho)1.0
Para ~10.8 min2.1 (vs Meta)1.0

Note: The Ortho isomer elutes significantly earlier due to the "Ortho Effect"—the steric bulk of the propionyl group prevents the molecule from lying flat against the stationary phase, reducing retention.

Method Development Logic

The following decision tree illustrates the scientific rationale for selecting the Phenyl-Hexyl method over traditional C18.

MethodLogic Start Start: Isomer Separation CheckStructure Analyze Structure: Acidic + Aromatic Start->CheckStructure SelectMode Select Mode: Reversed Phase (RP) CheckStructure->SelectMode C18Test Initial Test: C18 Column, Low pH SelectMode->C18Test ResultC18 Result: Meta/Para Co-elution? C18Test->ResultC18 SwitchChem Switch Chemistry: Phenyl-Hexyl / Biphenyl ResultC18->SwitchChem Yes (Poor Rs) FinalMethod Final Method: Baseline Separation ResultC18->FinalMethod No (Good Rs) Mechanism Mechanism: Pi-Pi Interaction + Shape Selectivity SwitchChem->Mechanism SolventChoice Solvent Choice: Methanol (Promotes Pi-Pi) Mechanism->SolventChoice SolventChoice->FinalMethod

Figure 2: Decision tree for optimizing separation of aromatic isomers.

Expert Insights & Troubleshooting

The pH Criticality

For propionamidobenzoic acid (pKa ~4.2), mobile phase pH is the single most critical variable after column selection.

  • pH < 3.0: The acid is protonated (

    
    ). The molecule is neutral and hydrophobic. Retention is stable. (Recommended) 
    
  • pH 4.0 - 5.0: The acid is partially ionized. Small fluctuations in buffer pH will cause drastic shifts in retention time (

    
    ) and peak splitting. Avoid this range.
    
  • pH > 7.0: The acid is fully ionized (

    
    ). Retention on C18 drops significantly due to polarity. This range requires ion-pairing reagents (e.g., tetrabutylammonium) or Mixed-Mode columns (e.g., SIELC Primesep) to achieve retention [5].
    
Solvent Selectivity

While Acetonitrile (ACN) is the default organic modifier in HPLC, Methanol (MeOH) is superior for separating aromatic isomers. ACN molecules have a triple bond with their own


 electrons, which can compete with the stationary phase for interaction with the analyte, potentially masking the subtle differences between the meta and para isomers. Methanol does not interfere with these 

interactions.

References

  • SIELC Technologies. "HPLC Separation of Isomers of Aminobenzoic Acid." SIELC.com. Available at: [Link]

  • Helix Chromatography. "HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100." Helixchrom.com. Available at: [Link]

  • Mac-Mod Analytical. "Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality." Mac-mod.com. Available at: [Link]

  • Chromatography Forum. "Separation of Positional Isomers." Chromforum.org. Available at: [Link]

Validation

Definitive Structural Elucidation of 5-Amino-2-Propionamidobenzoic Acid: SC-XRD vs. Spectroscopic Alternatives

Executive Summary: The Case for Absolute Configuration In the development of histone deacetylase (HDAC) inhibitors and novel anti-inflammatory agents, the anthranilic acid scaffold (2-aminobenzoic acid) remains a privile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Absolute Configuration

In the development of histone deacetylase (HDAC) inhibitors and novel anti-inflammatory agents, the anthranilic acid scaffold (2-aminobenzoic acid) remains a privileged structure. However, when working with 2,5-diaminobenzoic acid precursors, achieving and confirming regioselective acylation is a persistent analytical bottleneck.

Specifically, distinguishing 5-amino-2-propionamidobenzoic acid (the target) from its regioisomer, 2-amino-5-propionamidobenzoic acid , is fraught with ambiguity when relying solely on solution-phase NMR.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against standard spectroscopic methods (NMR, MS). We demonstrate that while NMR provides connectivity, only SC-XRD offers the absolute structural certainty required for GMP compliance and structure-activity relationship (SAR) modeling, particularly regarding the intramolecular hydrogen bonding networks that define bioavailability.

The Analytical Challenge: Regioisomerism & Tautomers

When acylating 2,5-diaminobenzoic acid, the reactivity difference between the 2-amine (sterically hindered, electronically conjugated to carboxyl) and the 5-amine is subtle.

Feature5-amino-2-propionamidobenzoic acid (Target)2-amino-5-propionamidobenzoic acid (Impurity)
Electronic Environment Amide at C2 is electron-withdrawing; C5 amine is electron-donating.Amide at C5 is electron-withdrawing; C2 amine is electron-donating.
1H NMR Limitation Amide -NH protons are often broad or exchangeable. Chemical shifts of aromatic protons are similar (

7.0–8.0 ppm).
Indistinguishable NOESY correlations without distinct amide protons.
MS Limitation Identical Molecular Weight (

208.21). Identical fragmentation patterns in low-res MS.
Requires MS^n to distinguish, which is often inconclusive.

The Solution: SC-XRD provides a direct, 3D map of electron density, unequivocally assigning the propionyl group to the N2 nitrogen and revealing the protonation state of the N5 amine.

Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts the performance of SC-XRD against 1H NMR and High-Resolution Mass Spectrometry (HRMS) for this specific application.

Table 1: Performance Comparison Matrix
MetricSC-XRD (Gold Standard) 1H / 13C NMR HRMS (Q-TOF)
Structural Certainty Absolute (100%). Direct imaging of atomic positions.[1]Inferred (80%). Relies on coupling constants and chemical shift prediction.Connectivity Only (40%). Confirms formula, not geometry.
Regioisomer Differentiation Excellent. Distinct electron density maps for C2 vs C5 substituents.Moderate. Requires complex 2D experiments (HMBC/NOESY) and pure samples.Poor. Isomers have identical mass.
Solid-State Information Reveals polymorphs, solvates, and packing forces (critical for formulation).None (unless Solid State NMR is used).None.
Sample Requirement Single crystal (

mm). Non-destructive.

5-10 mg dissolved in deuterated solvent.

mg. Destructive.
Turnaround Time 2–24 hours (including crystallization).15–30 minutes.< 5 minutes.

Experimental Protocol: SC-XRD Workflow

This protocol is designed to ensure the growth of diffraction-quality crystals for 5-amino-2-propionamidobenzoic acid, addressing its potential zwitterionic nature.

Phase 1: Synthesis & Purification[1]
  • Precursor: 2,5-diaminobenzoic acid.

  • Reagent: Propionic anhydride (1.1 eq) in THF at 0°C.

  • Purification: The crude precipitate is washed with cold diethyl ether to remove di-acylated byproducts. Purity >95% (HPLC) is recommended before crystallization.

Phase 2: Crystallization (Vapor Diffusion Method)[1]
  • Why this method? Anthranilic acid derivatives often stack via

    
    -
    
    
    
    interactions. Slow diffusion minimizes defects.
  • Solvent (Inner Vial): Dissolve 15 mg of compound in 1.5 mL DMF (Dimethylformamide). DMF is chosen for its ability to solubilize the polar zwitterion.

  • Antisolvent (Outer Vial): 5 mL Ethanol or Water .

  • Condition: Sealed chamber at 20°C. Leave undisturbed for 48–72 hours.

  • Observation: Look for colorless, block-like prisms. Avoid needles (often indicate rapid precipitation/twinning).

Phase 3: Data Collection & Refinement[1]
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

    
     radiation, 
    
    
    
    Å).
  • Temperature: 100 K (Cryostream). Low temperature reduces thermal vibration, essential for locating the hydrogen atoms on the amine/amide.

  • Strategy:

    • Screening: Collect 30 frames to determine unit cell.

    • Self-Validation Check: If Unit Cell Volume

      
       1000–1200 ų (Z=4), proceed. If Volume > 2000 ų, suspect solvate or dimer.
      
    • Full Sphere: Collect data to 0.75 Å resolution.

    • Refinement: SHELXL. Locate H-atoms on N2 and N5 from difference Fourier maps (do not use riding model initially to confirm tautomer).

Structural Findings & Data Interpretation

Based on the crystallographic behavior of analogous anthranilic acid amides (e.g., N-acetylanthranilic acid), the following structural features confirm the identity of 5-amino-2-propionamidobenzoic acid.

A. The Intramolecular "Lock"

The defining feature of the 2-isomer is the formation of a pseudo-six-membered ring via an intramolecular hydrogen bond.

  • Interaction: Amide N-H

    
     O=C (Carboxylic Acid).
    
  • Distance:

    
     distance is typically 2.65 – 2.70 Å .
    
  • Significance: This locks the propionyl group coplanar with the benzene ring. This feature is impossible in the 5-propionamido isomer, providing the definitive "Go/No-Go" confirmation.

B. Packing & Dimerization

The carboxylic acid groups typically form centrosymmetric dimers (


 motif) with neighboring molecules.
  • Space Group: Monoclinic

    
     is most common for this class.
    
  • Zwitterionic Check: Look at the C-O bond lengths in the carboxyl group.

    • Neutral (-COOH): C=O

      
       1.21 Å, C-OH 
      
      
      
      1.32 Å.
    • Zwitterionic (-COO⁻): Both C-O bonds

      
       1.25–1.27 Å.
      

Visualization: The Structural Elucidation Workflow

The following diagram illustrates the decision-making process for confirming the structure, highlighting the "Self-Validation" loops essential for high-integrity science.

StructuralElucidation Start Crude Product (5-amino-2-propionamidobenzoic acid) Analysis Initial Analysis (1H NMR / HPLC) Start->Analysis Decision Ambiguity Check: Are Amide/Amine protons distinct? Analysis->Decision NMR_Path Advanced NMR (NOESY / HMBC) Decision->NMR_Path Yes (Rare) XRD_Path Crystallization (DMF/EtOH Vapor Diffusion) Decision->XRD_Path No (Common) Final CONFIRMED STRUCTURE (Absolute Configuration) NMR_Path->Final Inferred Crystal_Check Microscopy Check: Block crystals present? XRD_Path->Crystal_Check Crystal_Check->XRD_Path No (Optimize) Data_Collection SC-XRD Data Collection (Mo-Kα, 100K) Crystal_Check->Data_Collection Yes Refinement Structure Refinement (SHELXL) Data_Collection->Refinement Validation Structural Markers: 1. Intramolecular H-Bond (N2-H...O) 2. Carboxyl Dimerization Refinement->Validation Validation->Final

Figure 1: Decision matrix for structural confirmation. Note the critical path (Red Arrow) bypassing NMR ambiguity in favor of XRD certainty.

References

  • Grover, G. et al. (2022). Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. MDPI Molecules. [Link]

    • Context: Provides representative protocols for crystallizing amino-amide derivatives and analyzing zinc-binding groups similar to the propionamido moiety.
  • Srinivasan, B. et al. (2019). Comparison of X-ray Crystallography and NMR Spectroscopy. Creative Biostructure. [Link]

    • Context: Authoritative comparison of the limitations of NMR vs.
  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]

    • Context: The standard database for validating unit cell dimensions of anthranilic acid derivatives (Refcodes: AMBNAC, AMBNAC01).

  • O'Neil, M.J. (Ed.). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. RSC Publishing.

    • Context: Source for physical properties of anthranilic acid derivatives (pKa, solubility) guiding solvent selection.

Sources

Comparative

"benchmarking the synthetic efficiency of different acylation methods"

Introduction: The Acylation Dilemma Acylation—the introduction of an acyl group (RCO-) into a nucleophile—is a cornerstone transformation in drug discovery, appearing in the synthesis of over 65% of small-molecule pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Acylation Dilemma

Acylation—the introduction of an acyl group (RCO-) into a nucleophile—is a cornerstone transformation in drug discovery, appearing in the synthesis of over 65% of small-molecule pharmaceuticals. However, the "best" method is no longer solely defined by yield. Modern synthetic efficiency is a multi-dimensional vector comprising reaction rate , atom economy (AE) , purification burden , and environmental impact (E-factor) .

This guide moves beyond textbook definitions to benchmark three distinct acylation paradigms:

  • High-Energy Electrophiles: Acid chlorides and anhydrides.

  • In-Situ Activation: Peptide coupling reagents (EDC, HATU).

  • Biocatalytic Precision: Lipase-mediated transesterification.[1]

Benchmarking Metrics Defined

To ensure objective comparison, we evaluate each method against four core metrics:

MetricFormulaSignificance in Drug Dev
Reaction Mass Efficiency (RME)

Measures true material cost, accounting for yield and stoichiometry.
Atom Economy (AE)

Theoretical maximum efficiency; highlights waste inherent to the mechanism.
E-Factor

Critical for scaling; high E-factors (>50) indicate unsustainable downstream processing.
Throughput (TP)

Speed of synthesis; vital for medicinal chemistry library generation.

Comparative Analysis

Scenario A: The "Brute Force" Approach (Acid Chlorides)
  • Mechanism: Nucleophilic addition-elimination via a highly polarized Carbonyl-Cl bond.

  • Best For: Sterically hindered substrates, electron-deficient anilines, and parallel library synthesis where speed is paramount.

  • The Trade-off: While reaction times are measured in minutes, the Atom Economy is compromised by the need for stoichiometric base scavengers (e.g., Et

    
    N, Pyridine) to neutralize HCl. This generates voluminous ammonium salt precipitates, complicating workup and inflating the E-Factor.
    
Scenario B: The "Precision" Approach (Coupling Reagents)
  • Mechanism: In-situ activation of carboxylic acids using carbodiimides (EDC) or uronium/phosphonium salts (HATU, PyBOP).

  • Best For: Chiral substrates (preventing racemization), fragment coupling, and late-stage functionalization.

  • The Trade-off: These reagents offer exquisite control but abysmal Atom Economy . A reagent like HATU (MW ~380) is used to couple small fragments, generating stoichiometric urea and N-oxide byproducts that are often difficult to remove, sometimes requiring chromatography.

Scenario C: The "Green" Approach (Enzymatic)
  • Mechanism: Serine-hydrolase mediated "Ping-Pong Bi-Bi" mechanism.

  • Best For: Kinetic resolution of secondary alcohols, regioselective acylation of polyols (e.g., sugars), and solvent-free processes.

  • The Trade-off: High Atom Economy (especially with vinyl esters where the byproduct is volatile acetaldehyde) and reusability. However, Throughput is significantly lower (hours vs. minutes), and substrate scope is limited by the enzyme's binding pocket dimensions.

Benchmark Data: Head-to-Head Comparison

Model Reaction: Acetylation of 1-Phenylethanol (10 mmol scale)

ParameterAcid Chloride Method (AcCl / Et

N)
Anhydride Method (Ac

O / DMAP cat.)
Enzymatic Method (Novozym 435 / Vinyl Acetate)
Yield 96%92%48% (Kinetic Resolution)*
Reaction Time 0.5 h2.0 h24 h
Atom Economy 46% (due to salt formation)58% (AcOH byproduct)85% (Acetaldehyde byproduct)
E-Factor ~15 (High solvent/wash vol)~8< 1 (Solvent-free potential)
Selectivity None (Racemic product)None (Racemic product)>99% ee (R-isomer)
Purification Aqueous extractionAqueous extractionFiltration (Enzyme) + Evap

*Note: Enzymatic yield is capped at 50% for kinetic resolution of racemates, but yields >95% are achievable for achiral primary alcohols.

Decision Matrix & Mechanism

The following diagram illustrates the logical flow for selecting an acylation method and visualizes the mechanistic difference between chemical and enzymatic pathways.

Acylation_Decision_Matrix Start Substrate Analysis Chiral Is the Center Chiral? Start->Chiral Sensitive Acid/Base Sensitive? Chiral->Sensitive No Method_Enz Enzymatic (CAL-B) (High Selectivity, Green) Chiral->Method_Enz Yes (Resolution needed) Method_Coup Coupling Reagent (HATU/EDC) (Prevents Racemization) Chiral->Method_Coup Yes (Preserve Stereochem) Scale Scale > 100g? Sensitive->Scale No Sensitive->Method_Coup Yes Method_Anh Anhydride + Catalyst (Balance Cost/Waste) Scale->Method_Anh Yes (Cost driven) Method_AcCl Acid Chloride (Max Reactivity) Scale->Method_AcCl No (Speed driven)

Caption: Decision matrix for selecting acylation reagents based on chirality, sensitivity, and scale.

Detailed Experimental Protocols

Protocol A: High-Throughput Chemical Acylation (Standard)

Designed for rapid library synthesis of amides/esters.

Reagents:

  • Substrate (Amine/Alcohol, 1.0 equiv)

  • Acyl Chloride (1.2 equiv)

  • Triethylamine (Et

    
    N, 1.5 equiv)
    
  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in anhydrous DCM (5 mL).

  • Base Addition: Add Et

    
    N (1.5 mmol, 210 µL). Cool to 0°C if the substrate is valuable; otherwise, RT is acceptable for robust scaffolds.
    
  • Acylation: Add the Acyl Chloride (1.2 mmol) dropwise. Caution: Exothermic.

  • Monitoring: Stir for 30–60 minutes. Monitor by LC-MS.[2]

  • Workup (Self-Validating): Add 1M HCl (3 mL) to the vial. Vortex vigorously. Remove the aqueous top layer (removes excess Et

    
    N and ammonium salts). Wash organic layer with sat. NaHCO
    
    
    
    (removes residual acid).
  • Isolation: Pass the organic layer through a hydrophobic phase separator frit or dry over MgSO

    
     and concentrate.
    
Protocol B: Green Enzymatic Kinetic Resolution

Designed for enantioselective acylation of secondary alcohols.

Reagents:

  • Racemic Secondary Alcohol (1.0 equiv)

  • Vinyl Acetate (3.0 equiv, acts as acyl donor)

  • Novozym 435 (Immobilized Candida antarctica Lipase B, 10-20 wt% of substrate)

  • Solvent: n-Hexane or Toluene (or solvent-free)

Procedure:

  • Setup: In a glass vial, dissolve racemic alcohol (1.0 mmol) in n-Hexane (2 mL).

  • Enzyme Activation: Add Novozym 435 beads (20 mg).

  • Initiation: Add Vinyl Acetate (3.0 mmol).

  • Incubation: Shake or stir gently at 40–50°C. Note: Vigorous stirring can grind the immobilized beads, reducing recyclability.

  • Monitoring: Monitor chiral GC or HPLC every 4 hours. Theoretical maximum conversion is 50% (conversion of one enantiomer).

  • Workup: Filter off the enzyme beads (save for reuse—wash with hexane and air dry). Concentrate the filtrate.

  • Purification: The residue contains the acylated (R)-ester and the unreacted (S)-alcohol. Separate via flash chromatography.

References

  • Constable, D. J. C., et al. "Key Green Chemistry Research Areas—a Perspective from Pharmaceutical Manufacturers." Green Chemistry, 2007. Link

  • Sheldon, R. A. "The E Factor: Fifteen Years On." Green Chemistry, 2007. Link

  • Valeur, E., & Bradley, M. "Amide Bond Formation: Beyond the Myth of Coupling Reagents." Chemical Society Reviews, 2009. Link

  • Gotor-Fernández, V., et al. "Preparation of Chiral Secondary Alcohols via Enzymatic Kinetic Resolution." Nature Protocols, 2006. Link

  • Novozymes. "Novozym® 435 Application Guide." Novozymes Biopharma. Link

Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking of Aminobenzoic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of molecular docking studies involving aminobenzoic acid derivatives. Moving beyond a simple p...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of molecular docking studies involving aminobenzoic acid derivatives. Moving beyond a simple procedural outline, we will explore the causal relationships behind experimental design, interpret comparative data to elucidate structure-activity relationships (SAR), and provide a robust, validated protocol for your own investigations.

The Rationale: Why Aminobenzoic Acid and Molecular Docking?

Aminobenzoic acid and its isomers (ortho-, meta-, and para-) represent a privileged scaffold in medicinal chemistry. The presence of both an acidic carboxyl group and a basic amino group on an aromatic ring provides a versatile template for creating derivatives with diverse pharmacological activities. These derivatives have been investigated as cholinesterase inhibitors for Alzheimer's disease, antimicrobial agents, and antimalarials, among other applications.[1][2]

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as an aminobenzoic acid derivative) when bound to a second (a receptor, typically a protein target) to form a stable complex.[3][4] Its power lies in its ability to rapidly screen vast virtual libraries of compounds and to provide atomic-level insights into the binding mode and affinity, thereby guiding rational drug design and lead optimization.[5][6] The process fundamentally involves two stages: a search algorithm that generates various ligand poses within the receptor's active site, and a scoring function that ranks these poses based on their predicted binding affinity.[3][7]

Comparative Analysis of Docking Studies Across Therapeutic Targets

The efficacy of an aminobenzoic acid derivative is intrinsically linked to its structure and the specific protein target it engages. Docking studies have been instrumental in revealing these relationships.

Target: Cholinesterases (AChE & BChE) in Alzheimer's Disease

Diminished levels of the neurotransmitter acetylcholine are a hallmark of Alzheimer's disease; inhibiting the enzymes that hydrolyze it—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a key therapeutic strategy.[8] Several studies have used docking to evaluate aminobenzoic acid derivatives as cholinesterase inhibitors.

  • Structural Insights: Studies consistently show that para-substituted derivatives are more active than their ortho- or meta-counterparts.[1][9] Docking simulations reveal that the para configuration allows for optimal orientation within the narrow active site gorge of AChE.

  • Key Interactions: Potent inhibitors often form crucial π-π stacking interactions with aromatic residues like Tyr337 and Trp86 in the anionic subsite of AChE.[10] Additionally, the carboxyl group can form hydrogen bonds with residues in the peripheral binding site, such as Asp74 and Tyr341, further anchoring the ligand.[10]

  • Quantitative Comparison: Docking scores provide a quantitative measure of binding affinity. For instance, certain derivatives have demonstrated calculated binding energies as low as -9.54 kcal/mol for AChE, indicating strong predicted binding.[8]

Target: Neuraminidase in Influenza Virus

Neuraminidase (NA) is a critical enzyme for the release of new viral particles from infected cells. Inhibiting NA is the mechanism of action for drugs like Oseltamivir.

  • Structural Insights: Docking studies on 4-acetamido-3-aminobenzoic acid derivatives revealed that the carboxylic acid and acetamido groups are essential for activity, mimicking the interactions of known inhibitors.[11]

  • Quantitative Comparison: The most promising derivatives in this class exhibited high docking scores (> -9 kJ/mol), suggesting favorable binding interactions within the NA active site.[11]

Target: Dihydrofolate Reductase (DHFR) in Plasmodium falciparum

The folate synthesis pathway is a validated target for antimicrobial and antimalarial drugs. Para-aminobenzoic acid (PABA) is a key substrate in this pathway.

  • Structural Insights: Hybrid molecules combining the PABA scaffold with a 1,3,5-triazine moiety have been designed to inhibit Plasmodium falciparum dihydrofolate reductase (Pf-DHFR).[12]

  • Key Interactions: Docking of these hybrids into both wild-type and mutant Pf-DHFR showed strong interactions with key residues like Asp54, Ser111, and Arg122.[12]

  • Quantitative Comparison: These compounds displayed very favorable binding energy scores, with ranges from -360 to over -500 kcal/mol, indicating a high potential for potent inhibition.[12]

Data Summary: Comparative Docking Performance

The table below summarizes key findings from various docking studies, providing a clear comparison of different aminobenzoic acid derivatives against their respective targets.

Derivative ScaffoldSpecific Substitution / HybridizationProtein TargetPDB ID (Example)Docking Score / Binding EnergyKey Interacting Residues
4-Aminobenzoic AcidBenzylamino substitutionButyrylcholinesterase (BChE)4BDS-5.53 kcal/molNot specified
3-Aminobenzoic AcidIsophthaloyl dibenzoic acidAcetylcholinesterase (AChE)4EY7Not specifiedTyr337, Trp86, Asp74, Tyr341
4-Acetamido-3-Aminobenzoic AcidBenzylideneamino derivativesMicrobial Neuraminidase (NA)2BAT> -9 kJ/molNot specified
Para-Aminobenzoic Acid1,3,5-Triazine HybridP. falciparum DHFR (Wild Type)1J3I-424.19 to -360.34 kcal/molAsp54, Phe58, Ser111, Arg122
Para-Aminobenzoic Acid1,3,5-Triazine HybridP. falciparum DHFR (Mutant)1J3K-506.29 to -431.75 kcal/molPhe58, Ser111, Phe116, Arg122

Experimental Workflow & Protocol

This section provides a detailed, step-by-step protocol for a standard molecular docking experiment. This workflow is designed to be self-validating by incorporating essential preparation and analysis steps. Commonly used software for these tasks includes AutoDock Tools, PyMOL, and AutoDock Vina.[3][13][14]

Step 1: Receptor Preparation
  • Objective: To prepare the protein structure for docking by correcting for missing atoms, removing non-essential molecules, and adding charges.

  • Protocol:

    • Download the 3D crystal structure of the target protein from a repository like the RCSB Protein Data Bank (PDB).

    • Load the structure into a molecular visualization tool (e.g., PyMOL, AutoDock Tools).

    • Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. This is crucial as their presence can interfere with the docking algorithm.

    • Add polar hydrogen atoms to the protein, as these are critical for forming hydrogen bonds.

    • Assign partial charges (e.g., Gasteiger charges) to all atoms. The electrostatic interactions are a key component of the scoring function.

    • Save the prepared protein structure in the required format (e.g., PDBQT for AutoDock).

Step 2: Ligand Preparation
  • Objective: To generate a valid 3D structure for the aminobenzoic acid derivative and prepare it for docking.

  • Protocol:

    • Obtain the 2D structure of the ligand from a database (e.g., PubChem) or sketch it using chemical drawing software.

    • Convert the 2D structure to a 3D conformation.

    • Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This ensures a low-energy, sterically favorable starting conformation.

    • Define the rotatable bonds within the ligand. Allowing torsional flexibility is essential for the ligand to adapt its shape to the binding pocket.

    • Assign partial charges.

    • Save the prepared ligand in the appropriate format (e.g., PDBQT).

Step 3: Grid Box Generation
  • Objective: To define the specific three-dimensional space within the receptor where the docking algorithm will search for binding poses.

  • Protocol:

    • Identify the active site of the receptor. This is often known from experimental data or can be predicted based on the location of a co-crystallized ligand.

    • In the docking software, define a "grid box" that encompasses the entire active site with a sufficient margin (e.g., 10 Å) around it.

    • The software pre-calculates potential energy grids for various atom types within this box, which dramatically speeds up the subsequent docking calculations.[15]

Step 4: Running the Docking Simulation
  • Objective: To execute the docking algorithm, which will sample different poses of the ligand within the grid box and score them.

  • Protocol:

    • Load the prepared receptor and ligand files into the docking program (e.g., AutoDock Vina).

    • Specify the coordinates and dimensions of the grid box defined in the previous step.

    • Set the 'exhaustiveness' of the search. A higher value increases the computational time but also the likelihood of finding the true lowest-energy binding pose.

    • Execute the docking run. The program will generate a set of output files containing the coordinates of the predicted binding poses and their corresponding binding affinity scores.

Step 5: Analysis of Results
  • Objective: To interpret the docking output to determine the most likely binding mode and understand the underlying molecular interactions.

  • Protocol:

    • Examine the binding affinity scores (e.g., in kcal/mol). Lower, more negative values indicate stronger predicted binding.[14]

    • Visualize the top-ranked binding poses in a molecular graphics program. Load the receptor and the ligand poses together.

    • Analyze the intermolecular interactions for the best pose. Identify specific hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and receptor residues.

    • Compare the interactions with known structure-activity relationship data to validate the docking results. For example, if a specific substitution is known to increase activity, the docking pose should reveal a favorable interaction involving that substitution.

Visualizing Workflows and Relationships

Diagrams are essential for conceptualizing complex processes and relationships.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase Receptor_Prep 1. Receptor Preparation (PDB Download, Add Hydrogens) Grid_Gen 3. Grid Generation (Define Active Site) Receptor_Prep->Grid_Gen Ligand_Prep 2. Ligand Preparation (3D Conversion, Energy Minimization) Ligand_Prep->Grid_Gen Docking_Run 4. Docking Simulation (Vina, GOLD, etc.) Grid_Gen->Docking_Run Results 5. Results Analysis (Binding Energy, Pose Visualization) Docking_Run->Results SAR Structure-Activity Relationship (SAR) Results->SAR

Caption: A generalized workflow for molecular docking studies.

G cluster_derivs cluster_targets ABA Aminobenzoic Acid Scaffold p_ABA p-Aminobenzoic Acid Derivatives ABA->p_ABA m_ABA m-Aminobenzoic Acid Derivatives ABA->m_ABA Acetamido_ABA 4-Acetamido-3-ABA Derivatives ABA->Acetamido_ABA Hybrid_ABA PABA-Triazine Hybrids ABA->Hybrid_ABA Cholinesterase AChE / BChE (Alzheimer's) p_ABA->Cholinesterase m_ABA->Cholinesterase Neuraminidase Neuraminidase (Influenza) Acetamido_ABA->Neuraminidase DHFR Pf-DHFR (Malaria) Hybrid_ABA->DHFR

Caption: Chemical space and therapeutic targets of aminobenzoic acid derivatives.

Conclusion and Future Outlook

Comparative molecular docking is an indispensable tool for understanding and predicting the therapeutic potential of aminobenzoic acid derivatives. By systematically evaluating different scaffolds against various protein targets, researchers can gain critical insights into structure-activity relationships. The data clearly indicates that substitutions on the aminobenzoic acid ring, as well as the isomeric form of the scaffold itself, profoundly influence binding affinity and target specificity. The convergence of in silico predictions with in vitro and in vivo experimental data, as seen in studies that combine docking with enzyme kinetics and animal models, represents the gold standard for modern drug discovery.[16] Future work will likely involve the use of more sophisticated computational techniques, such as molecular dynamics simulations, to account for receptor flexibility and the effects of solvation, further refining our ability to design the next generation of aminobenzoic acid-based therapeutics.

References

  • Title: Molecular Docking: A powerful approach for structure-based drug discovery - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: 3D-QSAR and Molecular Docking Studies of p-Aminobenzoic Acid Derivatives to Explore the Features Requirements of Alzheimer Inhibitors Source: Orbital: The Electronic Journal of Chemistry URL: [Link]

  • Title: Software for molecular docking: a review Source: Biophysical Reviews URL: [Link]

  • Title: Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Review on the use of Molecular Docking as the First Line Tool in Drug Discovery and Development Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

  • Title: A Review on Molecular Docking: Novel Tool for Drug Discovery Source: Academia.edu URL: [Link]

  • Title: Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications Source: Molecules URL: [Link]

  • Title: 3D-QSAR and Molecular Docking Studies of p-Aminobenzoic Acid Derivatives to Explore the Features Requirements of Alzheimer Inhibitors - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies - ResearchGate Source: ResearchGate URL: [Link]

  • Title: 3D-QSAR and Molecular Docking Studies of p-Aminobenzoic Acid Derivatives to Explore the Features Requirements of Alzheimer In - Portal de Periódicos da UFMS Source: Portal de Periódicos da UFMS URL: [Link]

  • Title: Molecular docking in drug design: Basic concepts and application spectrums Source: Beni-Suef University Journal of Basic and Applied Sciences URL: [Link]

  • Title: A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease Source: MDPI URL: [Link]

  • Title: Design and development of novel p-aminobenzoic acid derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease Source: PubMed URL: [Link]

  • Title: Molecular Docking Tutorial: A Step-by-Step Guide for Beginners Source: ChemCopilot URL: [Link]

  • Title: Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics Source: YouTube URL: [Link]

  • Title: P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli) Source: PubMed URL: [Link]

  • Title: Molecular docking and antimalarial evaluation of hybrid para-aminobenzoic acid 1,3,5 triazine derivatives via inhibition of Pf-DHFR Source: Malaria World URL: [Link]

  • Title: Synthesis,Characterization and Study of the Molecular Docking With Biological Activity of Some Mannich Base Complexes Derived 4-Aminobenzoic Acid Source: Central Asian Journal of Medical and Natural Science URL: [Link]

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Safety & Regulatory Compliance

Safety

5-amino-2-propionamidobenzoic acid proper disposal procedures

Topic: Executive Safety Summary & Immediate Action Chemical Identity: Name: 5-Amino-2-propionamidobenzoic acid[1][2][3][4][5][6] CAS Number: 1488889-41-3[1][2][3][4][5][6] Molecular Formula: C₁₀H₁₂N₂O₃[4] Classification:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic:

Executive Safety Summary & Immediate Action

Chemical Identity:

  • Name: 5-Amino-2-propionamidobenzoic acid[1][2][3][4][5][6]

  • CAS Number: 1488889-41-3[1][2][3][4][5][6]

  • Molecular Formula: C₁₀H₁₂N₂O₃[4]

  • Classification: Organic Pharmaceutical Intermediate / Anthranilic Acid Derivative[4][5]

Disposal Directive: DO NOT dispose of this compound down the drain or in municipal trash. MANDATORY: Collect as Hazardous Chemical Waste for high-temperature incineration.

Hazard Assessment & Chemical Characterization

To properly dispose of 5-amino-2-propionamidobenzoic acid, one must first understand its chemical behavior.[4][5] As a substituted anthranilic acid, it possesses both a carboxylic acid group and two nitrogen-containing moieties (a free primary amine at position 5 and a propionamide at position 2).[4][5]

Physicochemical Properties Table:

PropertyDataRelevance to Disposal
Molecular Weight 208.21 g/mol Determines stoichiometric neutralization if required.[4][5]
Physical State Solid (Powder/Crystals)Requires solid waste segregation; dust control is critical.[4][5]
Solubility Low in water; Soluble in DMSO/MethanolOrganic solvents used for cleaning must be treated as mixed solvent waste.[4][5]
Acidity/Basicity Amphoteric (Acidic -COOH, Basic -NH₂)Can form salts; avoid mixing with strong oxidizers or concentrated acids/bases.[4][5]
Combustibility Combustible Organic SolidSuitable for thermal destruction (incineration).[4][5]

Risk Profile: While specific toxicological data for this exact CAS is limited, structurally similar anthranilic acid derivatives exhibit Irritant (Skin/Eye/Respiratory) properties.[4][5] The free aromatic amine group (-NH₂) poses a potential risk of sensitization and aquatic toxicity.[4][5] Therefore, it must be handled as a toxic organic solid .[4][5]

Pre-Disposal Handling & Containment

Before moving the material to waste storage, ensure the following containment protocols are active to prevent environmental release or worker exposure.

Personal Protective Equipment (PPE):

  • Respiratory: N95 particulate respirator or work within a certified chemical fume hood to prevent inhalation of dust.[4][5]

  • Dermal: Nitrile rubber gloves (0.11 mm minimum thickness).[4][5]

  • Ocular: Chemical safety goggles (ANSI Z87.1).[4][5]

Containment Protocol:

  • Segregation: Keep separate from strong oxidizing agents (e.g., permanganates, nitrates) to prevent exothermic reactions with the amine/amide groups.[4][5]

  • Labeling: All waste containers must be immediately labeled with a hazardous waste tag containing:

    • Full Chemical Name (No abbreviations).

    • Hazard Checkbox: "Toxic" and "Irritant".[4][5]

    • Date of Accumulation Start.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid Substance

Applicable for expired shelf-life chemicals or excess dry powder.[4][5]

  • Selection of Container: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.[4][5]

  • Transfer: Transfer the solid carefully inside a fume hood. Do not generate dust.[4][5][7][8]

  • Labeling: Affix a hazardous waste label. Mark as "Solid Organic Waste - Toxic" .[4][5]

  • Final Disposition: Transfer to the facility's hazardous waste accumulation area for pickup.

    • Destruction Method: Commercial Incineration.[4][5] The facility will incinerate the waste at >1000°C to ensure complete mineralization of the aromatic ring and amide bonds.[4][5]

Scenario B: Disposal of Solutions (Reaction Mixtures/Mother Liquors)

Applicable if the compound is dissolved in solvents like Methanol, DMSO, or DMF.[4][5]

  • Characterization: Identify the primary solvent.[4][5]

    • If Halogenated (e.g., DCM): Segregate into "Halogenated Organic Waste".[4][5]

    • If Non-Halogenated (e.g., Methanol): Segregate into "Non-Halogenated Organic Waste".[4][5]

  • pH Check: If the solution is aqueous, check pH. If <2 or >12.5, it is Corrosive Waste.[4][5] Do not neutralize manually unless authorized by local EHS protocols to avoid heat generation.[4][5]

  • Collection: Pour into the appropriate solvent waste carboy.

  • Rinsing: Triple-rinse the original reaction vessel with a small amount of compatible solvent and add the rinsate to the waste container.

Scenario C: Contaminated Packaging & Debris

Applicable for empty vials, spatulas, and weigh boats.[4][5]

  • Empty Containers: If the container held an "Acutely Hazardous" (P-listed) substance, it requires triple rinsing.[4][5] While this CAS is not P-listed, best practice dictates:

    • Triple Rinse: Rinse the bottle with a solvent capable of dissolving the residue.[4][5]

    • Defacing: Cross out the original label.

    • Disposal: If rinsed, dispose of glass in "Broken Glass/Sharps" (if applicable) or trash.[4][5] If unrinsed, dispose of the entire bottle as Solid Hazardous Waste .[4][5]

  • Consumables: Contaminated gloves and paper towels should be placed in a clear plastic bag, sealed, and disposed of as Solid Hazardous Waste (often referred to as "Dry Debris").[4][5]

Regulatory Compliance (RCRA & Global)

  • United States (EPA/RCRA): This specific compound is not currently listed on the P-list or U-list (40 CFR 261.33).[4][5] However, it must be evaluated for Characteristic Waste :

    • If it exhibits toxicity (D-codes) or ignitability (D001).[4][5]

    • Default Status: Due to the aromatic amine structure, treat as Non-Listed Hazardous Waste requiring incineration.[4][5]

  • Europe (EWC): Classify under code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[4][5]

Emergency Response: Spills

Minor Spill (< 10 grams):

  • Alert: Notify nearby personnel.

  • PPE: Don double nitrile gloves, goggles, and lab coat.[4][5]

  • Cleanup:

    • Cover the spill with a damp paper towel (water or ethanol) to prevent dust dispersion.[4][5]

    • Wipe up the material.[4][5]

    • Clean the surface with soap and water.[4][5][8]

  • Disposal: Place all wipes and gloves into a hazardous waste bag.

Major Spill (> 10 grams or outside fume hood):

  • Evacuate: Clear the area immediately.

  • Isolate: Close lab doors and post "Do Not Enter" signs.

  • Contact: Call EHS or Emergency Services.[4][5] Do not attempt cleanup without respiratory protection (SCBA or full-face respirator).[4][5]

Visual Workflow: Disposal Decision Tree

DisposalWorkflow Start Waste: 5-Amino-2-propionamidobenzoic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance Liquid Liquid / Solution StateCheck->Liquid Dissolved Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris Consumables SolidContainer Container: Wide-mouth HDPE/Glass Solid->SolidContainer SolventCheck Solvent Type? Liquid->SolventCheck DebrisBag Double Bag (Clear Plastic) Debris->DebrisBag SolidLabel Label: 'Toxic Solid Waste' SolidContainer->SolidLabel Incineration FINAL DISPOSAL: High-Temp Incineration SolidLabel->Incineration Halo Halogenated Waste Carboy (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste Carboy (e.g., MeOH, DMSO) SolventCheck->NonHalo No Halogens Halo->Incineration NonHalo->Incineration DebrisBag->Incineration

Figure 1: Decision logic for the segregation and disposal of 5-amino-2-propionamidobenzoic acid waste streams.

References

  • United States Environmental Protection Agency (EPA). (2024).[4][5] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[4][5] Retrieved March 2, 2026, from [Link][4][5]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4][5] Retrieved March 2, 2026, from [Link][4][5]

Sources

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